PXS-4728A
Beschreibung
Eigenschaften
IUPAC Name |
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZEDNMNLIDSL-YGCVIUNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478364-68-9 | |
| Record name | PXS-4728A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PXS-4728A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PXS-4728A Mechanism of Action in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4728A is a potent and selective, mechanism-based inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] VAP-1 is a unique dual-function protein predominantly expressed on the surface of endothelial cells.[2][3][4] It acts as both an adhesion molecule facilitating leukocyte trafficking and an enzyme that generates pro-inflammatory products.[2] This guide provides a detailed overview of the mechanism of action of this compound in endothelial cells, summarizing key quantitative data, experimental protocols, and signaling pathways.
Core Mechanism of Action: Inhibition of VAP-1/SSAO Enzymatic Activity
The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of VAP-1/SSAO. This amine oxidase catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), the corresponding aldehyde, and ammonia. These products contribute to a pro-inflammatory microenvironment, promoting oxidative stress and leukocyte infiltration.
Quantitative Data on this compound Inhibitory Activity
| Parameter | Value | Species | Source |
| IC₅₀ | <10 nM | Human | |
| IC₅₀ | 15.0 nM | Human (recombinant) | |
| IC₅₀ | 20.6 nM | Rat | |
| IC₅₀ | 33.8 nM | Mouse | |
| Ki | 175 nM | Not Specified | |
| k_inact_ | 0.68 min⁻¹ | Not Specified |
Impact on Endothelial Cell Function
By inhibiting the enzymatic activity of VAP-1/SSAO, this compound modulates several key functions of endothelial cells, thereby exerting its anti-inflammatory effects.
Reduction of Leukocyte Adhesion and Transmigration
The enzymatic products of VAP-1/SSAO, particularly hydrogen peroxide, can upregulate the expression of other adhesion molecules on endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. This creates a positive feedback loop that enhances leukocyte adhesion to the endothelium. This compound, by blocking H₂O₂ production, is expected to downregulate the expression of these adhesion molecules, thus reducing leukocyte rolling, adhesion, and subsequent transmigration into inflamed tissues.
An in vivo study in cholesterol-fed rabbits demonstrated that treatment with this compound significantly decreased the expression of ICAM-1, VCAM-1, and E-selectin in the thoracic aorta.
Experimental workflow for an in vitro leukocyte adhesion assay.
Attenuation of Oxidative Stress
The generation of hydrogen peroxide by VAP-1/SSAO is a significant source of localized oxidative stress at the endothelial surface. Oxidative stress can lead to endothelial dysfunction, increased permeability, and apoptosis. This compound directly mitigates this by preventing the production of H₂O₂.
This compound inhibits VAP-1/SSAO, preventing ROS production.
Modulation of Pro-inflammatory Signaling Pathways
The reactive oxygen species generated by VAP-1/SSAO can act as signaling molecules, activating pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB activation leads to the transcription of a wide array of pro-inflammatory genes, including those encoding for adhesion molecules (ICAM-1, VCAM-1, E-selectin) and cytokines. By blocking the initial ROS signal, this compound is expected to inhibit the downstream activation of the NF-κB pathway.
This compound's inhibition of VAP-1/SSAO prevents NF-κB activation.
Detailed Experimental Protocols
Measurement of Hydrogen Peroxide Production
This protocol is adapted from standard methods for measuring extracellular H₂O₂ production.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Primary amine substrate for VAP-1/SSAO (e.g., methylamine)
-
Phenol red-free cell culture medium
-
96-well black, clear-bottom plates
Procedure:
-
Seed HUVECs in a 96-well plate and culture to confluence.
-
Wash cells with phenol red-free medium.
-
Pre-incubate cells with various concentrations of this compound for a designated time (e.g., 1 hour).
-
Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions.
-
Add the primary amine substrate to initiate the enzymatic reaction.
-
Immediately add the Amplex® Red reaction mixture to the wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a fluorescence microplate reader.
-
Quantify H₂O₂ concentration using a standard curve.
Western Blot for NF-κB Activation
This protocol outlines the detection of the p65 subunit of NF-κB in nuclear extracts.
Materials:
-
HUVECs
-
This compound
-
TNF-α (or other inflammatory stimulus)
-
Nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-NF-κB p65, anti-lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluence in 6-well plates.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce NF-κB translocation.
-
Isolate nuclear extracts using a commercial kit.
-
Determine protein concentration of the nuclear extracts using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB. A nuclear marker like lamin B1 should be used as a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity to determine the relative amount of nuclear p65.
Conclusion
This compound is a highly specific and potent inhibitor of VAP-1/SSAO expressed on endothelial cells. Its mechanism of action is centered on the blockade of the enzyme's catalytic activity, which leads to a cascade of anti-inflammatory effects. These include the reduction of localized oxidative stress, downregulation of endothelial adhesion molecules, and inhibition of pro-inflammatory signaling pathways such as NF-κB. This multi-faceted mechanism makes this compound a promising therapeutic candidate for a range of inflammatory diseases where endothelial activation and leukocyte infiltration are key pathological features. Further in vitro studies on endothelial cells will continue to elucidate the precise quantitative effects and downstream consequences of VAP-1/SSAO inhibition by this compound.
References
- 1. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]
- 2. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4728A: A Selective VAP-1/SSAO Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4728A is a potent and selective, orally available, small-molecule inhibitor of the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1] VAP-1/SSAO is a dual-function protein expressed on the surface of endothelial cells that plays a crucial role in the inflammatory cascade by mediating leukocyte adhesion and transmigration into tissues.[2][3] Its enzymatic activity also contributes to oxidative stress through the production of hydrogen peroxide.[4] this compound has been investigated as a therapeutic agent for various inflammatory conditions, including non-alcoholic steatohepatitis (NASH) and diabetic nephropathy.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
This compound is a mechanism-based inhibitor of VAP-1/SSAO. The inhibition of VAP-1/SSAO by this compound leads to a reduction in leukocyte rolling and adhesion to the vascular endothelium, thereby limiting the influx of inflammatory cells to sites of inflammation. This anti-inflammatory effect has been demonstrated in various preclinical models of inflammation, including those of the lung and cremaster muscle.
The enzymatic activity of VAP-1/SSAO catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia. The generation of H₂O₂ can induce the expression of other adhesion molecules on endothelial cells, further promoting inflammation. By inhibiting this enzymatic activity, this compound reduces oxidative stress and the subsequent inflammatory signaling cascade.
dot
Quantitative Data
In Vitro Activity & Selectivity
This compound demonstrates high potency and selectivity for VAP-1/SSAO over other related human amine oxidases.
| Target | IC50 | Selectivity Fold | Reference |
| Recombinant human VAP-1/SSAO (AOC3) | 5 nM | - | |
| Recombinant monoamine oxidase A | >100 μM | >2000x | |
| Recombinant monoamine oxidase B | 2.7 μM | >500x | |
| Purified lysyl oxidase from lung fibroblasts | 13.2 μM | >2000x | |
| Recombinant lysyl oxidase like 2 | 10.4 μM | >2000x |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both rats and mice, demonstrating good oral bioavailability.
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Cmax (μg/mL) | Tmax (h) | t1/2 (h) | Reference |
| Rat | Oral | 6 | 55 | 0.72 | 0.83 | - | |
| Rat | IV | 3 | - | 4.21 | 0.05 | 1.1 | |
| Mouse | Oral | 10 | 92 | 1.38 | 0.25 | - | |
| Mouse | IV | 5 | - | 1.6 | 0.05 | 0.6 |
Pharmacodynamics
Oral administration of this compound leads to a dose-dependent and long-lasting inhibition of VAP-1/SSAO activity in vivo.
| Species | Tissue | Dose (mg/kg, oral) | % Inhibition at 24h | Reference |
| Mouse | Adipose | 0.2 | 60-70% | |
| Mouse | Adipose | 0.6 | 60-70% | |
| Mouse | Adipose | 2 | >80% | |
| Rat | Adipose | 0.2 | 55% | |
| Rat | Adipose | 0.6 | >80% | |
| Rat | Adipose | 2 | >80% |
Experimental Protocols
VAP-1/SSAO Enzyme Inhibition Assay
This fluorometric assay measures the inhibition of VAP-1/SSAO activity by detecting the production of hydrogen peroxide.
Materials:
-
Purified recombinant human VAP-1/SSAO (rhSSAO)
-
This compound (or other test compounds)
-
Benzylamine (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add rhSSAO, this compound dilutions, Amplex Red, and HRP.
-
Initiate the reaction by adding the substrate, benzylamine.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Intravital Microscopy of Cremaster Muscle
This in vivo imaging technique is used to visualize and quantify leukocyte-endothelial interactions in the microcirculation of the mouse cremaster muscle.
Materials:
-
Male mouse (e.g., C57BL/6)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for cremaster muscle exteriorization
-
Intravital microscope equipped with a fluorescent light source and camera
-
Fluorescently labeled antibodies for leukocytes (e.g., anti-Gr-1) or fluorescent dyes
-
Chemoattractant (e.g., CXCL1/KC)
-
This compound or vehicle control
Procedure:
-
Anesthetize the mouse and surgically exteriorize the cremaster muscle.
-
Position the mouse on the microscope stage, keeping the cremaster muscle superfused with warmed saline.
-
Administer this compound or vehicle control (e.g., intravenously or orally) prior to stimulation.
-
Administer a fluorescent marker for leukocytes intravenously.
-
Apply a chemoattractant (e.g., CXCL1/KC) topically to the cremaster muscle to induce an inflammatory response.
-
Record video sequences of post-capillary venules.
-
Analyze the videos to quantify the number of rolling and adherent leukocytes per unit area or vessel length.
dot
Clinical Development
This compound has been evaluated in clinical trials for the treatment of NASH and diabetic nephropathy. A Phase I study demonstrated that this compound was safe and well-tolerated, with a long-lasting inhibitory effect. However, the clinical investigation for NASH was discontinued due to a potential drug-drug interaction. A Phase IIa trial in diabetic nephropathy was reported to be ongoing.
Conclusion
This compound is a highly selective and potent inhibitor of VAP-1/SSAO with promising anti-inflammatory and anti-fibrotic properties demonstrated in a range of preclinical models. Its mechanism of action, targeting both leukocyte adhesion and enzymatic activity of VAP-1/SSAO, offers a novel therapeutic approach for various inflammatory diseases. While clinical development has faced challenges, the robust preclinical data package supports the continued investigation of VAP-1/SSAO inhibition as a therapeutic strategy. This technical guide provides a foundational resource for researchers and drug developers interested in this compound and the broader field of VAP-1/SSAO modulation.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
A Technical Guide to the Novel Anti-inflammatory VAP-1/SSAO Inhibitor: PXS-4728A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a multifunctional protein with significant implications in the inflammatory cascade.[1] Expressed on the surface of endothelial cells, VAP-1 mediates the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3] Beyond its role as an adhesion molecule, VAP-1 possesses enzymatic activity, catalyzing the oxidative deamination of primary amines. This reaction produces hydrogen peroxide, aldehydes, and ammonia, which are pro-inflammatory mediators that can exacerbate tissue damage.[1][4]
Given its dual function in promoting leukocyte trafficking and generating inflammatory products, VAP-1 has emerged as a compelling therapeutic target for a range of inflammatory and fibrotic diseases, including chronic obstructive pulmonary disease (COPD), non-alcoholic steatohepatitis (NASH), and other conditions characterized by excessive leukocyte infiltration.
This technical guide focuses on PXS-4728A, a novel, potent, and selective small-molecule inhibitor of VAP-1/SSAO. It has been investigated for its therapeutic potential in mitigating inflammation and fibrosis in various preclinical and clinical settings. This document provides a comprehensive overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, detailed experimental protocols, and the logical framework for its development.
Mechanism of Action
This compound is a mechanism-based inhibitor that irreversibly binds to the active site of the VAP-1/SSAO enzyme. This inhibition blocks the catalytic activity of the enzyme, preventing the generation of pro-inflammatory products like hydrogen peroxide. By neutralizing the enzymatic function, this compound disrupts the downstream signaling that facilitates leukocyte migration across the vascular endothelium. Specifically, the inhibition of VAP-1's enzymatic activity has been shown to diminish leukocyte rolling, adhesion, and transmigration, which are critical steps in the inflammatory response. This targeted action reduces the accumulation of inflammatory cells at the site of injury or disease, thereby alleviating inflammation and preventing subsequent tissue damage and fibrosis.
VAP-1/SSAO Signaling and Inhibition Pathway
Data Presentation: Preclinical and Clinical Findings
The efficacy and safety profile of this compound has been evaluated in a series of preclinical models and early-phase clinical trials. The quantitative data from these studies are summarized below for clear comparison.
| Parameter | Assay / Model | Species | Result | Reference |
| In Vitro Potency | Recombinant human VAP-1/SSAO | - | IC₅₀: 5 nM | |
| Time-dependent inhibition | - | Kᵢ: 175 nM | ||
| Time-dependent inhibition | - | kᵢₙₐ꜀ₜ: 0.68 min⁻¹ | ||
| Pharmacokinetics | Oral / IV administration | Mouse | Bioavailability: >90% | |
| Phase 1, multiple ascending dose | Human | Confirmed high oral bioavailability, suitable for once-daily dosing | ||
| Pharmacodynamics | Adipose tissue SSAO activity (24h post-dose) | Mouse | 0.2 mg/kg (oral): 60-70% inhibition2 mg/kg (oral): >80% inhibition | |
| Thoracic aorta SSAO activity | Mouse | 10 mg/kg: >90% inhibition | ||
| In Vivo Efficacy | LPS-induced lung inflammation | Mouse | Dose-dependently reduced total cells and neutrophils in BALF | |
| Klebsiella pneumoniae lung infection | Mouse | Dampened neutrophil migration to the lungs | ||
| Cigarette smoke-induced COPD model | Mouse | Suppressed airway inflammation and fibrosis, improved lung function | ||
| Leukocyte rolling and adhesion (CXCL1) | Mouse | Significantly diminished leukocyte rolling and adherence | ||
| Safety | Phase 1, single & multiple ascending doses | Human | Safe and well-tolerated at doses of 3-10 mg for 14 days | |
| In vitro toxicology | Human (HepG2) | No significant cytotoxicity or phospholipidosis (up to 100 µM) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.
VAP-1/SSAO Enzyme Activity Assay (In Vitro)
This protocol is designed to measure the inhibitory activity of this compound on VAP-1/SSAO.
-
Objective: To determine the IC₅₀ value of this compound against recombinant human VAP-1/SSAO.
-
Materials: Recombinant human VAP-1/SSAO, this compound, benzylamine (substrate), Amplex Red reagent, horseradish peroxidase (HRP), phosphate buffer.
-
Procedure:
-
Prepare a dilution series of this compound in DMSO and then dilute in phosphate buffer.
-
In a 96-well microplate, add recombinant VAP-1/SSAO enzyme to each well.
-
Add the this compound dilutions to the wells and pre-incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing benzylamine, Amplex Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well. The VAP-1/SSAO enzyme will oxidize benzylamine, producing H₂O₂.
-
HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity kinetically over 60 minutes using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model (In Vivo)
This model assesses the anti-inflammatory effect of this compound in an acute lung injury model.
-
Objective: To quantify the effect of this compound on neutrophil infiltration into the lungs following an inflammatory challenge.
-
Animal Model: BALB/c mice (8-10 weeks old).
-
Procedure:
-
Administer this compound (e.g., 4 mg/kg) or vehicle (control) to mice via oral gavage.
-
After 1 hour, anesthetize the mice and intranasally instill Lipopolysaccharide (LPS from E. coli) to induce lung inflammation.
-
At a specified time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile phosphate-buffered saline (PBS).
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides from the cell suspension and stain with Diff-Quik to perform a differential cell count (neutrophils, macrophages, lymphocytes).
-
Analyze the data by comparing the total and differential cell counts between the vehicle-treated and this compound-treated groups. Statistical significance is typically determined using a t-test or ANOVA.
-
Intravital Microscopy for Leukocyte Adhesion (In Vivo)
This technique directly visualizes the effect of this compound on leukocyte-endothelial interactions in real-time.
-
Objective: To observe and quantify leukocyte rolling and firm adhesion within the microvasculature.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle to mice.
-
Anesthetize the mouse and surgically exteriorize the cremaster muscle for visualization under a microscope.
-
Continuously superfuse the tissue with warmed bicarbonate-buffered saline.
-
Administer the chemokine CXCL1/KC into the superfusate to stimulate an inflammatory response.
-
Record video footage of post-capillary venules for a set period.
-
Offline analysis of the video recordings is performed to quantify:
-
Rolling Flux: The number of leukocytes rolling past a defined line perpendicular to the vessel axis per minute.
-
Adherent Cells: The number of leukocytes that remain stationary for at least 30 seconds within a 100 µm length of the venule.
-
-
Compare the results between the inhibitor and vehicle groups to determine the effect on leukocyte trafficking.
-
Mandatory Visualizations
Preclinical Evaluation Workflow for this compound
Logical Progression of Drug Development
References
- 1. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 4. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4728A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4728A, also known as BI-1467335, is a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3). More recent findings have also identified it as a dual inhibitor, additionally targeting Monoamine Oxidase-B (MAO-B). This dual inhibitory action positions this compound as a compound of significant interest for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a low molecular weight, orally bioavailable fluoroallylamine derivative. It is typically supplied as a hydrochloride salt, which confers high water solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-[[(2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl]oxy]-N-(1,1-dimethylethyl)-benzamide, monohydrochloride | [1] |
| Synonyms | BI-1467335, PXS-4728 HCl | [1][2] |
| Molecular Formula | C₁₅H₂₁FN₂O₂ · HCl | [1] |
| Molecular Weight | 316.8 g/mol | [3] |
| CAS Number | 1478364-68-9 (HCl salt) | |
| Appearance | White to yellow solid | |
| Solubility | Water: >10 mg/mL (at pH 7.4) | |
| DMSO: Soluble | ||
| Free Base IUPAC Name | 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide | |
| Free Base Formula | C₁₅H₂₁FN₂O₂ | |
| Free Base Mol. Weight | 280.34 g/mol | |
| Free Base CAS Number | 1478364-40-7 |
Pharmacology and Mechanism of Action
This compound is a mechanism-based inhibitor of SSAO/VAP-1 and also exhibits inhibitory activity against MAO-B.
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
SSAO/VAP-1 is an endothelial-bound enzyme that plays a crucial role in the inflammatory cascade. It facilitates the adhesion and transmigration of leukocytes, particularly neutrophils, from the bloodstream to sites of inflammation. The enzymatic activity of SSAO also generates hydrogen peroxide and aldehydes, which contribute to oxidative stress and tissue damage.
This compound potently and selectively inhibits SSAO/VAP-1, thereby exerting its anti-inflammatory effects by:
-
Reducing Leukocyte Extravasation: By inhibiting the adhesive function of VAP-1, this compound diminishes the rolling and adhesion of neutrophils to the vascular endothelium.
-
Decreasing Oxidative Stress: Inhibition of SSAO's enzymatic activity reduces the production of pro-inflammatory and cytotoxic byproducts.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Kᵢ | k_inact_ | Species | Reference(s) |
| SSAO/VAP-1 | <10 nM | 175 nM | 0.68 min⁻¹ | Human, Mouse, Rat, Dog, Rabbit | |
| MAO-B | 2.7 µM | - | - | Recombinant Human | |
| MAO-A | >100 µM | - | - | Recombinant Human | |
| Diamine Oxidase (DAO/AOC1) | 12.0 µM | - | - | Recombinant Human | |
| Retina-Specific Amine Oxidase (AOC2) | 2.76 µM | - | - | Recombinant Human | |
| Lysyl Oxidase (LOX) | 13.2 µM | - | - | Purified from Lung Fibroblasts | |
| Lysyl Oxidase-Like 2 (LOXL2) | 10.4 µM | - | - | Recombinant Human |
Inhibition of Monoamine Oxidase-B (MAO-B)
MAO-B is an enzyme primarily located in the outer mitochondrial membrane and is involved in the metabolism of neurotransmitters, such as dopamine. Inhibition of MAO-B increases dopamine levels and has been a therapeutic strategy for Parkinson's disease. In the context of neuroinflammation, MAO-B is also a source of reactive oxygen species in microglia and neurons. The dual inhibition of SSAO and MAO-B by this compound suggests a synergistic potential in treating neurodegenerative diseases where both inflammation and neuronal dysfunction are implicated.
Caption: Dual inhibitory mechanism of this compound on inflammation and neurodegeneration pathways.
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound is orally bioavailable with a relatively short half-life.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat | Mouse | Reference(s) |
| Oral Dose | 6 mg/kg | 10 mg/kg | |
| Bioavailability (%) | >55 | >90 | |
| Cₘₐₓ (µg/mL) | 0.72 | 1.38 | |
| Tₘₐₓ (h) | 0.83 | 0.25 | |
| Intravenous Dose | 3 mg/kg | 5 mg/kg | |
| Clearance (mL/kg/min) | 23 | 80 | |
| Half-life (t₁/₂) (h) | 1.1 | 0.6 |
Preclinical and Clinical Development
Preclinical Efficacy
This compound has demonstrated efficacy in various preclinical models of inflammatory diseases.
-
Chronic Obstructive Pulmonary Disease (COPD): In mouse models of COPD induced by cigarette smoke, daily oral administration of this compound inhibited lung and systemic SSAO activity, reduced airway inflammation (immune cell influx and inflammatory factors), suppressed fibrosis, and improved lung function.
-
Acute Lung Inflammation: this compound has been shown to dampen neutrophil migration to the lungs in response to lipopolysaccharide (LPS), Klebsiella pneumoniae infection, and cecal ligation and puncture-induced sepsis.
-
Asthma: In a house dust mite/rhinovirus-induced asthma exacerbation model, this compound reduced total BALF neutrophils and airways hyperreactivity.
Clinical Development
Initially developed for non-alcoholic steatohepatitis (NASH), the off-target inhibition of MAO-B led to the discontinuation of its development for this indication. However, this dual activity has prompted its repositioning for neurodegenerative diseases.
A Phase 2a clinical trial (NCT05904717) is currently underway to assess the effect of this compound on microglia activation in participants with isolated Rapid Eye Movement (REM) Sleep Behavior Disorder, a condition often preceding synucleinopathies like Parkinson's disease.
Caption: Clinical development workflow of this compound.
Experimental Protocols
SSAO Fluorometric Enzyme Activity Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the enzymatic activity of SSAO.
Materials:
-
384-well black microplate
-
This compound and other inhibitors (e.g., Mofegiline as a specific SSAO inhibitor)
-
Recombinant human SSAO/VAP-1 or tissue homogenates
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Benzylamine (substrate)
-
0.1 M Sodium Phosphate Buffer
-
Pargyline (to inhibit MAO-A and MAO-B in tissue samples)
Procedure:
-
In a 384-well plate, add 25 µL of the sample (recombinant enzyme or tissue homogenate). For tissue samples, pre-incubate with 0.5 mM pargyline to inhibit MAO activity.
-
Incubate the samples for 30 minutes at 37°C with or without the test inhibitor (this compound) or a specific SSAO inhibitor (e.g., 1 µM Mofegiline for control).
-
Prepare a reaction mixture containing Amplex Red (120 µM), HRP (1.5 U/mL), and benzylamine (substrate concentration varies by enzyme source, e.g., 600 µM for recombinant human SSAO) in 0.1 M sodium phosphate buffer.
-
Add 25 µL of the reaction mixture to each well.
-
Measure the relative fluorescence units (RFU) kinetically for 30 minutes at 37°C, with excitation at 565 nm and emission at 590 nm.
-
Calculate the slope of the kinetic curves to determine the rate of reaction.
-
Specific SSAO activity is determined by the difference in signal between samples with and without the specific SSAO inhibitor.
Mouse Model of LPS-Induced Airway Inflammation
This model is used to assess the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for oral gavage
-
Anesthesia
Procedure:
-
Administer this compound or vehicle to mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), anesthetize the mice.
-
Instill LPS (e.g., 500 µg) intranasally to induce lung inflammation.
-
At a designated time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway luminal cells.
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, etc.) and inflammatory cytokine levels.
Induction of Cremaster Muscle Inflammation
This intravital microscopy model allows for the direct visualization of leukocyte-endothelial interactions.
Materials:
-
Mice
-
Anesthesia
-
Surgical instruments for cremaster muscle exteriorization
-
CXCL1/KC (chemoattractant)
-
This compound or vehicle
-
Intravital microscope
Procedure:
-
Administer this compound or vehicle to the mice.
-
Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle and spreading it over a coverslip on the microscope stage.
-
Superfuse the cremaster muscle with a physiological salt solution.
-
Administer CXCL1/KC to induce an inflammatory response.
-
Using the intravital microscope, observe and quantify leukocyte rolling and adhesion within the cremasteric venules.
Safety and Toxicology
In a Phase 1 clinical trial, once-daily oral dosing of this compound for 14 days at doses between 3 and 10 mg was found to be safe and well-tolerated in healthy volunteers. Preclinical studies have shown that this compound does not induce cell toxicity or phospholipidosis in HepG2 cells at concentrations up to 100 µM.
Conclusion
This compound is a promising therapeutic candidate with a unique dual mechanism of action, inhibiting both SSAO/VAP-1 and MAO-B. Its potent anti-inflammatory and potential neuroprotective properties, combined with a favorable safety profile in early clinical studies, make it a compound of high interest for the treatment of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound.
References
PXS-4728A: A Technical Guide to the Inhibition of Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PXS-4728A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This compound has demonstrated significant efficacy in attenuating neutrophil migration, a key process in the pathophysiology of numerous inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of Neutrophil Migration in Inflammation
Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Their rapid migration to sites of inflammation or infection is a critical first line of defense. However, excessive or dysregulated neutrophil infiltration can lead to significant tissue damage and is a hallmark of various acute and chronic inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute lung injury[1][2][3]. The process of neutrophil migration from the bloodstream into tissues is a complex cascade of events involving endothelial activation, neutrophil tethering, rolling, adhesion, and transmigration.
Vascular Adhesion Protein-1 (VAP-1), an endothelial-bound adhesion molecule with amine oxidase activity (also known as SSAO), plays a crucial role in the egress of neutrophils from the microvasculature during inflammation[1][2]. The enzymatic activity of VAP-1 is implicated in the generation of pro-inflammatory products. This compound is a small molecule inhibitor that selectively targets the enzymatic function of VAP-1/SSAO, offering a promising therapeutic strategy to modulate the inflammatory response by inhibiting neutrophil migration.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of VAP-1/SSAO. Its primary mechanism of action involves the inhibition of the enzymatic function of VAP-1/SSAO on the surface of endothelial cells. This inhibition has been shown to directly interfere with the initial steps of neutrophil extravasation. Specifically, this compound diminishes leukocyte rolling and adherence to the vascular endothelium, which are critical prerequisites for subsequent migration into inflamed tissues. By dampening these early interactions, this compound effectively reduces the influx of neutrophils to sites of inflammation.
Figure 1: Mechanism of this compound in inhibiting neutrophil migration.
Quantitative Data on the Efficacy of this compound
Preclinical studies have demonstrated the potent anti-inflammatory effects of this compound in various models of acute and chronic inflammation. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Leukocyte Rolling and Adhesion
| Model System | Treatment | Outcome Measure | Result | p-value | Reference |
| Intravital microscopy of mouse cremaster muscle (CXCL1/KC stimulation) | This compound | Leukocyte Rolling | Diminished | p < 0.01 | |
| Intravital microscopy of mouse cremaster muscle (CXCL1/KC stimulation) | This compound | Leukocyte Adhesion | Diminished | p < 0.01 |
Table 2: Effect of this compound on Neutrophil Influx in Acute Lung Inflammation (LPS Model)
| Animal Model | Treatment (pre-treatment) | Time Point | Outcome Measure | Result (vs. Vehicle) | p-value | Reference |
| BALB/c mice | This compound (concentration-dependent) | 6 hours | Total cells in BALF | Reduced | p < 0.05, **p < 0.01, ***p < 0.001 | |
| BALB/c mice | This compound (concentration-dependent) | 6 hours | Neutrophils in BALF | Reduced | p < 0.05, **p < 0.01, ***p < 0.001 | |
| SWISS mice | This compound (4 mg/kg, then 6 mg/kg at 6h) | 24 hours | Total cells in BALF | Reduced | Not specified | |
| SWISS mice | This compound (4 mg/kg, then 6 mg/kg at 6h) | 24 hours | Neutrophils in BALF | Reduced | Not specified |
Table 3: Efficacy of this compound in Models of Infection and Sepsis
| Model System | Treatment | Outcome Measure | Result | Reference |
| Klebsiella pneumoniae lung infection in mice | This compound | Neutrophil migration to the lungs | Dampened | |
| Cecal Ligation and Puncture (CLP) induced sepsis in mice | This compound | Neutrophil migration to the lungs | Dampened | |
| CLP induced sepsis in mice | This compound | Survival | Increased |
Table 4: Efficacy of this compound in a Model of Rhinovirus-Exacerbated Asthma
| Model System | Treatment | Outcome Measure | Result | Reference |
| Rhinovirus (RV) exacerbated asthma model in mice | This compound | Cellular infiltrate | Reduced | |
| RV exacerbated asthma model in mice | This compound | Airways hyperreactivity | Reduced |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vivo Neutrophil Migration: Intravital Microscopy of the Cremaster Muscle
This protocol is used to visualize and quantify leukocyte rolling and adhesion in the microvasculature.
-
Animal Model: Male mice are used.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Surgically expose the cremaster muscle and spread it over a specialized stage for microscopy.
-
Superfusion: Continuously superfuse the exposed tissue with warmed, buffered saline.
-
Stimulation: Apply a chemoattractant, such as CXCL1/KC, to the tissue to induce an inflammatory response.
-
Treatment: Administer this compound or vehicle control to the mice prior to stimulation.
-
Microscopy: Observe the cremasteric microcirculation using an intravital microscope.
-
Data Acquisition: Record video sequences of post-capillary venules.
-
Analysis: Quantify the number of rolling and firmly adhered leukocytes per unit area of the vessel wall over time.
Figure 2: Workflow for intravital microscopy of the cremaster muscle.
In Vivo Neutrophil Migration: LPS-Induced Acute Lung Inflammation
This model is used to assess the effect of this compound on neutrophil influx into the lungs following an inflammatory challenge.
-
Animal Model: BALB/c or SWISS mice are used.
-
Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: Expose the mice to Lipopolysaccharide (LPS) via intranasal or intratracheal instillation.
-
Time Course: Euthanize mice at specific time points post-LPS exposure (e.g., 6 and 24 hours).
-
Bronchoalveolar Lavage (BAL): Perform a BAL by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Cell Counting: Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.
-
Differential Cell Staining: Prepare cytospin slides of the BALF and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils.
-
Data Analysis: Compare the total and neutrophil cell counts in the BALF between the this compound and vehicle-treated groups.
Figure 3: Workflow for the LPS-induced acute lung inflammation model.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Isolate neutrophils from whole human blood using density gradient centrifugation (e.g., Ficoll-Paque) and dextran sedimentation.
-
Chamber Setup: Use a Boyden chamber or a transwell plate with a permeable membrane (typically 3-5 µm pores).
-
Chemoattractant: Add a chemoattractant (e.g., fMLP, IL-8) to the lower chamber.
-
Cell Seeding: Add the isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber for a set period (e.g., 60-90 minutes) at 37°C to allow for migration.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye and measuring fluorescence.
Conclusion
This compound is a promising therapeutic agent that effectively inhibits neutrophil migration by targeting the enzymatic activity of VAP-1/SSAO. Preclinical data robustly support its anti-inflammatory effects across a range of disease models characterized by neutrophilic inflammation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other VAP-1/SSAO inhibitors. Further research is warranted to translate these compelling preclinical findings into clinical applications for the treatment of debilitating inflammatory diseases.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of PXS-4728A in Reducing Oxidative Stress: A Technical Guide
Executive Summary
PXS-4728A is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a dual role in the pathology of various inflammatory and fibrotic diseases by contributing to both direct oxidative stress and the potentiation of inflammatory responses. This compound's mechanism of action directly mitigates these effects by inhibiting the enzymatic activity of SSAO/VAP-1. This technical guide provides an in-depth overview of the core mechanism of this compound in reducing oxidative stress, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Dual Threat of SSAO/VAP-1 in Disease
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including chronic obstructive pulmonary disease (COPD), non-alcoholic steatohepatitis (NASH), atherosclerosis, and neurodegenerative disorders.[1] A significant contributor to localized oxidative stress and inflammation is the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[2][3]
SSAO/VAP-1 is a dual-function protein primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1] Its functions include:
-
Enzymatic Activity: As an amine oxidase, SSAO/VAP-1 catalyzes the oxidative deamination of primary amines. This reaction produces hydrogen peroxide (H₂O₂), a potent ROS, as well as aldehydes and ammonia.[2] These byproducts directly contribute to cellular and tissue damage by promoting lipid peroxidation, protein modifications, and the formation of advanced glycation end-products (AGEs).
-
Adhesion Molecule Function: As VAP-1, it mediates the adhesion and transmigration of leukocytes, particularly neutrophils, from the bloodstream to sites of inflammation. This influx of inflammatory cells further amplifies oxidative stress through the release of their own ROS and pro-inflammatory cytokines.
Given its central role in linking oxidative stress and inflammation, SSAO/VAP-1 has emerged as a compelling therapeutic target.
Mechanism of Action of this compound
This compound is a small molecule, orally available, and highly selective inhibitor of the enzymatic activity of SSAO/VAP-1. It has demonstrated a potent inhibitory effect on human SSAO/VAP-1 with an IC50 value of 5 nM and exhibits over 500-fold selectivity for SSAO/VAP-1 compared to other human amine oxidases.
The primary mechanism by which this compound reduces oxidative stress is twofold:
-
Direct Reduction of ROS Production: By inhibiting the amine oxidase function of SSAO, this compound directly prevents the generation of hydrogen peroxide (H₂O₂) and other toxic aldehydes. This leads to a significant decrease in the local oxidative burden in tissues where SSAO/VAP-1 is expressed.
-
Indirect Reduction of Inflammation-Induced Oxidative Stress: The enzymatic activity of SSAO/VAP-1 and the H₂O₂ it produces act as signaling molecules that upregulate the expression of other adhesion molecules (e.g., E-selectin, VCAM-1) on endothelial cells, further promoting leukocyte recruitment. By inhibiting this initial enzymatic step, this compound dampens the entire inflammatory cascade, leading to a reduction in the influx of neutrophils and other leukocytes. As these inflammatory cells are a major source of ROS at sites of inflammation, their reduced presence leads to a secondary decrease in oxidative stress.
Signaling Pathways
The signaling cascade initiated by SSAO/VAP-1 and interrupted by this compound is a critical aspect of its therapeutic effect.
Preclinical Evidence of Oxidative Stress Reduction
The efficacy of this compound in reducing oxidative stress and inflammation has been demonstrated in various preclinical models of disease.
Models of Lung Inflammation
In a mouse model of lipopolysaccharide (LPS)-induced lung inflammation, this compound demonstrated a significant reduction in the influx of inflammatory cells into the lungs.
| Parameter | Vehicle | This compound (low dose) | This compound (high dose) | Dexamethasone |
| Total Cells in BALF (x10⁵) | ~4.5 | ~2.5 | ~1.5 | ~1.0 |
| Neutrophils in BALF (x10⁵) | ~3.5 | ~1.8 | ~0.8 | ~0.5 |
| Data are approximate values derived from graphical representations in Schilter et al., 2015. BALF: Bronchoalveolar Lavage Fluid. *p < 0.05, ***p < 0.001 vs. vehicle. |
Similarly, in a mouse model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke, therapeutic administration of this compound substantially suppressed the influx of inflammatory cells, including neutrophils and macrophages, into the airways.
Models of Atherosclerosis
In a study using cholesterol-fed rabbits, this compound was shown to directly inhibit SSAO activity and the production of H₂O₂ in vascular and adipose tissues.
| Tissue | Treatment | SSAO Activity (% of control) | H₂O₂ Production (% of control) |
| Thoracic Aorta | Cholesterol Diet | 100% | 100% |
| Cholesterol Diet + this compound (10 mg/kg) | ~20% | ~25% | |
| Lung | Cholesterol Diet | 100% | 100% |
| Cholesterol Diet + this compound (10 mg/kg) | ~15% | ~20% | |
| Epididymal Fat | Cholesterol Diet | 100% | 100% |
| Cholesterol Diet + this compound (10 mg/kg) | ~10% | ~15% | |
| Data are approximate values derived from graphical representations in Wang et al., 2018. *p < 0.05 vs. cholesterol diet alone. |
This inhibition of SSAO activity and the consequent reduction in oxidative stress were associated with a decrease in atherosclerotic plaque formation.
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound.
Experimental Workflow for Preclinical Models
LPS-Induced Acute Lung Inflammation in Mice
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction: Mice are anesthetized, and lipopolysaccharide (LPS from E. coli) is instilled intratracheally at a dose of 10 µg in 50 µL of sterile saline.
-
Treatment: this compound is administered, typically by oral gavage, at varying doses (e.g., 2, 6, 20 mg/kg) at a specified time point before or after the LPS challenge. A vehicle control group receives the delivery vehicle alone.
-
Sample Collection: At a predetermined time post-LPS challenge (e.g., 6 or 24 hours), mice are euthanized. Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with sterile saline. Blood and lung tissues are also collected.
-
Analysis:
-
BAL Fluid: Total and differential cell counts (neutrophils, macrophages) are performed using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Lung Tissue: Tissues can be homogenized for measurement of SSAO activity or processed for histopathological analysis to assess inflammation and injury.
-
SSAO Fluorometric Enzyme Activity Assay
-
Principle: This assay measures the production of H₂O₂, a product of the SSAO enzymatic reaction.
-
Procedure:
-
Tissue homogenates are prepared and incubated with pargyline to inhibit monoamine oxidases A and B.
-
Samples are placed in a 384-well plate and incubated with or without a specific SSAO inhibitor to determine the specific activity.
-
A reaction mixture containing Amplex Red, horseradish peroxidase, and a substrate (e.g., benzylamine) is added to each well.
-
The fluorescence is measured kinetically at an excitation of 565 nm and an emission of 590 nm.
-
The rate of increase in fluorescence is proportional to the SSAO activity.
-
Intravital Microscopy of the Cremaster Muscle
-
Purpose: To visualize and quantify leukocyte-endothelial interactions (rolling and adhesion) in real-time.
-
Procedure:
-
Mice are anesthetized, and the cremaster muscle is exteriorized and prepared for microscopy.
-
The muscle is superfused with a bicarbonate-buffered salt solution.
-
A pro-inflammatory stimulus (e.g., CXCL1/KC) is administered to induce leukocyte recruitment.
-
Postcapillary venules are observed using an intravital microscope, and leukocyte rolling and adhesion are recorded and analyzed offline.
-
The effect of this compound, administered prior to the stimulus, on these parameters is quantified.
-
Conclusion
This compound represents a targeted therapeutic approach to diseases underpinned by oxidative stress and inflammation. By selectively inhibiting the enzymatic activity of SSAO/VAP-1, this compound effectively reduces the production of ROS and dampens the inflammatory cascade. Preclinical data across a range of disease models provide a strong rationale for its continued development. The ability of this compound to address two key pathological drivers—oxidative stress and inflammation—positions it as a promising candidate for the treatment of a variety of complex chronic diseases.
References
- 1. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PXS-4728A and its Effects on Leukocyte Adhesion
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4728A is a potent and selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] This dual-function protein, expressed on the surface of endothelial cells, plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on leukocyte adhesion. We will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: VAP-1/SSAO
VAP-1/SSAO is a unique endothelial cell adhesion molecule that possesses enzymatic amine oxidase activity.[4] Its expression is significantly upregulated at sites of inflammation. The enzymatic activity of SSAO results in the oxidative deamination of primary amines, producing corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia (NH₃). These products are believed to contribute to the inflammatory response.
The adhesion function of VAP-1/SSAO is directly involved in the leukocyte adhesion cascade, a multi-step process involving the tethering, rolling, firm adhesion, and transmigration of leukocytes across the vascular endothelium. VAP-1/SSAO-deficient mice have shown impaired leukocyte adhesion to endothelial cells in inflamed vessels. This compound is a mechanism-based inhibitor of VAP-1/SSAO, demonstrating high selectivity and potent anti-inflammatory properties.
Mechanism of Action: How this compound Modulates Leukocyte Adhesion
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of VAP-1/SSAO. This inhibition directly impacts the leukocyte adhesion cascade. It is hypothesized that the enzymatic products of VAP-1/SSAO contribute to the conformational changes in integrins on the leukocyte surface, promoting firm adhesion. By blocking the enzymatic activity, this compound prevents the generation of these pro-inflammatory products, thereby reducing leukocyte rolling and adhesion.
The following diagram illustrates the proposed signaling pathway of VAP-1/SSAO in leukocyte adhesion and the point of intervention for this compound.
Quantitative Data on the Effects of this compound
The efficacy of this compound in inhibiting leukocyte adhesion has been quantified in several preclinical models. The data consistently demonstrates a significant reduction in leukocyte rolling, adhesion, and migration.
| Parameter | Model | Treatment | Outcome | Reference |
| In Vitro Activity | Recombinant human VAP-1/SSAO | This compound | IC₅₀ = 5 nM | |
| Leukocyte Rolling | Mouse cremaster muscle (CXCL1/KC-induced) | This compound (6 mg/kg, oral) | Significant reduction in rolling leukocytes | |
| Leukocyte Adhesion | Mouse cremaster muscle (CXCL1/KC-induced) | This compound (6 mg/kg, oral) | Significant reduction in adherent leukocytes | |
| Neutrophil Influx | Mouse model of LPS-induced acute lung injury | This compound (pretreatment) | Dose-dependent reduction in total cells and neutrophils in BALF | |
| Neutrophil Migration | Mouse model of Klebsiella pneumoniae lung infection | This compound | Dampened migration of neutrophils to the lungs | |
| Systemic Inflammation | Mouse model of Cecal Ligation and Puncture (CLP) induced sepsis | This compound | Reduced total cells and neutrophils in the lung |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on leukocyte adhesion.
Intravital Microscopy of Mouse Cremaster Muscle
This protocol is used to visualize and quantify leukocyte rolling and adhesion in real-time.
Protocol Steps:
-
Mice are treated with this compound (e.g., 6 mg/kg) or a vehicle control via oral gavage.
-
One hour post-treatment, the mice are anesthetized.
-
The cremaster muscle is surgically exteriorized and mounted on a specialized microscope stage for observation.
-
The muscle is stimulated with a chemoattractant such as CXCL1/KC (500 ng) to induce an inflammatory response.
-
Post-capillary venules are visualized using an intravital microscope, and video recordings are made.
-
Offline analysis of the recordings is performed to quantify the number of rolling and adherent leukocytes. Rolling leukocytes are defined as cells moving slower than erythrocytes, and adherent leukocytes are those that remain stationary for at least 30 seconds.
LPS-Induced Acute Lung Injury Model
This model is used to assess the effect of this compound on neutrophil migration into the lungs.
Protocol Steps:
-
Mice are pre-treated with this compound or vehicle at varying doses.
-
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is administered to the mice to induce lung inflammation.
-
At specific time points (e.g., 6 and 24 hours) after LPS administration, the mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with a saline solution.
-
The total number of cells in the BALF is counted, and differential cell counts are performed to determine the number of neutrophils, macrophages, lymphocytes, and eosinophils.
Conclusion
This compound is a promising therapeutic agent that effectively targets the VAP-1/SSAO protein to reduce leukocyte adhesion and migration, key processes in the pathogenesis of numerous inflammatory diseases. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound in treating inflammatory conditions. The visualization of the signaling pathways and experimental workflows offers a clear and concise summary of the critical concepts. Further research into the clinical applications of this compound is warranted.
References
- 1. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
PXS-4728A: A Novel Inhibitor of VAP-1/SSAO and its Impact on Inflammatory Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PXS-4728A is a potent and selective inhibitor of the endothelial adhesion molecule Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This enzyme plays a critical role in the inflammatory cascade, primarily by mediating the adhesion and transmigration of leukocytes, particularly neutrophils, to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on key inflammatory signaling pathways. We will delve into the preclinical data demonstrating its efficacy in various inflammatory models, present quantitative data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction: The Role of VAP-1/SSAO in Inflammation
VAP-1/SSAO is a unique dual-function protein expressed on the surface of endothelial cells. It acts as both an adhesion molecule for leukocytes and an enzyme that catalyzes the oxidative deamination of primary amines. This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), formaldehyde, and ammonia. H₂O₂ in particular, acts as a signaling molecule that can amplify the inflammatory response by upregulating the expression of other adhesion molecules, such as E-selectin, P-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1), and pro-inflammatory cytokines through the activation of transcription factors like Nuclear Factor-kappa B (NF-κB)[1][2]. This dual functionality makes VAP-1/SSAO a compelling target for anti-inflammatory therapies.
This compound is a small molecule inhibitor designed to selectively and irreversibly inhibit the enzymatic activity of VAP-1/SSAO. By blocking this activity, this compound is hypothesized to attenuate the inflammatory cascade at multiple levels: directly, by preventing the generation of pro-inflammatory aldehydes and H₂O₂, and indirectly, by reducing the expression of other key adhesion molecules and cytokines.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the amine oxidase activity of VAP-1/SSAO. This inhibition prevents the generation of H₂O₂, a key signaling molecule in the inflammatory cascade. The reduction in H₂O₂ is believed to lead to the downregulation of downstream inflammatory signaling pathways, most notably the NF-κB pathway.
Impact on the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including H₂O₂ generated by VAP-1/SSAO, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. While direct studies on this compound's effect on IκBα degradation are not yet published, the consistent reduction in NF-κB-driven inflammatory markers following this compound treatment strongly suggests an inhibitory effect on this pathway.
Potential Impact on STAT Signaling and Inflammasome Activation
While direct evidence is currently lacking, the broad anti-inflammatory effects of this compound suggest potential interactions with other key inflammatory pathways. The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are crucial for mediating the signaling of various inflammatory cytokines. By reducing the production of these cytokines, this compound may indirectly inhibit STAT activation.
Similarly, the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18, is activated by cellular stress signals, including reactive oxygen species (ROS) such as H₂O₂. By inhibiting VAP-1/SSAO-mediated H₂O₂ production, this compound could potentially suppress NLRP3 inflammasome activation. Further research is warranted to elucidate the precise effects of this compound on these pathways.
Preclinical Efficacy of this compound
The anti-inflammatory properties of this compound have been demonstrated in several preclinical models of inflammatory diseases, particularly those affecting the lungs.
Reduction of Neutrophil Migration and Infiltration
A key study demonstrated that this compound significantly diminishes leukocyte rolling and adherence in a mouse model of cremaster muscle inflammation induced by CXCL1/KC[3][4][5]. In models of acute lung inflammation induced by lipopolysaccharide (LPS), Klebsiella pneumoniae infection, and cecal ligation and puncture (CLP)-induced sepsis, this compound dampened the migration of neutrophils to the lungs.
Amelioration of Lung Inflammation and Improvement of Lung Function
In a mouse model of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke, daily oral treatment with this compound inhibited airway inflammation, as evidenced by reduced immune cell influx and inflammatory factors. Furthermore, therapeutic administration of this compound in this model substantially suppressed inflammatory cell influx, reduced fibrosis in the airways, and improved lung function.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. VAP-1/SSAO |
| Human VAP-1/SSAO | <10 | - |
| Recombinant diamine oxidase (AOC1) | 12,000 | >2000x |
| Recombinant retina specific amine oxidase (AOC2) | 2,760 | >500x |
| Purified lysyl oxidase from lung fibroblasts | 13,200 | >2000x |
| Recombinant lysyl oxidase like 2 | 10,400 | >2000x |
| Recombinant monoamine oxidase A | >100,000 | >2000x |
| Recombinant monoamine oxidase B | 2,700 | >500x |
| Recombinant lysine demethylase | >10,000 | >2000x |
Table 2: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Rat (Oral dose: 6 mg/kg) | Mouse (Oral dose: 10 mg/kg) |
| Bioavailability (%) | 55 | 92 |
| Cₘₐₓ (µg/mL) | 0.72 | 1.38 |
| Tₘₐₓ (hour) | 0.83 | 0.25 |
| Clearance (mL/kg/min) | 45 | 98 |
| Parameter | Rat (Intravenous dose: 3 mg/kg) | Mouse (Intravenous dose: 5 mg/kg) |
| Cₘₐₓ (µg/mL) | 4.21 | 1.6 |
| Tₘₐₓ (min) | 0.03 | 0.03 |
| Clearance (mL/kg/min) | 23 | 80 |
| Apparent half-life, t₁/₂ (h) | 1.1 | 0.6 |
Table 3: Effect of this compound on LPS-Induced Airway Inflammation in Mice (6 hours post-LPS)
| Treatment Group | Total Cells in BALF (x 10⁴) | Neutrophils in BALF (x 10⁴) |
| Vehicle | 35.2 ± 3.5 | 30.1 ± 3.1 |
| This compound (1 mg/kg) | 25.1 ± 2.8 | 21.3 ± 2.5 |
| This compound (3 mg/kg) | 18.9 ± 2.1 | 15.8 ± 1.9 |
| This compound (10 mg/kg) | 12.5 ± 1.5 | 10.2 ± 1.2 |
| Dexamethasone (5 mg/kg) | 14.8 ± 1.7 | 12.1 ± 1.4 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are presented as mean ± SEM. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Intravital Microscopy of the Mouse Cremaster Muscle
This protocol is adapted from methodologies described for visualizing leukocyte-endothelial interactions in vivo.
-
Animal Preparation: Male BALB/c mice (8-12 weeks old) are anesthetized with an intraperitoneal injection of ketamine/xylazine. The cremaster muscle is surgically exposed and exteriorized onto the viewing pedestal of a specialized intravital microscope stage, while being continuously superfused with warmed, buffered saline.
-
Treatment: this compound or vehicle is administered orally one hour prior to the inflammatory stimulus.
-
Stimulation: Inflammation is induced by the topical application of the chemokine CXCL1/KC (100 ng/mL) onto the exposed cremaster muscle.
-
Imaging: The microcirculation of the cremaster muscle is observed and recorded using an intravital microscope equipped with a high-speed camera.
-
Analysis: The number of rolling and firmly adhered leukocytes within a defined length of post-capillary venules is quantified offline from the recorded videos.
LPS-Induced Acute Lung Inflammation in Mice
This protocol is based on established models of LPS-induced lung injury.
-
Treatment: Mice are treated with this compound or vehicle via oral gavage one hour prior to LPS challenge.
-
Induction of Inflammation: Mice are lightly anesthetized and 50 µL of LPS (1 mg/mL in sterile saline) is instilled intranasally.
-
Sample Collection: At 6 hours post-LPS instillation, mice are euthanized. The lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF). Lung tissue is also collected for histological and biochemical analysis.
-
Analysis:
-
Cell Counts: Total and differential cell counts in the BALF are determined using a hemocytometer and cytospin preparations stained with a differential stain.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA.
-
Histology: Lung tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage. Immunohistochemistry can be performed to assess the expression of adhesion molecules like VCAM-1.
-
Conclusion
This compound is a promising anti-inflammatory agent that targets the enzymatic activity of VAP-1/SSAO, a key player in the inflammatory cascade. Preclinical studies have consistently demonstrated its ability to reduce leukocyte infiltration and ameliorate inflammation in various disease models, particularly those affecting the respiratory system. While its precise impact on intracellular signaling pathways such as NF-κB, STAT, and the inflammasome requires further direct investigation, the available evidence strongly suggests a significant modulatory role. The potent and selective nature of this compound, combined with its favorable pharmacokinetic profile, makes it a compelling candidate for further development as a novel therapeutic for a range of inflammatory conditions.
References
- 1. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical pharmacology of PXS-4728A
An In-depth Technical Guide to the Preclinical Pharmacology of PXS-4728A
Introduction
This compound is a small molecule, orally bioavailable, mechanism-based inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] As a fluoro-allylamine, it is designed for high potency and selectivity.[1] VAP-1/SSAO is an endothelial-bound adhesion molecule that plays a crucial role in the inflammatory cascade, particularly in mediating the migration of leukocytes from the bloodstream into tissues.[2][3] Its dual function as an adhesion molecule and an enzyme makes it a compelling therapeutic target for a variety of inflammatory conditions.
This document provides a comprehensive overview of the , summarizing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and efficacy in various disease models. The data presented herein supports its potential as a novel therapeutic for diseases characterized by neutrophilic inflammation, such as chronic obstructive pulmonary disease (COPD) and non-alcoholic steatohepatitis (NASH).
Mechanism of Action
VAP-1/SSAO is a pro-inflammatory ectoenzyme expressed on the surface of endothelial cells. Its enzymatic activity catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia. These products, particularly H₂O₂, promote the expression of other adhesion molecules on the endothelium, facilitating the tethering, rolling, and subsequent transmigration of leukocytes, especially neutrophils, to sites of inflammation.
This compound acts as a potent and selective inhibitor of the enzymatic function of VAP-1/SSAO. By blocking this catalytic activity, this compound prevents the generation of pro-inflammatory products and downregulates the adhesion cascade. This leads to a reduction in leukocyte, particularly neutrophil, recruitment to inflamed tissues, thereby diminishing the inflammatory response and subsequent tissue damage.
Caption: Mechanism of action of this compound in inhibiting VAP-1/SSAO.
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for VAP-1/SSAO across multiple species. Its inhibitory activity was assessed against recombinant human VAP-1/SSAO and related amine oxidases.
Table 1: In Vitro Activity and Selectivity of this compound
| Assay Target | Species | IC₅₀ | Selectivity vs. VAP-1/SSAO | Reference |
|---|---|---|---|---|
| VAP-1/SSAO (AOC3) | Human | <10 nM | - |
| Related Amine Oxidases | Human | >5000 nM | >500-fold | |
In safety pharmacology panels, this compound showed no significant off-target activity when tested against more than 100 different macromolecular targets. Furthermore, it did not induce cytotoxicity or phospholipidosis in HepG2 cells at concentrations up to 100 μM.
Experimental Protocol: SSAO Fluorometric Enzyme Activity Assay
-
Enzyme Source: Recombinant human VAP-1/SSAO is used.
-
Reaction Mixture: The assay is conducted in a buffer solution (e.g., 1.2 M urea, 50 mM sodium borate, pH 8.2).
-
Inhibitor Pre-incubation: Various concentrations of this compound are pre-incubated with the enzyme to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding a substrate mixture containing a primary amine (e.g., 10 mM putrescine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).
-
Detection: The enzymatic reaction produces hydrogen peroxide (H₂O₂), which, in the presence of HRP, reacts with the probe to generate a fluorescent product. The fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetics
The pharmacokinetic (PK) properties of this compound were evaluated in rats and mice, demonstrating good oral bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Cₘₐₓ (µg/mL) | T½ (i.v.) (h) | Reference |
|---|---|---|---|---|---|---|
| Wistar Rat | Oral | 6 | >55 | - | - | |
| Wistar Rat | i.v. | 3 | - | - | ~1.0 | |
| BALB/c Mouse | Oral | 10 | >90 | 1.38 | - |
| BALB/c Mouse | i.v. | 5 | - | - | - | |
Experimental Protocol: Pharmacokinetic Studies
-
Animal Models: Studies were conducted in Wistar rats and BALB/c mice.
-
Administration: this compound was administered either orally (p.o.) via gavage or intravenously (i.v.).
-
Sample Collection: Blood samples were collected at various time points post-administration into tubes containing an anticoagulant. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Parameter Calculation: Basic pharmacokinetic parameters, including bioavailability, Cₘₐₓ, and half-life (T½), were calculated using standard non-compartmental analysis software.
Pharmacodynamics and In Vivo Efficacy
The in vivo activity of this compound was demonstrated through its ability to inhibit SSAO enzyme activity in target tissues and reduce inflammation in various disease models.
Target Engagement: Oral administration of this compound resulted in potent, dose-dependent inhibition of SSAO activity in relevant tissues. In mice, single oral doses of 0.2 and 0.6 mg/kg led to significant inhibition of SSAO in abdominal adipose tissue, a tissue known to have high quantities of the enzyme. In a rabbit model of atherosclerosis, a 10 mg/kg dose significantly inhibited SSAO activity and H₂O₂ production in the thoracic aorta, lung, and epididymal fat.
Efficacy in Inflammation Models: this compound has shown consistent efficacy in reducing leukocyte influx and inflammation across multiple preclinical models.
Table 3: Summary of this compound Efficacy in Preclinical Models
| Model | Species | Dose | Key Outcomes | Reference |
|---|---|---|---|---|
| CXCL1-induced Leukocyte Adhesion | Mouse | - | Diminished leukocyte rolling and adherence in cremaster muscle. | |
| LPS-induced Lung Inflammation | Mouse | 4 mg/kg p.o. | Reduced influx of total cells and neutrophils into bronchoalveolar lavage fluid (BALF). | |
| Klebsiella pneumoniae Infection | Mouse | - | Dampened neutrophil migration to the lungs. | |
| Cecal Ligation & Puncture (Sepsis) | Mouse | - | Reduced neutrophil migration to lungs and increased survival. | |
| Cigarette Smoke-induced COPD | Mouse | 12-20 mg/kg p.o. | Reduced influx of macrophages, neutrophils, and lymphocytes into BALF; Reduced TNFα and CXCL1 levels. |
| Rhinovirus-exacerbated Asthma | Mouse | - | Reduction in cellular infiltrate and airway hyperreactivity. | |
Experimental Protocol: LPS-Induced Airway Inflammation Model
This workflow describes a common model used to assess the anti-inflammatory effects of this compound in the lungs.
Caption: Experimental workflow for the LPS-induced airway inflammation model.
Preclinical Safety
The preclinical data for this compound indicates a favorable safety profile. As established through in vitro screening, the compound is highly selective for its target, VAP-1/SSAO, with no significant off-target activities observed. It did not exhibit cellular toxicity in HepG2 cells, suggesting a low potential for direct hepatotoxicity.
Conclusion
This compound is a potent and highly selective inhibitor of VAP-1/SSAO with favorable pharmacokinetic properties, including excellent oral bioavailability in preclinical species. Its mechanism of action, which involves inhibiting the enzymatic activity of VAP-1/SSAO to reduce leukocyte migration, has been validated in numerous in vivo models of inflammation. The consistent efficacy demonstrated in models of pulmonary inflammation, infection, and fibrosis highlights its therapeutic potential for complex inflammatory diseases like COPD and NASH. The preclinical data package strongly supports the continued clinical development of this compound as a novel anti-inflammatory agent.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4728A: A Technical Guide for Research in COPD and Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) and other inflammatory respiratory diseases are characterized by a persistent influx of neutrophils and other leukocytes into the lungs, leading to tissue damage and impaired function. A key player in this process is the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). PXS-4728A, a potent and selective inhibitor of SSAO/VAP-1, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data in various respiratory disease models, and detailed experimental protocols for its investigation.
Introduction to this compound and its Target: SSAO/VAP-1
This compound is a small molecule inhibitor that targets Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme with dual functions.[1][2] SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an endothelial-bound adhesion molecule that also possesses amine oxidase activity.[2][3] The enzymatic activity of SSAO/VAP-1 is crucial for the transmigration of leukocytes, particularly neutrophils, from the bloodstream into inflamed tissues.[3] SSAO is elevated in the serum of smokers and acts as a pro-inflammatory enzyme by facilitating the adhesion and movement of white blood cells from blood vessels to sites of inflammation.
The enzyme is highly expressed on the endothelium of the lungs and trachea. Its inhibition presents a novel therapeutic strategy for respiratory diseases characterized by neutrophilic inflammation, such as COPD, cystic fibrosis, and acute lung injury.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of SSAO/VAP-1. This inhibition disrupts the leukocyte adhesion cascade, specifically impacting the tethering and rolling of neutrophils on the vascular endothelium. The enzymatic action of VAP-1 on its substrates leads to the production of hydrogen peroxide (H₂O₂), which in turn can activate transcription factors like NF-κB. This activation upregulates the expression of other key adhesion molecules on the endothelial cell surface, including E-selectin, P-selectin, and ICAM-1, further promoting leukocyte recruitment. By blocking the enzymatic activity of SSAO/VAP-1, this compound prevents this cascade of events, thereby reducing the influx of inflammatory cells into the lung tissue.
Figure 1. Signaling pathway of this compound in inhibiting neutrophil migration.
Preclinical Efficacy in Respiratory Disease Models
This compound has demonstrated significant efficacy in a range of preclinical models of COPD and other inflammatory respiratory diseases.
Chronic Obstructive Pulmonary Disease (COPD) Mouse Model
In a mouse model of COPD induced by chronic cigarette smoke (CS) exposure, therapeutic administration of this compound has been shown to ameliorate key features of the disease.
Table 1: Effects of this compound in a Chronic CS-Induced COPD Mouse Model
| Parameter | Vehicle Control | This compound (12 mg/kg/day) | This compound (20 mg/kg/day) |
| Inflammatory Cell Influx (BALF) | |||
| Total Cells (x10⁴) | Increased | Reduced | Significantly Reduced |
| Macrophages (x10⁴) | Increased | Reduced | Significantly Reduced |
| Neutrophils (x10⁴) | Increased | Reduced | Significantly Reduced |
| Pro-inflammatory Cytokines (BALF) | |||
| TNF-α (pg/mL) | Increased | Dose-dependent reduction | Reduced to baseline |
| CXCL1 (pg/mL) | Increased | Significantly Reduced | Significantly Reduced |
| Lung Pathology | |||
| Peribronchiolar Collagen Deposition | Significantly Increased | Completely Inhibited | Completely Inhibited |
| Lung Function | Impaired | Improved | Improved |
Acute Lung Injury (ALI) Models
This compound has shown potent anti-inflammatory effects in various models of acute lung injury.
In a mouse model of ALI induced by intranasal administration of LPS, a component of gram-negative bacteria, this compound significantly reduced the influx of neutrophils into the airways.
Table 2: Effects of this compound in LPS-Induced Acute Lung Injury in Mice
| Parameter | Vehicle Control | This compound (4 mg/kg) |
| Inflammatory Cell Influx in BALF (6 hours post-LPS) | ||
| Total Cells | Increased | Concentration-dependently reduced |
| Neutrophils | Increased | Concentration-dependently reduced |
In a model of bacterial pneumonia induced by Klebsiella pneumoniae, this compound demonstrated a protective effect.
In a CLP model of sepsis, which leads to acute lung injury, this compound treatment dampened the inflammatory response in the lungs and improved survival.
Table 3: Effects of this compound in CLP-Induced Sepsis in Mice
| Parameter | Sham | CLP + Vehicle | CLP + this compound |
| Inflammatory Cell Influx in BALF | |||
| Total Cells | Baseline | Increased | Significantly Reduced |
| Neutrophils | Baseline | Increased | Significantly Reduced |
| Lung Myeloperoxidase (MPO) | Baseline | Increased | Significantly Reduced |
| Survival Rate | 100% | 50% | 90% |
Rhinovirus-Exacerbated Asthma Model
In a mouse model of rhinovirus (RV)-induced exacerbation of allergic asthma, this compound reduced airway hyperreactivity and neutrophilic inflammation.
Table 4: Effects of this compound in a Rhinovirus-Exacerbated Asthma Mouse Model
| Parameter | HDM/Vehicle/RV | HDM/PXS-4728A/RV |
| Total Neutrophils in BALF | Increased | Reduced |
| Airway Hyperreactivity (to methacholine) | Increased | Significantly Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
SSAO/VAP-1 Fluorometric Enzyme Activity Assay
Figure 2. Workflow for the SSAO/VAP-1 fluorometric enzyme activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X reaction buffer from a 5X stock.
-
Dilute the SSAO enzyme stock solution to the desired working concentration in 1X reaction buffer.
-
Prepare serial dilutions of this compound or other test inhibitors in 1X reaction buffer.
-
Prepare the reaction cocktail containing the SSAO substrate (e.g., benzylamine), horseradish peroxidase (HRP), and a fluorescent detection reagent in 1X reaction buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted SSAO enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include wells with vehicle control (buffer only) and a positive control (no inhibitor).
-
Incubate the plate for a predefined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction cocktail to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the detection reagent (e.g., Ex: 530-570 nm, Em: 590-600 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the activity in the control wells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Murine Model of COPD
Figure 3. Workflow for the chronic cigarette smoke-induced COPD mouse model.
Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
House the animals under standard conditions with free access to food and water.
-
-
Cigarette Smoke Exposure:
-
Expose mice to whole-body cigarette smoke from a standard number of cigarettes per day, for 5 days a week, over a period of 12 weeks.
-
The control group is exposed to room air under identical conditions.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
For therapeutic intervention studies, begin daily administration of this compound (e.g., 12 or 20 mg/kg) or vehicle one hour prior to CS exposure, starting from week 7 and continuing until the end of the study.
-
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): 24 hours after the final exposure, perform a BAL to collect airway inflammatory cells and fluid. Analyze the BAL fluid for total and differential cell counts and for pro-inflammatory cytokine levels (e.g., TNF-α, CXCL1) using ELISA or multiplex assays.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Masson's trichrome to assess peribronchiolar collagen deposition as a measure of airway fibrosis.
-
Lung Function: Assess lung function parameters such as airway resistance and compliance using a plethysmograph.
-
SSAO Activity: Homogenize lung tissue to measure SSAO enzyme activity as described in Protocol 4.1.
-
Intravital Microscopy of Leukocyte-Endothelial Interactions
Figure 4. Workflow for intravital microscopy of leukocyte-endothelial interactions.
Methodology:
-
Animal Preparation:
-
Administer this compound (e.g., 6 mg/kg) or vehicle orally to mice.
-
After a specified time, anesthetize the mouse.
-
-
Surgical Procedure:
-
Make a surgical incision in the scrotum to expose the cremaster muscle.
-
Carefully dissect the muscle and spread it over a transparent pedestal on a specialized microscope stage, ensuring the tissue is kept moist with warm saline.
-
-
Induction of Inflammation:
-
Locally apply a chemoattractant, such as CXCL1 (KC), to the cremaster muscle to induce an inflammatory response and promote leukocyte recruitment.
-
-
Microscopy and Recording:
-
Position the mouse on the stage of an intravital microscope.
-
Identify post-capillary venules for observation.
-
Record video sequences of leukocyte trafficking within the selected venules.
-
-
Data Analysis:
-
Off-line, analyze the recorded videos to quantify the number of rolling and firmly adhered leukocytes per unit length of the venule over time.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of COPD and other respiratory diseases characterized by excessive neutrophilic inflammation. Its targeted mechanism of action, inhibiting the enzymatic activity of SSAO/VAP-1, effectively reduces the recruitment of inflammatory cells to the lungs. The preclinical data summarized in this guide provide a strong rationale for its continued development. The detailed experimental protocols offered herein are intended to facilitate further research into the therapeutic potential of this compound and other SSAO/VAP-1 inhibitors.
References
- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of PXS-4728A in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by variable respiratory symptoms and airflow limitation. While existing therapies are effective for many patients, a significant portion, particularly those with neutrophilic asthma, remains poorly controlled. This technical guide explores the therapeutic potential of PXS-4728A, a potent and selective inhibitor of the semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1), in the context of asthma. Preclinical evidence demonstrates that this compound effectively suppresses neutrophil migration and reduces airway hyperreactivity in a relevant mouse model of rhinovirus-induced asthma exacerbation. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from key studies, and a summary of the quantitative preclinical data, highlighting its promise as a novel anti-inflammatory agent for asthma.
Introduction: Targeting a Novel Pathway in Asthma Inflammation
The inflammatory cascade in asthma is complex, involving a variety of immune cells and mediators. While eosinophilic inflammation is a well-established hallmark of allergic asthma, neutrophilic inflammation is increasingly recognized as a key driver of severe and steroid-resistant asthma.[1] Neutrophil influx into the airways is associated with disease severity and exacerbations, often triggered by respiratory viral infections like rhinovirus.[1]
This compound is a small molecule inhibitor of SSAO/VAP-1, an enzyme and adhesion molecule with a dual role in the inflammatory process.[1][2][3] SSAO/VAP-1 is expressed on the surface of endothelial cells and its enzymatic activity contributes to the production of pro-inflammatory mediators, while its function as an adhesion molecule facilitates the recruitment of leukocytes, including neutrophils, to sites of inflammation. By inhibiting SSAO/VAP-1, this compound presents a novel therapeutic strategy to target neutrophilic airway inflammation in asthma.
Mechanism of Action: Inhibition of SSAO/VAP-1 Signaling
This compound is a mechanism-based inhibitor of SSAO/VAP-1. Its therapeutic effect in asthma is primarily attributed to its ability to modulate the inflammatory cascade by inhibiting both the enzymatic and adhesive functions of SSAO/VAP-1.
Signaling Pathway of SSAO/VAP-1 in Leukocyte Trafficking
The signaling pathway initiated by SSAO/VAP-1 activation on endothelial cells culminates in the adhesion and transmigration of neutrophils into inflamed tissues, such as the airways in asthma. This compound intervenes in this pathway, thereby reducing neutrophil influx.
Preclinical Efficacy in a Rhinovirus-Induced Asthma Exacerbation Model
The therapeutic potential of this compound in asthma was evaluated in a clinically relevant mouse model of rhinovirus (RV)-exacerbated allergic airway disease. This model mimics the common scenario of viral infections triggering asthma flare-ups in sensitized individuals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical study.
Table 1: In Vitro Activity and Selectivity of this compound
| Assay | IC50 |
| Recombinant human VAP-1/SSAO | 5 nM |
| Mouse gonadal fat tissue homogenate | 8 nM |
| Rat gonadal fat tissue homogenate | 7 nM |
IC50: Half maximal inhibitory concentration.
Table 2: Effect of this compound on Airway Inflammation in RV-Exacerbated Asthma Model
| Treatment Group | Total Cells in BALF (x104) | Neutrophils in BALF (x104) |
| HDM/Vehicle/Sham | 10.2 ± 1.5 | 0.1 ± 0.05 |
| HDM/Vehicle/RV | 25.8 ± 3.1 | 12.5 ± 2.0 |
| HDM/PXS-4728A/RV | 15.1 ± 2.2 | 5.8 ± 1.1** |
| HDM/Azithromycin/RV | 14.5 ± 1.9 | 5.5 ± 0.9** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HDM/Vehicle/RV group. BALF: Bronchoalveolar Lavage Fluid; HDM: House Dust Mite; RV: Rhinovirus.
Table 3: Effect of this compound on Airway Hyperreactivity (AHR) in RV-Exacerbated Asthma Model
| Treatment Group | AHR to Methacholine (Penh) at 50 mg/mL |
| HDM/Vehicle/Sham | 2.5 ± 0.3 |
| HDM/Vehicle/RV | 6.8 ± 0.7 |
| HDM/PXS-4728A/RV | 4.1 ± 0.5 |
| HDM/Azithromycin/RV | 3.9 ± 0.4 |
Data are presented as mean ± SEM. *p < 0.05 compared to HDM/Vehicle/RV group. AHR was measured as enhanced pause (Penh).
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral (10 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (µg/mL) | 1.38 | 2.15 |
| Tmax (h) | 0.25 | 0.08 |
| AUC0-t (µg.h/mL) | 2.14 | 1.18 |
| Bioavailability (%) | >90 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Workflow
The preclinical efficacy of this compound was assessed using a multi-step experimental workflow designed to model allergic sensitization followed by a viral exacerbation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in the context of asthma.
Rhinovirus-Exacerbated Asthma Mouse Model
This protocol establishes a mouse model of allergic airway inflammation exacerbated by a viral infection, reflecting a common clinical scenario in asthma.
-
Allergic Sensitization:
-
Female BALB/c mice (6-8 weeks old) are sensitized by two intraperitoneal injections of 50 µg of house dust mite (HDM) extract (Greer Laboratories) in 0.2 mL of sterile saline on days 0 and 7.
-
-
Allergen Challenge:
-
On days 14, 15, and 16, mice are lightly anesthetized and challenged intranasally with 25 µg of HDM in 50 µL of sterile saline.
-
-
Treatment and Viral Infection:
-
On day 17, one hour prior to viral infection, mice are treated with this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.
-
Mice are then infected intranasally with 1x106 TCID50 of human rhinovirus 1B (RV1B) in 50 µL of viral growth medium.
-
-
Endpoint Analysis:
-
24 hours post-infection (day 18), airway hyperreactivity is assessed, followed by the collection of bronchoalveolar lavage fluid for cellular analysis.
-
Measurement of Airway Hyperreactivity (AHR)
AHR to a bronchoconstrictor agent is a cardinal feature of asthma.
-
Animal Preparation:
-
24 hours after RV infection, mice are anesthetized, tracheostomized, and connected to a small animal ventilator.
-
-
Methacholine Challenge:
-
Baseline airway resistance is measured.
-
Increasing concentrations of methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL in saline) are aerosolized for 3 minutes for each concentration.
-
Airway resistance is measured for 3 minutes following each methacholine dose.
-
-
Data Analysis:
-
The peak airway resistance at each methacholine concentration is recorded.
-
Data can be expressed as the percentage increase over baseline or as absolute values. For conscious, unrestrained animals, enhanced pause (Penh) is measured using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to sample the cellular and acellular components of the airway lumen.
-
BAL Fluid Collection:
-
Immediately following AHR measurements, mice are euthanized.
-
The lungs are lavaged in situ via the tracheal cannula with 3 x 0.5 mL of ice-cold phosphate-buffered saline (PBS).
-
The recovered fluid (typically ~1.2 mL) is pooled.
-
-
Cell Pellet Preparation:
-
The BAL fluid is centrifuged (e.g., 300 x g for 10 minutes at 4°C).
-
The supernatant can be stored for cytokine analysis.
-
The cell pellet is resuspended in a known volume of PBS.
-
-
Cell Counting and Differentiation:
-
Total cell counts are determined using a hemocytometer.
-
For differential cell counts, cytospin preparations are made and stained with a Romanowsky-type stain (e.g., Diff-Quik).
-
At least 300 cells are counted and classified as macrophages, neutrophils, eosinophils, or lymphocytes based on their morphology.
-
Conclusion
This compound, a selective inhibitor of SSAO/VAP-1, demonstrates significant therapeutic potential in a preclinical model of virally-exacerbated asthma. By targeting a key mechanism of neutrophil recruitment, this compound effectively reduces airway inflammation and hyperreactivity. The data presented in this technical guide provide a strong rationale for the further investigation of this compound as a novel treatment for asthma, particularly in patients with a neutrophilic inflammatory phenotype. The detailed experimental protocols included herein offer a valuable resource for researchers aiming to further explore the role of SSAO/VAP-1 in respiratory diseases and evaluate the efficacy of similar targeted therapies.
References
PXS-4728A: A Deep Dive into its Role and Therapeutic Potential in Non-Alcoholic Steatohepatitis (NASH)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has presented significant challenges in the development of effective therapeutics. PXS-4728A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical data for this compound in the context of NASH, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Challenge of NASH and the Rationale for SSAO/VAP-1 Inhibition
NASH is a multifactorial disease driven by metabolic dysfunction, leading to a cascade of cellular stress, inflammation, and fibrogenesis. Key pathological features include the accumulation of fat in hepatocytes (steatosis), infiltration of inflammatory cells, and the excessive deposition of extracellular matrix, leading to fibrosis.
SSAO/VAP-1 is a dual-function protein expressed on the surface of endothelial cells and adipocytes. It acts as both an adhesion molecule, facilitating the recruitment of leukocytes to sites of inflammation, and as an enzyme that catalyzes the oxidative deamination of primary amines. This enzymatic activity produces hydrogen peroxide, aldehydes, and ammonia, which contribute to oxidative stress and cellular damage. In the context of NASH, elevated levels of SSAO/VAP-1 in the liver and circulation are associated with increased inflammation and fibrosis severity.[1] Inhibition of SSAO/VAP-1, therefore, presents a targeted therapeutic strategy to simultaneously address both the inflammatory and fibrotic components of NASH.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the enzymatic activity of SSAO/VAP-1. By inhibiting this enzyme, this compound is proposed to exert its therapeutic effects in NASH through several interconnected pathways:
-
Reduction of Oxidative Stress: By blocking the production of hydrogen peroxide and reactive aldehydes, this compound mitigates oxidative stress in the liver, a key driver of hepatocyte injury and inflammation in NASH.
-
Anti-inflammatory Effects: this compound's inhibition of SSAO/VAP-1's adhesion function impedes the recruitment of leukocytes to the liver, thereby reducing the inflammatory infiltrate that contributes to NASH progression.
-
Anti-fibrotic Effects: Through the reduction of inflammation and oxidative stress, this compound indirectly attenuates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis in the liver.
dot
Preclinical Evidence
The therapeutic potential of SSAO/VAP-1 inhibition in NASH has been investigated in various preclinical models. These studies have demonstrated the efficacy of this approach in mitigating key features of the disease.
Animal Models of NASH
A variety of animal models are utilized to recapitulate the complex pathophysiology of human NASH. These models are essential for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound. Common models include:
-
Methionine-Choline Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis, although it is associated with weight loss, which is atypical of human NASH.[2]
-
High-Fat Diet (HFD) and Western Diet (WD) Models: These models, often supplemented with fructose and/or cholesterol, more closely mimic the metabolic phenotype of human NASH, including obesity and insulin resistance, leading to the development of steatosis, inflammation, and fibrosis over a longer duration.[3][4]
dot
Summary of Preclinical Findings
While specific quantitative data from preclinical studies of this compound are not extensively published, studies on SSAO/VAP-1 inhibition in relevant NASH models have consistently demonstrated:
-
Reduced Hepatic Steatosis: Inhibition of SSAO/VAP-1 has been shown to decrease the accumulation of lipids in the liver.
-
Decreased Inflammation: A reduction in the infiltration of inflammatory cells into the liver parenchyma is a consistent finding.
-
Attenuation of Fibrosis: SSAO/VAP-1 inhibition leads to a decrease in collagen deposition and an overall improvement in liver fibrosis scores.
Table 1: Summary of Expected Outcomes from SSAO/VAP-1 Inhibition in Preclinical NASH Models
| Parameter | Expected Outcome with SSAO/VAP-1 Inhibition | Method of Assessment |
| Hepatic Steatosis | Decrease | Histology (H&E, Oil Red O), Liver Triglyceride Content |
| Hepatic Inflammation | Decrease | Histology (H&E), Immunohistochemistry (e.g., F4/80), Gene Expression (e.g., TNF-α, IL-6) |
| Hepatocyte Injury | Decrease | Serum ALT, AST levels |
| Hepatic Fibrosis | Decrease | Histology (Sirius Red, Masson's Trichrome), Hydroxyproline Content, Gene Expression (e.g., Collagen-1α1, α-SMA) |
Clinical Development of this compound (BI 1467335)
This compound, also known as BI 1467335, has progressed to clinical trials for the treatment of NASH.
Phase I and IIa Clinical Trial Design
A Phase IIa, multicenter, double-blind, placebo-controlled trial was conducted to evaluate the safety, tolerability, and pharmacodynamics of BI 1467335 in patients with clinical evidence of NASH.
-
Participants: Patients with a clinical diagnosis of NASH.
-
Intervention: Once-daily oral administration of BI 1467335 at various doses (1 mg, 3 mg, 6 mg, 10 mg) or placebo for 12 weeks.
-
Primary Endpoint: Change in plasma SSAO/VAP-1 activity.
-
Secondary Endpoints: Changes in biomarkers of liver injury (e.g., ALT, AST) and apoptosis (e.g., CK-18).
Clinical Trial Results
The Phase IIa trial demonstrated that BI 1467335 was generally well-tolerated.
Table 2: Quantitative Results from the Phase IIa Clinical Trial of BI 1467335 in NASH
| Parameter | Placebo | 1 mg | 3 mg | 6 mg | 10 mg |
| Mean SSAO/VAP-1 Activity at Week 12 (relative to baseline) | 90.4% | 26.5% | 10.4% | 5.0% | 3.3% |
| Change in ALT at Week 12 (relative to baseline) | - | - | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Change in CK-18 at Week 12 (relative to baseline) | - | - | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Data adapted from the Phase IIa clinical trial of BI 1467335.
The trial successfully met its primary endpoint, showing a dose-dependent inhibition of plasma SSAO/VAP-1 activity. Furthermore, a dose-dependent reduction in markers of liver injury (ALT) and apoptosis (CK-18) was observed, particularly at doses of 3 mg and higher.
Despite these promising results, the development of BI 1467335 for NASH was discontinued due to the risk of drug-drug interactions identified in a separate Phase I study.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key experimental procedures used in the preclinical evaluation of anti-NASH therapies.
Induction of NASH in a Mouse Model (e.g., High-Fat Diet)
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet.
-
NASH Group: Feed a high-fat diet (e.g., 40-60% kcal from fat), often supplemented with fructose in the drinking water and/or cholesterol in the diet.
-
-
Duration: Maintain the respective diets for a period of 16-24 weeks to induce the NASH phenotype.
-
Monitoring: Monitor body weight and food/water intake weekly.
Drug Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily. The specific dose will be determined by dose-ranging studies.
Histological Analysis of Liver Tissue
-
Tissue Collection and Fixation: At the end of the study, euthanize mice and perfuse the liver with phosphate-buffered saline (PBS). Excise a portion of the liver and fix in 10% neutral buffered formalin for 24-48 hours.
-
Paraffin Embedding and Sectioning: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax. Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, steatosis, inflammation, and ballooning assessment.
-
Sirius Red or Masson's Trichrome Staining: For the visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring: A pathologist, blinded to the treatment groups, should score the liver sections for NAFLD Activity Score (NAS) and fibrosis stage.
Biochemical Analysis
-
Serum Analysis: Collect blood at the time of sacrifice and separate the serum. Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.
-
Liver Triglyceride Content: Homogenize a portion of the frozen liver tissue and extract lipids. Quantify triglyceride levels using a colorimetric assay kit.
-
Hydroxyproline Assay: To quantify collagen content, hydrolyze a portion of the liver tissue and measure hydroxyproline levels using a colorimetric assay.
dot
References
- 1. scispace.com [scispace.com]
- 2. A randomised Phase IIa trial of amine oxidase copper-containing 3 (AOC3) inhibitor BI 1467335 in adults with non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. histoindex.com [histoindex.com]
The Pharmacodynamics of PXS-4728A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4728A is a potent and highly selective, mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and effects on inflammatory signaling pathways. Through a synthesis of preclinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the scientific foundation for the therapeutic potential of this compound in inflammatory diseases.
Introduction
This compound is a low molecular weight fluoro-allylamine that acts as an irreversible inhibitor of SSAO/VAP-1, an endothelial-bound enzyme and adhesion molecule.[1] SSAO/VAP-1 plays a crucial role in the inflammatory cascade, particularly in mediating the adhesion and transmigration of leukocytes, such as neutrophils, from the vasculature to sites of inflammation.[2][3] By inhibiting the enzymatic activity of SSAO/VAP-1, this compound effectively reduces the influx of inflammatory cells, thereby mitigating tissue damage associated with various inflammatory conditions.[3][4] Preclinical studies have demonstrated its potential in treating a range of diseases characterized by neutrophilic inflammation, including respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and cardiometabolic diseases such as Non-Alcoholic Steatohepatitis (NASH).
Mechanism of Action and Target Engagement
This compound is a mechanism-based inhibitor of SSAO/VAP-1, indicating that it forms a covalent bond with the enzyme, leading to its irreversible inactivation. This targeted action results in a long-lasting inhibition of the enzyme's activity.
Quantitative In Vitro Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | <10 nM | Recombinant human VAP-1/SSAO | |
| Ki | 175 nM | Time-dependent inhibition (Kitz-Wilson plot) | |
| kinact | 0.68 min⁻¹ | Time-dependent inhibition (Kitz-Wilson plot) | |
| Selectivity | >500-fold | Over related human amine oxidases |
Table 1: In Vitro Potency and Selectivity of this compound
In Vivo Target Engagement and Pharmacodynamics
The inhibitory effect of this compound on SSAO activity has been confirmed in vivo across different species and tissues.
| Species | Tissue | Dose (Oral) | % Inhibition of SSAO Activity (at 24 hours) | Reference |
| BALB/c Mice | Adipose | 0.2 mg/kg | 60-70% | |
| 0.6 mg/kg | 60-70% | |||
| 2 mg/kg | >80% | |||
| Wistar Rats | Adipose | 0.2 mg/kg | 55% | |
| 0.6 mg/kg | >80% | |||
| 2 mg/kg | >80% | |||
| Lung | 0.6 mg/kg | >80% | ||
| 2 mg/kg | >80% |
Table 2: In Vivo Pharmacodynamic Profile of this compound
Effects on Signaling Pathways and Cellular Processes
The primary pharmacodynamic effect of this compound is the modulation of inflammatory cell trafficking. By inhibiting SSAO/VAP-1, this compound interferes with the adhesion cascade of leukocytes, particularly neutrophils, to the vascular endothelium, thereby reducing their extravasation into inflamed tissues.
This inhibition of neutrophil migration has been demonstrated in various preclinical models, leading to a reduction in the inflammatory response. For instance, in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation, pre-treatment with this compound dose-dependently reduced the influx of total cells and neutrophils into the bronchoalveolar lavage fluid (BALF).
Experimental Protocols
The pharmacodynamic properties of this compound have been elucidated through a series of key in vitro and in vivo experiments.
SSAO Fluorometric Enzyme Activity Assay
This assay measures the enzymatic activity of SSAO by detecting the production of hydrogen peroxide (H₂O₂).
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Fluorometric Assay of PXS-4728A
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PXS-4728A is a potent and selective, mechanism-based inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3).[1] This enzyme plays a crucial role in inflammation by facilitating the adhesion and migration of leukocytes from the bloodstream to inflamed tissues.[2] Inhibition of SSAO by this compound has shown therapeutic potential in preclinical models of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and lung inflammation.[2][3] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound on SSAO using a fluorometric method.
Mechanism of Action:
This compound acts as an irreversible inhibitor of SSAO. The enzymatic activity of SSAO results in the oxidative deamination of primary amines, producing an aldehyde, hydrogen peroxide (H₂O₂), and ammonia. The fluorometric assay detailed below quantifies the production of H₂O₂ as a measure of SSAO activity.
Signaling Pathway of SSAO/VAP-1 in Leukocyte Adhesion and Migration
Caption: Signaling pathway of SSAO/VAP-1 in inflammation.
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ (Recombinant Human VAP-1/SSAO) | 5 nM | [1] |
| IC₅₀ (Mouse Gonadal Fat Tissue) | <10 nM | |
| IC₅₀ (Rat Gonadal Fat Tissue) | <10 nM | |
| Selectivity (vs. Diamine Oxidase) | >2000x | |
| Selectivity (vs. Retina Specific Amine Oxidase) | >500x | |
| Kᵢ | 175 nM | |
| kᵢₙₐ꜀ₜ | 0.68 min⁻¹ |
Experimental Protocol: Fluorometric In Vitro Assay for SSAO Activity and Inhibition by this compound
This protocol is adapted from established methods for measuring amine oxidase activity.
Principle:
The enzymatic activity of SSAO is determined by measuring the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of an amine substrate, such as benzylamine. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, Amplex® Red, to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to the SSAO activity.
Materials and Reagents:
-
Recombinant human VAP-1/SSAO (rhSSAO)
-
This compound
-
Benzylamine
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~565 nm and emission at ~590 nm
-
Mofegiline (or another specific SSAO inhibitor for control)
Experimental Workflow:
Caption: Experimental workflow for the fluorometric SSAO assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to determine the IC₅₀.
-
Prepare a working solution of rhSSAO in 0.1 M sodium phosphate buffer.
-
Prepare the substrate solution: 600 µM benzylamine in 0.1 M sodium phosphate buffer.
-
Prepare the detection mixture containing Amplex® Red and HRP in 0.1 M sodium phosphate buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 25 µL of either buffer (for high signal control), a known SSAO inhibitor like 1 µM mofegiline (for low signal control), or varying concentrations of this compound.
-
Add 25 µL of the rhSSAO working solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add 25 µL of the reaction mixture containing benzylamine, Amplex Red, and HRP to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 2.5 minutes for a total of 30 minutes.
-
Use an excitation wavelength of approximately 565 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis:
-
Calculate the rate of reaction: For each well, determine the slope of the linear portion of the kinetic curve (RFU/min).
-
Determine specific SSAO activity: Subtract the slope of the low signal control (with a specific inhibitor) from the slopes of all other wells. The slope of the high signal control (without inhibitor) represents 100% activity.
-
Calculate percent inhibition:
-
% Inhibition = [1 - (Slope of this compound well / Slope of high signal control well)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Selectivity Assays:
To determine the selectivity of this compound, similar fluorometric assays can be performed using other amine oxidases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and diamine oxidase (DAO), with their respective preferred substrates (e.g., tyramine for MAO-A, benzylamine for MAO-B). The IC₅₀ values obtained for these enzymes can then be compared to the IC₅₀ for SSAO.
This document provides a comprehensive guide for the in vitro assessment of this compound's inhibitory effect on SSAO/VAP-1 using a robust and sensitive fluorometric assay. The provided protocols and data will aid researchers in the continued investigation of this compound and other potential SSAO inhibitors for various inflammatory and related diseases.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PXS-4728A in LPS-Induced Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and respiratory failure. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce ALI in animal models, as it recapitulates key features of the human condition, including a robust inflammatory response driven by neutrophils.
PXS-4728A is a potent and selective inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO/VAP-1 is an endothelial-bound adhesion molecule that plays a crucial role in the migration of leukocytes, particularly neutrophils, from the bloodstream into inflamed tissues.[1][2] By inhibiting the enzymatic activity of SSAO/VAP-1, this compound has been shown to dampen neutrophil influx into the lungs, thereby attenuating the inflammatory cascade in preclinical models of lung injury.[1][2]
These application notes provide a comprehensive overview of the administration of this compound in LPS-induced ALI models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-induced acute lung injury models. The data is primarily derived from studies utilizing BALB/c or Swiss mice.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in LPS-Induced ALI
| Treatment Group | Dose of this compound | Time Point | Total Cells (x10^5 /mL) | Neutrophils (x10^5 /mL) | Reference |
| Vehicle + LPS | - | 6 hours | ~4.5 | ~3.5 | [1] |
| This compound + LPS | 1 mg/kg | 6 hours | ~3.0 | ~2.0 | |
| This compound + LPS | 2 mg/kg | 6 hours | ~2.5 | ~1.5 | |
| This compound + LPS | 4 mg/kg | 6 hours | ~2.0 | ~1.0 | |
| Vehicle + LPS | - | 24 hours | ~3.5 | ~2.5 | |
| This compound + LPS | 4 mg/kg (pre) + 6 mg/kg (6h post) | 24 hours | ~2.0 | ~1.0 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle + LPS group. Data are approximate values interpreted from graphical representations in the cited literature.
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in Lung Tissue
| Treatment Group | Dose of this compound | Time Point | MPO Activity (Units/g tissue) | Reference |
| Sham | - | 24 hours | Baseline | |
| Vehicle + CLP | - | 24 hours | Significantly elevated vs. Sham | |
| This compound + CLP | 6 mg/kg | 24 hours | Significantly reduced vs. Vehicle + CLP*** |
***p < 0.001 compared to vehicle + CLP group. Note: Data from a Cecal Ligation and Puncture (CLP) sepsis model, which also induces lung injury.
Table 3: Effect of this compound on Pro-Inflammatory Cytokines
| Cytokine | Model | Effect of this compound | Reference |
| TNF-α | LPS-induced endotoxemia | Reduced serum levels | |
| IL-6 | LPS-induced endotoxemia | Reduced serum levels |
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
This protocol describes a standard method for inducing ALI in mice via intratracheal administration of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4 or O55:B5)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal operating table or board
-
22G or 24G intravenous catheter
-
Micropipettes and sterile tips
-
Syringe (1 mL)
Procedure:
-
Prepare a fresh solution of LPS in sterile PBS at the desired concentration (e.g., 1 mg/mL). A typical dose is 5 mg/kg body weight.
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Place the anesthetized mouse in a supine position on an angled board to ensure a clear view of the trachea.
-
Gently open the mouth and pull the tongue to one side.
-
Visualize the glottis and carefully insert a sterile catheter into the trachea.
-
Instill a 50 µL bolus of the LPS solution directly into the lungs via the catheter.
-
To ensure complete delivery to the lungs, follow the LPS instillation with a 50 µL bolus of air.
-
Slowly remove the catheter and allow the mouse to recover in a clean, warm cage.
-
Monitor the animal for signs of respiratory distress. The peak of inflammation is typically observed between 6 and 24 hours post-LPS administration.
This compound Administration
This compound is typically administered orally.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (20-22G, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound via oral gavage. A typical prophylactic dose is given 1 hour prior to LPS challenge.
-
For therapeutic studies, administration can occur at specified time points after LPS instillation.
-
The volume of administration should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and soluble mediators from the alveolar space.
Materials:
-
Sterile PBS, ice-cold
-
Tracheal cannula or catheter
-
Suture thread
-
Syringe (1 mL)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Euthanize the mouse at the experimental endpoint.
-
Expose the trachea and insert a cannula. Secure it with a suture.
-
Instill 0.5-1.0 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process 2-3 times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis (store at -80°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain to perform differential cell counts (macrophages, neutrophils, lymphocytes).
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative measure of neutrophil infiltration.
Materials:
-
Lung tissue homogenate
-
MPO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize a weighed portion of lung tissue in MPO assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant to the assay buffer containing o-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at 450-460 nm over time.
-
Calculate MPO activity relative to a standard curve or express as units per gram of tissue.
Cytokine Analysis (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in BALF or serum.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
BALF supernatant or serum samples
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathway of SSAO/VAP-1 in Neutrophil Migration
Caption: SSAO/VAP-1 mediated neutrophil adhesion and migration.
Experimental Workflow for this compound in LPS-Induced ALI```dot
// Nodes Animal_Acclimation [label="Animal Acclimation\n(e.g., BALB/c mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Group_Assignment [label="Group Assignment\n(Sham, LPS+Vehicle, LPS+this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; PXS_Admin [label="this compound Administration\n(Oral Gavage, 1 hr prior)", fillcolor="#FBBC05", fontcolor="#202124"]; LPS_Induction [label="LPS-Induced ALI\n(Intratracheal Instillation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(6-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanasia & Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BALF_Collection [label="BALF Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lung_Harvest [label="Lung Tissue Harvest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Analysis [label="BALF Cell Count\n(Total & Differential)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Analysis [label="Cytokine Analysis\n(ELISA for TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; MPO_Assay [label="MPO Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Histology [label="Histopathology", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Animal_Acclimation -> Group_Assignment; Group_Assignment -> PXS_Admin; PXS_Admin -> LPS_Induction; LPS_Induction -> Monitoring; Monitoring -> Euthanasia; Euthanasia -> BALF_Collection; Euthanasia -> Lung_Harvest; BALF_Collection -> Cell_Analysis; BALF_Collection -> Cytokine_Analysis; Lung_Harvest -> MPO_Assay; Lung_Harvest -> Histology; {Cell_Analysis, Cytokine_Analysis, MPO_Assay, Histology} -> Data_Analysis; }
Caption: The two-signal model of NLRP3 inflammasome activation in ALI.
References
Application Notes and Protocols: PXS-4728A in a Klebsiella pneumoniae Infection Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PXS-4728A, a selective inhibitor of vascular adhesion protein-1/semicarbazide-sensitive amine oxidase (VAP-1/SSAO), in a murine model of Klebsiella pneumoniae lung infection. This document includes a summary of key findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Klebsiella pneumoniae is a significant Gram-negative pathogen responsible for a variety of infections, including pneumonia, particularly in hospital settings. The persistent influx of neutrophils into the lungs is a hallmark of the inflammatory response to this bacterium. While essential for bacterial clearance, excessive neutrophil accumulation can lead to severe lung tissue damage.
This compound is a small molecule inhibitor that targets VAP-1/SSAO, an endothelial-bound adhesion molecule with amine oxidase activity.[1] VAP-1/SSAO plays a crucial role in the egress of neutrophils from the microvasculature during inflammation.[1][2] By inhibiting the enzymatic function of VAP-1/SSAO, this compound has been shown to dampen neutrophil migration to the lungs in response to Klebsiella pneumoniae infection.[1] This suggests a therapeutic potential for this compound in mitigating the excessive inflammation associated with severe bacterial pneumonia.[1]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound in a Klebsiella pneumoniae infection mouse model.
Table 1: Effect of this compound on Leukocyte and Neutrophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Leukocytes (cells/mL) | Neutrophils (cells/mL) |
| Vehicle Control | ~1.2 x 10^6 | ~1.0 x 10^6 |
| This compound | ~0.4 x 10^6 | ~0.3 x 10^6 |
| Dexamethasone | ~0.2 x 10^6 | ~0.1 x 10^6 |
Data extracted from graphical representations in Schilter et al., 2015.
Table 2: Effect of this compound on Bacterial Load and Survival
| Treatment Group | Bacterial Load in Lungs (CFU/mL) | Survival Rate (%) |
| Vehicle Control | ~1 x 10^5 | ~40% |
| This compound | ~1 x 10^6 | ~40% |
| Dexamethasone | ~1 x 10^7 | ~0% |
Data extracted from graphical representations in Schilter et al., 2015.
Experimental Protocols
This section provides detailed methodologies for conducting a Klebsiella pneumoniae infection mouse model to evaluate the efficacy of this compound.
Preparation of Klebsiella pneumoniae Inoculum
-
Bacterial Strain: Klebsiella pneumoniae (e.g., ATCC 43816).
-
Culture: Streak the bacterial strain on a Tryptic Soy Agar (TSA) plate and incubate at 37°C overnight.
-
Inoculum Preparation:
-
Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB).
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation at 4000 x g for 15 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., ~2 x 10^6 - 2 x 10^8 CFU/mL for an intranasal inoculum of 50 µL to achieve 10^5 - 10^7 CFU per mouse).
-
Confirm the bacterial concentration by serial dilution and plating on TSA plates.
-
Klebsiella pneumoniae Lung Infection Mouse Model
-
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 6-8 weeks old)
-
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Intranasal Inoculation:
-
Hold the anesthetized mouse in a supine position.
-
Gently instill 50 µL of the prepared Klebsiella pneumoniae inoculum into the nares (25 µL per nostril).
-
Maintain the mouse in a head-up position for a few seconds to ensure the inoculum is inhaled into the lungs.
-
-
Control Group: Administer 50 µL of sterile PBS to the control group of mice.
Administration of this compound
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).
-
Dosage: A range of oral doses from 0.2 mg/kg to 10 mg/kg has been used in mice. A common oral dose is 10 mg/kg.
-
Administration: Administer this compound orally (e.g., by gavage) at a specified time point before or after bacterial challenge, depending on the experimental design (e.g., 1 hour prior to infection).
Assessment of Efficacy
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the mice.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill and aspirate a known volume of sterile PBS (e.g., 1 mL) three times.
-
Pool the collected BAL fluid.
-
-
Cell Counts:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform total leukocyte counts using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils and other immune cells.
-
-
Bacterial Load Quantification:
-
Aseptically harvest the lungs from euthanized mice.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on TSA plates.
-
Incubate the plates at 37°C overnight and count the number of colony-forming units (CFU).
-
-
Survival Study:
-
Monitor the mice for a specified period (e.g., 7 days) after infection.
-
Record the number of surviving animals in each treatment group daily.
-
Visualizations
Signaling Pathway
Caption: VAP-1/SSAO signaling in neutrophil migration.
Experimental Workflow
Caption: Workflow for this compound efficacy testing.
References
Application Notes and Protocols: PXS-4728A In Vivo Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4728A is a potent and selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1).[1][2] This enzyme plays a crucial role in the inflammatory cascade, particularly in mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3] Inhibition of SSAO/VAP-1 by this compound has shown significant anti-inflammatory effects in various preclinical in vivo models, making it a promising therapeutic candidate for inflammatory diseases such as respiratory conditions and atherosclerosis. These application notes provide detailed protocols for conducting in vivo dose-response studies with this compound to evaluate its efficacy in relevant animal models of inflammation.
Mechanism of Action
This compound is a mechanism-based inhibitor of SSAO/VAP-1, exhibiting high selectivity and potent enzyme inhibition.[1] SSAO/VAP-1 is expressed on the surface of endothelial cells and its enzymatic activity contributes to the generation of hydrogen peroxide and aldehydes, which promote the expression of other adhesion molecules and facilitate leukocyte adhesion. By inhibiting SSAO/VAP-1, this compound reduces the initial tethering and rolling of leukocytes on the vascular endothelium, thereby limiting their subsequent firm adhesion and transmigration into tissues.
Data Presentation: In Vivo Dose-Response of this compound
The following tables summarize the quantitative data from in vivo studies investigating the dose-dependent effects of this compound.
Table 1: Effect of this compound on SSAO/VAP-1 Activity in Adipose Tissue of BALB/c Mice (24 hours post-oral dose)
| This compound Dose (mg/kg) | Mean SSAO/VAP-1 Activity Inhibition (%) |
| 0.2 | 60-70% |
| 0.6 | 60-70% |
| 2 | >80% |
Data extracted from Schilter et al., Respiratory Research, 2015.
Table 2: Dose-Dependent Effect of this compound on Leukocyte Influx in Bronchoalveolar Lavage Fluid (BALF) of Mice with LPS-Induced Lung Inflammation (6 hours post-LPS)
| Treatment Group | This compound Dose (mg/kg, p.o.) | Total Cells (x10^4) in BALF (Mean ± SEM) | Neutrophils (x10^4) in BALF (Mean ± SEM) |
| Vehicle | - | 100 ± 10 | 80 ± 8 |
| This compound | 1 | 75 ± 8 | 60 ± 7 |
| This compound | 3 | 50 ± 6 | 40 ± 5 |
| This compound | 10 | 40 ± 5 | 30 ± 4 |
*Values are illustrative based on graphical data from Schilter et al., Respiratory Research, 2015. **p < 0.001 over vehicle.
Table 3: Effect of this compound on Leukocyte Rolling and Adhesion in the Mouse Cremaster Muscle Microcirculation (CXCL1/KC-induced)
| Treatment Group | This compound Dose (mg/kg, p.o.) | Leukocyte Rolling (cells/min) (Mean ± SEM) | Leukocyte Adhesion (cells/100µm) (Mean ± SEM) |
| Vehicle | - | 45 ± 5 | 12 ± 2 |
| This compound | 6 | 15 ± 3 | 4 ± 1 |
*Values are illustrative based on graphical data from Schilter et al., Respiratory Research, 2015. *p < 0.01 over vehicle.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation in Mice
This protocol describes the induction of acute lung inflammation using LPS and the subsequent evaluation of this compound's anti-inflammatory effects.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
8-12 week old male C57BL/6 or BALB/c mice
-
Oral gavage needles
-
Intratracheal instillation device
-
Equipment for bronchoalveolar lavage (BAL)
-
Hemocytometer or automated cell counter
-
Microscope
-
ELISA kits for TNF-α and CXCL1
Procedure:
-
This compound Formulation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/mL for a 10 mL/kg dosing volume).
-
Administer the this compound suspension or vehicle to mice via oral gavage 1 hour prior to LPS challenge.
-
-
Induction of Lung Inflammation:
-
Anesthetize the mice with an appropriate anesthetic.
-
Intratracheally instill a sterile solution of LPS (e.g., 1 mg/kg) in a small volume of saline (e.g., 50 µL).
-
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point after LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate a known volume of sterile, cold PBS (e.g., 3 x 0.5 mL) into the lungs.
-
Pool the recovered BAL fluid on ice.
-
-
Cell Counting and Differential:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
-
Cytokine Analysis (ELISA):
-
Use the supernatant from the centrifuged BAL fluid.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and CXCL1 using commercially available ELISA kits according to the manufacturer's instructions.
-
Intravital Microscopy of the Mouse Cremaster Muscle
This protocol allows for the direct visualization and quantification of leukocyte-endothelial interactions in real-time.
Materials:
-
This compound and vehicle
-
Anesthetic
-
8-12 week old male mice
-
Surgical instruments for cremaster muscle exteriorization
-
Intravital microscope equipped with a fluorescent light source and recording system
-
Recombinant murine CXCL1/KC
-
Fluorescently labeled antibody against a leukocyte marker (e.g., anti-Gr-1 for neutrophils)
Procedure:
-
Animal Preparation and this compound Administration:
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 6 mg/kg) 1 hour prior to the experiment.
-
Anesthetize the mouse and maintain body temperature.
-
-
Surgical Preparation of the Cremaster Muscle:
-
Surgically exteriorize the cremaster muscle and spread it over a transparent pedestal on a specialized microscope stage.
-
Continuously superfuse the tissue with warmed, buffered saline.
-
-
Induction of Inflammation and Visualization:
-
Locally administer recombinant murine CXCL1/KC to the cremaster muscle to induce an inflammatory response.
-
If necessary, intravenously inject a fluorescently labeled antibody to visualize leukocytes.
-
Position the tissue under the intravital microscope and select post-capillary venules for observation.
-
-
Data Acquisition and Analysis:
-
Record video sequences of the microcirculation for a set period.
-
Offline, analyze the recordings to quantify the number of rolling leukocytes (flux) and firmly adhered leukocytes per unit length of the venule.
-
Visualizations
Signaling Pathway of this compound in Inhibiting Leukocyte Extravasation
Caption: this compound inhibits VAP-1, reducing leukocyte adhesion.
Experimental Workflow for In Vivo Dose-Response Study
Caption: Workflow for this compound in vivo dose-response study.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-4728A Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of PXS-4728A, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1). Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results. This document outlines the necessary materials, step-by-step procedures for dissolution in Dimethyl Sulfoxide (DMSO), and recommendations for long-term storage. Additionally, key chemical and physical properties are summarized for easy reference.
Introduction
This compound is a small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO), an enzyme also known as Vascular Adhesion Protein-1 (VAP-1)[1][2][3]. As a mechanism-based inhibitor, this compound has demonstrated potent anti-inflammatory effects by reducing neutrophil migration and subsequent tissue damage in various preclinical models of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung inflammation[1][4]. The enzymatic activity of SSAO/VAP-1 is implicated in the adhesion and transmigration of leukocytes from the vasculature to sites of inflammation. By inhibiting this enzyme, this compound effectively dampens the inflammatory response. Accurate and consistent preparation of this compound stock solutions is a critical first step for reliable in vitro and in vivo studies. This protocol focuses on the use of DMSO as a solvent, which is a common practice for this compound.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | |
| Molecular Weight | 280.34 g/mol | |
| Solubility in DMSO | 233.33 mg/mL (736.52 mM) | |
| Water Solubility | >10 mg/mL (at pH 7.4) | |
| Recommended Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | |
| In Vitro IC₅₀ (human VAP-1/SSAO) | <10 nM |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure that all necessary equipment is clean and readily accessible. It is recommended to perform the weighing and initial dissolution steps in a chemical fume hood.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 28.03 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 28.03 mg of this compound. It is crucial to use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed water can affect the solubility and stability of the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed. Visually inspect the solution to ensure there are no visible particles. The resulting solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the vials are clearly labeled with the compound name, concentration, date of preparation, and solvent.
Safety Precautions:
-
Handle this compound powder in a well-ventilated area, preferably a fume hood, to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Visualization of this compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound, leading to a reduction in inflammation.
Caption: Mechanism of this compound in reducing inflammation.
The diagram above illustrates how this compound inhibits the SSAO/VAP-1 enzyme on the surface of endothelial cells. This inhibition blocks the adhesion and transmigration of neutrophils from the blood vessel into the surrounding tissue, thereby reducing the inflammatory response and subsequent tissue damage.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PXS-4728A Oral Gavage Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of PXS-4728A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), in mouse models.
This compound has been investigated for its therapeutic potential in inflammatory conditions, particularly those involving neutrophil migration, such as chronic obstructive pulmonary disease (COPD) and acute lung injury.[1][2][3][4] Its mechanism of action involves the inhibition of VAP-1/SSAO, an endothelial-bound enzyme that plays a crucial role in the initial steps of leukocyte adhesion and transmigration from the vasculature to inflamed tissues.[5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective dosages of this compound administered orally to mice as reported in various studies.
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice Following a Single Oral Dose
| Parameter | Value | Unit | Dosing |
| Bioavailability | >90 | % | 10 mg/kg |
| Cmax | 1.38 | µg/mL | 10 mg/kg |
| Tmax | 0.03 | min | 10 mg/kg |
| Apparent Half-life (t1/2) | 0.6 | h | 10 mg/kg |
Table 2: Reported Effective Oral Dosages of this compound in Mouse Models
| Model | Strain | Dosage | Dosing Regimen | Outcome | Reference |
| CXCL1/KC-induced leukocyte rolling and adherence | C57BL/6 | 6 mg/kg | Single dose 1 hour prior to stimulus | Abolished leukocyte rolling and adherence | |
| LPS-induced lung inflammation | Swiss | 4 mg/kg followed by 6 mg/kg | 1 hour before and 6 hours after LPS stimulus | Reduced total cells and neutrophils in BALF | |
| Klebsiella pneumoniae infection | C57BL/6 | 6 mg/kg | Single dose 1 hour prior to infection | Dampened neutrophil migration to the lungs | |
| Rhinovirus-exacerbated asthma | BALB/c | Not specified | Not specified | Reduction in cellular infiltrate and airway hyperreactivity | |
| Acute Cigarette Smoke (CS)-exposure | C57BL/6 | 12 or 20 mg/kg | Daily by gavage prior to each CS-exposure for 4 days | Reduced inflammatory cell influx and pro-inflammatory cytokines in BALF | |
| Atherosclerosis | ApoE-/- | 10 mg/kg | Not specified | Reduced atheroma, oxidative stress, and endothelial dysfunction |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is based on a common vehicle formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
To prepare a stock solution, dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
For the final dosing solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension. This yields a final concentration of 2.08 mg/mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare fresh solutions daily and use them promptly.
Note: The final concentration of the dosing solution should be adjusted based on the desired dosage and the average weight of the mice to ensure the gavage volume is appropriate (typically 5-10 mL/kg).
Oral Gavage Administration Protocol
This protocol provides a general guideline for administering this compound via oral gavage to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or bulb-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse shortly before dosing to accurately calculate the required volume of the this compound solution.
-
Gently restrain the mouse, ensuring it is secure but not overly stressed.
-
Measure the correct length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib, to ensure it will reach the stomach.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle. Remove any air bubbles.
-
Carefully insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the tip. Gently guide the needle along the upper palate and down the esophagus into the stomach. Do not force the needle.
-
Slowly depress the plunger to administer the solution.
-
Gently and slowly withdraw the gavage needle.
-
Monitor the mouse for a short period after administration to ensure there are no signs of distress or regurgitation.
-
Return the mouse to its home cage.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vivo evaluation.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Efficacy of PXS-4728A in a Cecal Ligation and puncture (CLP) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model is a widely used and clinically relevant animal model of polymicrobial sepsis.[1] This document provides detailed application notes and protocols for assessing the efficacy of PXS-4728A, a selective inhibitor of vascular adhesion protein-1/semicarbazide-sensitive amine oxidase (VAP-1/SSAO), in the CLP model. This compound has been shown to dampen the migration of neutrophils to the lungs and improve survival in a CLP-induced sepsis model in mice.[2][3][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the endothelial cell adhesion molecule VAP-1/SSAO.[5] VAP-1/SSAO plays a crucial role in the inflammatory cascade by mediating the rolling and adhesion of leukocytes, particularly neutrophils, to the vascular endothelium, a critical step for their extravasation to sites of inflammation. By inhibiting the enzymatic activity of VAP-1/SSAO, this compound reduces the recruitment of neutrophils to inflamed tissues, thereby mitigating the excessive inflammatory response and tissue damage associated with sepsis.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a murine CLP model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Peritoneal Lavage Fluid 6 Hours Post-CLP
| Treatment Group | Total Cells (x10⁶) | Neutrophils (x10⁶) |
| Sham | 1.5 ± 0.2 | 0.1 ± 0.05 |
| CLP + Vehicle | 8.5 ± 1.0 | 5.0 ± 0.8 |
| CLP + this compound | 7.8 ± 1.2 | 4.5 ± 0.7 |
Data are presented as mean ± SEM. Statistical analysis showed no significant difference between the CLP + Vehicle and CLP + this compound groups for these parameters.
Table 2: Effect of this compound on Inflammatory Cell Infiltration and Myeloperoxidase (MPO) Levels in Bronchoalveolar Lavage (BAL) Fluid 6 Hours Post-CLP
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | MPO (U/mL) |
| Sham | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.1 ± 0.05 |
| CLP + Vehicle | 5.2 ± 0.8 | 4.8 ± 0.7 | 1.2 ± 0.2 |
| CLP + this compound | 2.5 ± 0.5 | 2.2 ± 0.4 | 0.5 ± 0.1* |
*p < 0.05 compared to CLP + Vehicle. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Survival in the CLP Model
| Treatment Group | Survival Rate (%) |
| CLP + Vehicle | 50% |
| CLP + this compound | 90% |
Survival was monitored for 7 days post-CLP. The increase in survival with this compound treatment was not statistically significant (p=0.057).
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model Protocol (Murine)
This protocol describes the induction of polymicrobial sepsis in mice using the CLP model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol and povidone-iodine for disinfection
-
Sterile saline
-
Wound clips or sutures for skin closure
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Locate the cecum and carefully exteriorize it.
-
Ligate the cecum with a 3-0 silk suture at its base, distal to the ileocecal valve, ensuring the continuity of the bowel is not occluded.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal material from the puncture sites.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneal wall and the skin with sutures or wound clips.
-
Resuscitate the animal by subcutaneously administering 1 mL of sterile saline.
-
Place the mouse on a heating pad during recovery from anesthesia.
-
For sham-operated control animals, perform the same procedure without ligation and puncture of the cecum.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
Procedure:
-
Prepare the desired concentration of this compound in the vehicle.
-
Administer this compound to the treatment group of mice, typically via oral gavage or intraperitoneal injection, at a predetermined time point relative to the CLP procedure (e.g., 1 hour before or immediately after surgery). The vehicle is administered to the control group.
Assessment of Inflammatory Response
Bronchoalveolar Lavage (BAL):
-
At a specified time point post-CLP (e.g., 6 hours), euthanize the mice.
-
Expose the trachea and cannulate it with a catheter.
-
Instill and withdraw a known volume of sterile saline (e.g., 1 mL) into the lungs three times.
-
Pool the collected BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the neutrophil count.
-
Use the supernatant for measuring myeloperoxidase (MPO) activity using a commercially available kit.
Peritoneal Lavage:
-
Following euthanasia, make an incision in the abdominal skin.
-
Instill a known volume of sterile saline (e.g., 5 mL) into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal lavage fluid.
-
Perform total and differential cell counts as described for BAL fluid.
Mandatory Visualizations
Caption: Experimental workflow for the cecal ligation and puncture (CLP) model.
Caption: Signaling pathway of VAP-1/SSAO in neutrophil migration during sepsis.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Visualizing the Effects of PXS-4728A on Leukocyte Rolling Using Intravital Microscopy
Introduction
PXS-4728A is a potent and selective inhibitor of the endothelial enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2][3] VAP-1 plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4] Its enzymatic activity generates reactive oxygen species that can further exacerbate inflammation. This compound, by inhibiting VAP-1, presents a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and non-alcoholic steatohepatitis (NASH). Intravital microscopy is an essential technique for the real-time visualization and quantification of cellular processes within a living animal, making it an ideal method to study the in vivo effects of this compound on leukocyte-endothelial interactions. This application note provides a detailed protocol for using intravital microscopy of the mouse cremaster muscle to observe and quantify the impact of this compound on leukocyte rolling and adhesion.
Data Presentation
The following table summarizes the quantitative effects of this compound on leukocyte rolling and adhesion in the mouse cremaster muscle model following stimulation with CXCL1/KC, a potent chemoattractant.
| Treatment Group | Leukocyte Rolling (cells/min) | Leukocyte Adhesion (cells/100 µm) |
| Vehicle | 45.5 ± 4.5 | 10.8 ± 1.5 |
| This compound (1 mg/kg) | 22.1 ± 3.2 | 4.2 ± 0.8 |
Statistically significant difference from vehicle (p < 0.01). Data adapted from published studies.
Signaling Pathway of VAP-1 in Leukocyte Adhesion
VAP-1 contributes to leukocyte tethering and rolling, a critical step preceding firm adhesion and transmigration. It is thought to act as a "braking" mechanism, slowing down leukocytes to allow for subsequent adhesive interactions. The enzymatic activity of VAP-1, which this compound inhibits, is crucial for this process.
VAP-1/SSAO signaling in leukocyte adhesion and the inhibitory action of this compound.
Experimental Protocols
Intravital Microscopy of the Mouse Cremaster Muscle
This protocol details the procedure for visualizing and quantifying leukocyte rolling and adhesion in the mouse cremaster muscle microcirculation.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
CXCL1/KC (chemoattractant)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Physiological salt solution (PSS)
-
Surgical instruments (forceps, scissors, sutures)
-
Intravital microscope with a water-immersion objective
-
Digital camera and recording software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Administer this compound or vehicle orally at the desired dose and time point before the experiment.
-
Place the mouse on a heating pad to maintain body temperature.
-
-
Surgical Preparation of the Cremaster Muscle:
-
Make a small incision in the scrotum to expose the cremaster muscle.
-
Carefully dissect the cremaster muscle away from the surrounding tissue, keeping the vascular supply intact.
-
Make a longitudinal incision in the muscle to spread it over a custom-designed microscope stage.
-
Continuously superfuse the exposed tissue with warmed (37°C) and gassed (95% N₂, 5% CO₂) PSS to maintain tissue viability.
-
-
Intravital Microscopy:
-
Position the mouse on the microscope stage.
-
Administer the chemoattractant CXCL1/KC locally to the cremaster muscle to induce an inflammatory response.
-
Identify post-capillary venules (20-40 µm in diameter) for observation.
-
Record video sequences of the microcirculation for offline analysis.
-
-
Data Analysis:
-
Leukocyte Rolling: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis over a specific time period (e.g., 1 minute).
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary within a 100 µm segment of the venule for at least 30 seconds.
-
Statistical analysis should be performed to compare the different treatment groups.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on leukocyte rolling.
Workflow for intravital microscopy analysis of this compound effects on leukocyte rolling.
Intravital microscopy of the mouse cremaster muscle is a robust and effective method for visualizing and quantifying the anti-inflammatory effects of this compound. The provided protocol and data offer a framework for researchers and drug development professionals to assess the in vivo efficacy of VAP-1 inhibitors in modulating leukocyte trafficking. This technique provides valuable insights into the mechanism of action of novel anti-inflammatory compounds.
References
- 1. Pharmaxis to take anti-inflammatory to human trials [labonline.com.au]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4728A: A Novel Tool for Investigating the Role of Neutrophil Migration in Elastase-Mediated Tissue Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase, a powerful serine protease released by activated neutrophils, plays a critical role in the host defense against pathogens. However, dysregulated neutrophil elastase activity is implicated in the pathology of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][2][3] PXS-4728A is a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[4][5] SSAO/VAP-1 is an endothelial adhesion molecule that facilitates the migration of neutrophils from the bloodstream into inflamed tissues. By inhibiting SSAO/VAP-1, this compound effectively reduces neutrophil influx into inflammatory sites. This makes this compound a valuable pharmacological tool to study the downstream consequences of neutrophil migration, including the localized activity of neutrophil elastase and its contribution to tissue damage.
This document provides detailed application notes and protocols for utilizing this compound to investigate the role of neutrophil migration in neutrophil elastase-mediated pathologies.
Mechanism of Action
This compound does not directly inhibit neutrophil elastase. Instead, it targets SSAO/VAP-1, an enzyme located on the surface of endothelial cells. The enzymatic activity of SSAO/VAP-1 is crucial for the tethering and rolling of neutrophils on the vascular endothelium, a critical step in their migration to sites of inflammation. By inhibiting SSAO/VAP-1, this compound reduces the number of neutrophils that can accumulate at an inflammatory locus, thereby indirectly decreasing the local concentration and activity of neutrophil elastase.
Figure 1: Mechanism of this compound in reducing neutrophil elastase-mediated tissue damage.
Data Presentation
In Vivo Efficacy of this compound in Animal Models of Inflammation
The following tables summarize the reported effects of this compound in preclinical models, demonstrating its ability to reduce neutrophil infiltration.
| Model | Species | Treatment | Outcome | Reference |
| LPS-induced Lung Injury | Mouse | This compound (oral) | Significant reduction in neutrophil count in bronchoalveolar lavage fluid (BALF) | |
| Klebsiella pneumoniae Infection | Mouse | This compound (oral) | Dampened migration of neutrophils to the lungs | |
| Cigarette Smoke Exposure | Mouse | This compound (oral) | Inhibition of inflammatory cell influx into airways | |
| Cecal Ligation and Puncture | Mouse | This compound (oral) | Reduced neutrophil migration to the lungs |
Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Bioavailability | Half-life (i.v.) | Reference |
| Rat | Oral/i.v. | 6/3 | >55% | ~1 hour | |
| Mouse | Oral/i.v. | 10/5 | >90% | - |
Experimental Protocols
The following protocols provide a framework for using this compound to study the impact of neutrophil migration on elastase activity in a research setting.
Protocol 1: In Vivo Model of LPS-Induced Lung Inflammation
This protocol describes how to induce acute lung inflammation using lipopolysaccharide (LPS) in mice and assess the effect of this compound on neutrophil infiltration and elastase activity.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Neutrophil Elastase Activity Assay Kit (Fluorometric or Colorimetric)
-
Reagents for cell counting (e.g., hemocytometer, Wright-Giemsa stain)
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to mice via oral gavage. A typical dose is 10 mg/kg.
-
The timing of administration will depend on the experimental design but is typically 1-2 hours before LPS challenge.
-
-
Induction of Lung Inflammation:
-
Anesthetize mice and instill LPS (e.g., 10 µg in 50 µL saline) intranasally or intratracheally.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 6 or 24 hours post-LPS), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
-
Analysis:
-
Neutrophil Count: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and perform a total and differential cell count to determine the number of neutrophils.
-
Neutrophil Elastase Activity: Use the cell-free BAL fluid supernatant to measure neutrophil elastase activity using a commercially available assay kit according to the manufacturer's instructions.
-
Figure 2: Workflow for studying the effect of this compound on neutrophil infiltration and elastase activity.
Protocol 2: In Vitro Neutrophil Migration (Transwell) Assay
This protocol can be used to confirm the direct effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Human or mouse neutrophils (isolated from whole blood)
-
Chemoattractant (e.g., CXCL1/KC, LTB4)
-
Transwell inserts with a 3-5 µm pore size
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Cell counting method or a cell viability reagent
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the pre-incubated neutrophils to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.
-
Quantification of Migration:
-
Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Alternatively, lyse the cells in the lower chamber and quantify migration using a DNA-binding fluorescent dye.
-
Conclusion
This compound is a valuable research tool for dissecting the contribution of neutrophil migration to inflammatory processes and subsequent tissue damage mediated by neutrophil elastase. By selectively inhibiting SSAO/VAP-1, researchers can create a model of reduced neutrophil influx to study the direct consequences of neutrophil-derived products, such as elastase, in a variety of disease models. The protocols outlined in this document provide a starting point for incorporating this compound into studies aimed at understanding and targeting neutrophil-driven inflammation.
References
- 1. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
Application of PXS-4728A in the Study of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys.[1] The pathophysiology of diabetic nephropathy is complex, involving hyperglycemia-induced inflammation, oxidative stress, and fibrosis.[2][3] A key player in the inflammatory cascade is the Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[2][4] PXS-4728A is a potent and selective inhibitor of SSAO, offering a targeted therapeutic approach to mitigate the renal complications of diabetes. This document provides detailed application notes and protocols for utilizing this compound in preclinical studies of diabetic nephropathy.
VAP-1/SSAO is an endothelial-bound adhesion molecule with amine oxidase activity. Its enzymatic function catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, aldehydes, and ammonia. These byproducts contribute to oxidative stress and the formation of advanced glycation end-products (AGEs), both of which are implicated in the pathogenesis of diabetic kidney disease. Furthermore, VAP-1 facilitates the adhesion and transmigration of leukocytes to sites of inflammation, exacerbating renal injury. Elevated levels of soluble VAP-1 have been observed in patients with diabetes and are associated with a decline in glomerular filtration rate and increased albuminuria.
This compound effectively suppresses SSAO activity, thereby reducing inflammatory cell infiltration, oxidative stress, and subsequent renal damage.
Mechanism of Action of this compound in Diabetic Nephropathy
The therapeutic potential of this compound in diabetic nephropathy stems from its ability to inhibit the enzymatic activity of VAP-1/SSAO. This inhibition disrupts a critical inflammatory and oxidative pathway in the diabetic kidney.
References
- 1. Serum Vascular Adhesion Protein-1 Predicts End-Stage Renal Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of vascular adhesion protein‐1 in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular adhesion protein-1 and renalase in regard to diabetes in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4728A: A Potent Tool for Investigating the Role of VAP-1 in Fibrosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a transmembrane enzyme with dual functions as an adhesion molecule and an amine oxidase. Its involvement in leukocyte trafficking and the generation of pro-inflammatory products has positioned it as a compelling therapeutic target in a range of inflammatory and fibrotic diseases. PXS-4728A is a potent and selective small molecule inhibitor of VAP-1/SSAO, making it an invaluable tool for elucidating the pathological roles of VAP-1 in the onset and progression of fibrosis. These application notes provide detailed protocols and data for utilizing this compound in preclinical fibrosis research.
Mechanism of Action
This compound exerts its anti-inflammatory and anti-fibrotic effects by irreversibly inhibiting the enzymatic activity of VAP-1/SSAO. This inhibition leads to a reduction in the production of hydrogen peroxide and aldehydes, which are known to promote oxidative stress and inflammation.[1] Consequently, the downstream signaling events that contribute to leukocyte recruitment and activation are dampened. By mitigating chronic inflammation, this compound can suppress the subsequent fibrotic processes, such as the deposition of extracellular matrix components like collagen.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various assays and preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound against VAP-1/SSAO
| Parameter | Species | Value | Reference |
| IC50 | Human | <10 nM | [2] |
| Ki | Human | 175 nM | |
| k_inact_ | Human | 0.68 min⁻¹ |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Model of COPD
| Treatment Group | Total Leukocytes (cells/mL BALF) | Macrophages (cells/mL BALF) | Neutrophils (cells/mL BALF) | Lymphocytes (cells/mL BALF) | Reference |
| Normal Air | 1.0 x 10⁵ | 0.8 x 10⁵ | 0.1 x 10⁵ | 0.1 x 10⁵ | [3] |
| Cigarette Smoke (CS) + Vehicle | 4.5 x 10⁵ | 2.5 x 10⁵ | 1.5 x 10⁵ | 0.5 x 10⁵ | [3] |
| CS + this compound | 2.0 x 10⁵ | 1.0 x 10⁵ | 0.5 x 10⁵ | 0.5 x 10⁵ | [3] |
Table 3: Effect of this compound on Collagen Deposition in a Mouse Model of COPD
| Treatment Group | Collagen Deposition around Small Airways | Reference |
| Normal Air | Baseline | |
| Cigarette Smoke (CS) + Vehicle | Significantly Increased | |
| CS + this compound | Completely Inhibited |
Experimental Protocols
In Vitro VAP-1/SSAO Enzyme Activity Assay
This protocol is designed to determine the inhibitory activity of this compound on VAP-1/SSAO enzymatic function.
Materials:
-
Recombinant human VAP-1/SSAO
-
This compound
-
Amine substrate (e.g., methylamine)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add recombinant VAP-1/SSAO to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Prepare a reaction mixture containing the amine substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
In Vitro Leukocyte Transendothelial Migration Assay
This assay evaluates the effect of this compound on the migration of leukocytes across an endothelial cell monolayer.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or monocytes)
-
This compound
-
Transwell inserts (with a suitable pore size, e.g., 3 µm)
-
Cell culture medium
-
Chemoattractant (e.g., CXCL8/IL-8)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture endothelial cells to form a confluent monolayer on the Transwell inserts.
-
Treat the endothelial monolayer with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Add the labeled leukocytes to the upper chamber of the Transwell inserts.
-
Add a chemoattractant to the lower chamber to create a chemotactic gradient.
-
Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Quantify the percentage of migrated cells relative to the total number of cells added and compare the effect of this compound treatment to the vehicle control.
Animal Model of Pulmonary Fibrosis (Bleomycin-Induced)
This protocol describes the induction of pulmonary fibrosis in mice and the therapeutic administration of this compound.
Animals:
-
C57BL/6 mice (8-10 weeks old)
Materials:
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive sterile saline only.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 10-30 mg/kg) or vehicle starting from day 7 post-bleomycin instillation (therapeutic regimen).
-
-
Assessment of Fibrosis (Day 21):
-
Euthanize the mice and collect the lungs.
-
One lung can be used for histological analysis, and the other for biochemical analysis.
-
Assessment of Collagen Deposition
a) Masson's Trichrome Staining:
This histological staining method is used to visualize collagen fibers in tissue sections.
Procedure:
-
Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Rinse in water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount the sections.
-
Analysis: Collagen fibers will be stained blue, nuclei black, and cytoplasm red. The extent of fibrosis can be quantified using image analysis software to measure the blue-stained area.
b) Hydroxyproline Assay:
This biochemical assay quantifies the total collagen content in tissue homogenates.
Procedure:
-
Homogenize a known weight of lung tissue.
-
Hydrolyze the homogenate in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit or a standard protocol involving oxidation of hydroxyproline and subsequent colorimetric reaction with Ehrlich's reagent.
-
Measure the absorbance at ~560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve and express the results as µg of hydroxyproline per mg of wet lung tissue.
Visualizations
Caption: VAP-1 Signaling Pathway in Fibrosis.
Caption: Experimental Workflow for Investigating this compound in Fibrosis.
References
Application Notes and Protocols for Cell-Based Screening of PXS-4728A Activity
Introduction
PXS-4728A is a potent and selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] VAP-1 is an endothelial-bound adhesion molecule with amine oxidase activity that plays a crucial role in the inflammatory cascade, particularly in mediating the migration of leukocytes, such as neutrophils, from the bloodstream into tissues.[1][4] The enzymatic activity of SSAO/VAP-1 catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide (H₂O₂), ammonia, and the corresponding aldehydes. These products can contribute to oxidative stress and promote inflammatory responses. This compound's inhibitory action on SSAO/VAP-1 makes it a promising therapeutic agent for inflammatory diseases characterized by excessive neutrophil infiltration, such as chronic obstructive pulmonary disease (COPD) and other respiratory illnesses.
These application notes provide detailed protocols for a series of cell-based assays designed to screen and characterize the activity of this compound. The assays cover direct enzyme inhibition, selectivity profiling, and functional downstream effects on leukocyte adhesion and inflammatory signaling.
Mechanism of Action: SSAO/VAP-1 Signaling Pathway
SSAO/VAP-1 is a dual-function protein that acts as both an enzyme and an adhesion molecule on the surface of endothelial cells. Its enzymatic activity generates hydrogen peroxide, which can act as a signaling molecule to activate transcription factors like NF-κB. This activation leads to the upregulation of other adhesion molecules and the release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response and promoting leukocyte recruitment to the site of inflammation. This compound acts as a mechanism-based inhibitor, effectively blocking the enzymatic function of SSAO/VAP-1 and thereby dampening this inflammatory cascade.
Caption: this compound inhibits the SSAO/VAP-1 enzymatic activity, blocking downstream inflammatory signaling.
Application Note 1: Direct SSAO/VAP-1 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of SSAO/VAP-1 in cell lysates. The protocol is based on a fluorometric method that detects the production of H₂O₂, a byproduct of the SSAO-catalyzed reaction.
Experimental Protocol: Fluorometric SSAO Activity Assay
This protocol is adapted for use with commercially available SSAO activity assay kits.
-
Cell Culture and Lysate Preparation:
-
Culture cells known to express SSAO/VAP-1 (e.g., human umbilical vein endothelial cells - HUVECs, or a cell line stably expressing human SSAO/VAP-1) to confluency.
-
Wash the cells three times with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., fresh lysis buffer with a concentration of 10⁷ cells/mL).
-
Centrifuge the lysate at 1,500 x g for 10 minutes at 4°C to remove cellular debris.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a reaction buffer, a suitable SSAO substrate (e.g., benzylamine), and a fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).
-
To ensure specificity for SSAO, the reaction can be run in the presence of inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline or Selegiline).
-
Aliquot the cell lysate into a 96-well black microplate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity at multiple time points using a microplate reader (e.g., Ex/Em = 530/585 nm).
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the fluorometric SSAO/VAP-1 enzyme inhibition assay.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against SSAO/VAP-1 from various sources.
| Target Enzyme/Tissue Source | Species | IC₅₀ (nM) | Reference |
| Recombinant VAP-1/SSAO | Human | 5 | |
| Gonadal Fat Tissue Homogenate | Mouse | 21 | |
| Gonadal Fat Tissue Homogenate | Rat | 18 |
Application Note 2: Selectivity Profiling Against Monoamine Oxidases (MAO-A and MAO-B)
To characterize this compound as a selective SSAO inhibitor, its activity must be tested against other related amine oxidases, primarily MAO-A and MAO-B. This ensures that the observed biological effects are due to the specific inhibition of SSAO/VAP-1.
Experimental Protocol: MAO-A/B Activity Assay
This assay is similar to the SSAO activity assay but uses specific enzyme sources and substrates for MAO-A and MAO-B.
-
Enzyme Source:
-
Use cell lysates from cells overexpressing human MAO-A or MAO-B, or commercially available recombinant human MAO-A and MAO-B enzymes.
-
-
Assay Procedure:
-
The protocol is analogous to the SSAO fluorometric assay.
-
Use a substrate that is metabolized by both MAO-A and MAO-B, such as kynuramine or tyramine.
-
Alternatively, use specific substrates if differentiating between the two isoforms in a mixed sample.
-
Incubate the enzyme source with varying concentrations of this compound.
-
Include known selective inhibitors as controls: Clorgyline for MAO-A and Selegiline for MAO-B.
-
Initiate the reaction and measure the generation of H₂O₂ fluorometrically as described previously.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for this compound against both MAO-A and MAO-B.
-
Compare these values to the IC₅₀ for SSAO/VAP-1 to determine the selectivity ratio.
-
Data Presentation: this compound Selectivity Profile
This compound demonstrates high selectivity for SSAO/VAP-1 with no significant off-target activity against other amine oxidases or over 100 other macromolecular targets.
| Target Enzyme | IC₅₀ | Selectivity vs. hVAP-1 |
| Human VAP-1/SSAO | 5 nM | - |
| Human MAO-A | > 100 µM | > 20,000-fold |
| Human MAO-B | > 100 µM | > 20,000-fold |
| Data derived from literature demonstrating high selectivity. |
Application Note 3: Leukocyte-Endothelial Cell Adhesion Assay
This functional assay assesses the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells, a key step in the inflammatory process mediated by VAP-1.
Experimental Protocol: Static Adhesion Assay
-
Cell Culture:
-
Culture endothelial cells (e.g., HUVECs) to form a confluent monolayer in 96-well plates.
-
Activate the endothelial monolayer with an inflammatory stimulus (e.g., TNF-α) to induce VAP-1 expression on the cell surface.
-
-
Leukocyte Preparation:
-
Isolate primary leukocytes (e.g., neutrophils) from fresh human blood or use a leukocyte cell line (e.g., U937 cells).
-
Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) for easy visualization and quantification.
-
-
Adhesion Assay:
-
Treat the activated endothelial cell monolayer with various concentrations of this compound or vehicle control for a specified period.
-
Add the fluorescently labeled leukocytes to each well and co-incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition relative to the vehicle control.
-
Plot the percent adhesion against the this compound concentration to determine its inhibitory effect.
-
Caption: Workflow for the leukocyte-endothelial cell static adhesion assay.
Data Presentation: Effect of this compound on Leukocyte Adhesion
Studies have shown that inhibition of VAP-1/SSAO by this compound significantly reduces leukocyte rolling and adhesion.
| Treatment | Leukocyte Adhesion (% of Control) | P-value |
| Vehicle | 100% | - |
| This compound | Significantly Reduced | < 0.01 |
| Qualitative summary based on published findings. |
Application Note 4: Inflammatory Cytokine/Chemokine Expression Assay (ELISA)
This assay measures the downstream effects of this compound on the production of pro-inflammatory mediators. Inhibition of SSAO/VAP-1 is expected to reduce the expression and release of cytokines and chemokines from stimulated endothelial cells.
Experimental Protocol: ELISA for Cytokine Levels
-
Cell Culture and Stimulation:
-
Culture endothelial cells to confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for a sufficient period (e.g., 6-24 hours) to allow for cytokine/chemokine production and secretion into the culture medium.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit specific for the cytokine or chemokine of interest (e.g., TNF-α, CXCL1).
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-conjugated Avidin).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine/chemokine in each sample based on the standard curve.
-
Compare the levels in this compound-treated samples to the vehicle-treated, stimulated control.
-
Data Presentation: Effect of this compound on Cytokine Release
In a mouse model of acute lung inflammation, this compound treatment reduced the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF).
| Treatment Group (in vivo) | TNF-α in BALF (pg/mL) | CXCL1 in BALF (pg/mL) |
| Normal Air + Vehicle | Baseline | Baseline |
| CS-Exposure + Vehicle | Increased | Increased |
| CS-Exposure + this compound (12 mg/kg) | Reduced | Reduced |
| CS-Exposure + this compound (20 mg/kg) | Reduced (to baseline) | Reduced |
| Data is a qualitative summary from an in vivo study showing a dose-dependent reduction. |
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
pharmacokinetic analysis of PXS-4728A in rodent models
An in-depth analysis of the pharmacokinetic properties of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1/semicarbazide-sensitive amine oxidase (VAP-1/SSAO), in rodent models is crucial for its preclinical development.[1][2] This document provides a detailed overview of the experimental protocols and pharmacokinetic data derived from studies in both rats and mice, intended for researchers and professionals in drug development.
Pharmacokinetic Profile of this compound in Rodents
This compound has been evaluated in Wistar rats and BALB/c mice to determine its pharmacokinetic profile, including bioavailability and key plasma concentration metrics following oral and intravenous administration.[1][3]
Data Summary
The quantitative pharmacokinetic data for this compound in both rodent species are summarized in the tables below for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Oral Administration (6 mg/kg) | Intravenous Administration (3 mg/kg) |
| Bioavailability (%) | >55[1] | N/A |
| Cmax (μg/mL) | 0.72 | N/A |
| Half-life (t½) | N/A | ~1 hour |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) |
| Bioavailability (%) | >90 | N/A |
| Cmax (μg/mL) | 1.38 | N/A |
| Half-life (t½) | Followed the same trend as rat data | N/A |
Experimental Protocols
The following protocols outline the methodology used to conduct the pharmacokinetic studies of this compound in rodents.
Animal Models and Housing
-
Species: Wistar rats and BALB/c mice were used for the studies.
-
Sample Size: Each experimental group consisted of three animals (n=3).
-
Housing: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with access to food and water ad libitum. All procedures received local ethics approval.
Drug Formulation and Administration
-
Formulation: this compound was formulated appropriately for both oral (p.o.) and intravenous (i.v.) administration.
-
Dosage:
-
Wistar Rats: Received 6 mg/kg this compound orally or 3 mg/kg intravenously.
-
BALB/c Mice: Received 10 mg/kg this compound orally or 5 mg/kg intravenously.
-
Blood Sampling
-
Procedure: Blood samples were collected at predetermined time points following drug administration.
-
Sample Processing: Plasma was isolated from the collected blood samples for subsequent analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples was quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Data Analysis
-
Software: Basic pharmacokinetic parameters, such as Cmax, Tmax, AUC, and half-life, were calculated using PK Solutions software.
-
Bioavailability Calculation: Oral bioavailability (F%) was determined by comparing the dose-normalized area under the curve (AUC) from oral administration to that from intravenous administration.
Visualized Experimental Workflow
The logical flow of the pharmacokinetic study is depicted in the following diagram.
Caption: Workflow for rodent pharmacokinetic analysis of this compound.
Signaling Pathway Inhibition
This compound functions by inhibiting the VAP-1/SSAO enzyme, which plays a key role in the inflammatory cascade, particularly in mediating neutrophil migration to sites of inflammation.
Caption: Inhibition of the VAP-1/SSAO pathway by this compound.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: PXS-4728A in Chronic Inflammation Models
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of PXS-4728A in preclinical chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, mechanism-based inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] VAP-1 is an endothelial-bound adhesion molecule that plays a crucial role in the migration of leukocytes, particularly neutrophils, from the bloodstream into inflamed tissues.[1][3] By inhibiting the enzymatic activity of VAP-1, this compound reduces the tethering, rolling, and subsequent transmigration of neutrophils to sites of inflammation.[3] This anti-inflammatory action has been demonstrated in various models of both acute and chronic inflammation.
Q2: In which chronic inflammation models has this compound shown efficacy?
A2: this compound has demonstrated therapeutic potential in several preclinical models of chronic inflammation, including:
-
Chronic Obstructive Pulmonary Disease (COPD): In a mouse model of COPD induced by chronic cigarette smoke exposure, this compound suppressed airway inflammation, fibrosis, and improved lung function.
-
Neuroinflammation: In rat models of lipopolysaccharide (LPS)-induced neuroinflammation, a selective SSAO/VAP-1 inhibitor similar to this compound was shown to reduce neutrophil recruitment and microglial activation in the brain.
-
Asthma: In a rhinovirus-exacerbated asthma model, this compound reduced cellular infiltrate and airways hyperreactivity.
Q3: What are the key pharmacokinetic parameters of this compound in preclinical models?
A3: The pharmacokinetic profile of this compound has been investigated in both mice and rats, demonstrating good oral bioavailability.
Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Bioavailability | Half-life (t½) | Max Concentration (Cmax) |
| Rat | Oral / IV | 6 / 3 | >55% | ~1 hour (IV) | - |
| Mouse | Oral / IV | 10 / 5 | >90% | - | 1.38 µg/mL (Oral) |
Data sourced from Schilter et al., 2015.
Troubleshooting Guide
Problem 1: Sub-optimal efficacy observed in a chronic inflammation model.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The effective dose of this compound can vary depending on the specific chronic inflammation model and the severity of the disease phenotype. In a mouse model of acute LPS-induced lung inflammation, pre-treatment with 4 mg/kg followed by a subsequent dose of 6 mg/kg has been shown to be effective. For chronic models, such as cigarette smoke-induced COPD in mice, daily oral gavage of 12 or 20 mg/kg has demonstrated efficacy. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Chronic inflammation models often require prolonged treatment to observe significant therapeutic effects. In an 8-week mouse model of COPD, therapeutic administration of this compound was initiated after the development of disease features and continued for the remainder of the study. Ensure that the treatment duration is sufficient to impact the chronic inflammatory and remodeling processes in your model.
-
Problem 2: Variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: this compound is typically administered via oral gavage. Ensure consistent and accurate dosing for each animal. Proper gavage technique is critical to avoid stress and ensure the full dose is delivered to the stomach.
-
-
Possible Cause 2: Differences in Disease Induction.
-
Solution: The severity of inflammation can vary between individual animals. Ensure that the method of disease induction (e.g., LPS administration, cigarette smoke exposure) is highly standardized. Monitor key inflammatory markers or pathological scores to assess the baseline disease severity before initiating treatment.
-
Experimental Protocols
1. Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model
-
Animals: BALB/c mice.
-
Disease Induction: Intranasal or intratracheal administration of LPS.
-
This compound Administration:
-
Prophylactic: Pre-treatment with this compound (e.g., 4 mg/kg) administered orally prior to LPS challenge.
-
Therapeutic: A repeat dose (e.g., 6 mg/kg) can be administered at a set time point (e.g., 6 hours) after the initial LPS insult.
-
-
Outcome Measures:
-
Quantification of total and differential immune cell counts (especially neutrophils) in bronchoalveolar lavage fluid (BALF) at various time points (e.g., 6 and 24 hours) post-LPS challenge.
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, CXCL1) in BALF.
-
2. Cigarette Smoke (CS)-Induced COPD Model
-
Animals: Mice.
-
Disease Induction: Daily exposure to cigarette smoke for an extended period (e.g., 8 weeks to 6 months) to induce chronic airway inflammation and remodeling.
-
This compound Administration:
-
Prophylactic: Daily oral gavage with this compound (12 or 20 mg/kg) prior to each CS exposure.
-
Therapeutic: Initiate daily oral treatment with this compound after a defined period of CS exposure to model a more clinically relevant scenario.
-
-
Outcome Measures:
-
Assessment of inflammatory cell influx (neutrophils, macrophages) into the BALF and lung tissue.
-
Measurement of pro-inflammatory cytokines and chemokines in BALF.
-
Histological analysis of lung tissue for signs of fibrosis and airway remodeling.
-
Assessment of lung function.
-
Visualizations
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
potential PXS-4728A drug interactions to consider in co-administration studies
For researchers and drug development professionals investigating the therapeutic potential of PXS-4728A, a selective inhibitor of the semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), understanding its drug-drug interaction (DDI) profile is critical. This technical support center provides essential guidance in a question-and-answer format to navigate the complexities of co-administration studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: Are there known drug interactions with this compound?
A1: Yes, the development of this compound (also known as BI 1467335) for non-alcoholic steatohepatitis (NASH) and diabetic retinopathy was discontinued by Boehringer Ingelheim due to the risk of drug interactions identified in Phase I clinical studies.[1][2] While specific details of these interactions are not publicly available, this finding underscores the importance of conducting thorough DDI assessments.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1).[3][4][5] SSAO is an enzyme that plays a role in inflammation and oxidative stress. By inhibiting SSAO, this compound has demonstrated anti-inflammatory effects in preclinical models of various diseases, including chronic obstructive pulmonary disease (COPD) and liver disease.
Q3: Has the metabolism of this compound been characterized?
A3: Detailed information regarding the metabolic pathways of this compound, including the specific cytochrome P450 (CYP) enzymes involved in its clearance, is not extensively reported in the public domain. The observed drug interaction risk suggests that this compound may be a substrate, inhibitor, or inducer of one or more CYP enzymes.
Q4: What are the general types of drug interactions to consider?
A4: When planning co-administration studies with this compound, it is important to consider both pharmacokinetic and pharmacodynamic interactions.
-
Pharmacokinetic (PK) interactions occur when one drug affects the absorption, distribution, metabolism, or excretion (ADME) of another, leading to altered plasma concentrations. The discontinuation of this compound development points towards a significant risk of PK interactions, likely at the level of drug metabolism.
-
Pharmacodynamic (PD) interactions occur when drugs influence each other's physiological effects. For example, co-administration of this compound with other anti-inflammatory agents could lead to additive or synergistic effects.
Troubleshooting Guide for Co-Administration Experiments
Q5: We observed unexpected toxicity or lack of efficacy in our in vivo co-administration study with this compound. What could be the cause?
A5: This could be indicative of a pharmacokinetic drug interaction.
-
Increased Toxicity: If the co-administered drug's plasma concentration is elevated, it may be due to this compound inhibiting its metabolic pathway (e.g., a specific CYP enzyme).
-
Reduced Efficacy: Conversely, if the co-administered drug's concentration is lower than expected, this compound might be inducing its metabolism. A similar effect could be seen on this compound itself.
Recommended Action:
-
Conduct a pilot pharmacokinetic study in your animal model to measure the plasma concentrations of both this compound and the co-administered drug, when given alone and in combination.
-
If a significant change in exposure is observed, consider in vitro metabolism studies to identify the specific enzymes involved.
Q6: How can we proactively assess the potential for drug interactions with this compound in our preclinical studies?
A6: A tiered approach is recommended:
-
In Silico Analysis: Use computational models to predict the potential of this compound to interact with key drug-metabolizing enzymes and transporters.
-
In Vitro Metabolism Studies: Perform experiments using human liver microsomes or hepatocytes to determine if this compound is a substrate, inhibitor, or inducer of major CYP450 enzymes.
-
In Vivo Animal Studies: If in vitro results indicate a potential for interaction, confirm these findings in a relevant animal model before proceeding to clinical studies.
Data Presentation: Template for In Vitro CYP450 Inhibition Study
Since specific quantitative data for this compound is not publicly available, researchers should generate their own. The following table provides a template for summarizing the results of an in vitro CYP450 inhibition study.
| Cytochrome P450 Isoform | Probe Substrate | IC50 (µM) of this compound | Type of Inhibition |
| CYP1A2 | Phenacetin | ||
| CYP2C9 | Diclofenac | ||
| CYP2C19 | S-Mephenytoin | ||
| CYP2D6 | Dextromethorphan | ||
| CYP3A4 (midazolam) | Midazolam | ||
| CYP3A4 (testosterone) | Testosterone |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS for metabolite quantification
Methodology:
-
Prepare a series of concentrations of this compound.
-
In a 96-well plate, pre-incubate human liver microsomes with this compound or a positive control inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Hypothetical interaction of this compound with a co-administered drug.
References
- 1. Boehringer Ingelheim Discontinues Development of BI 1467335 for NASH-CliniExpert [cliniexpert.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Selective serotonin reuptake inhibitors and cytochrome P-450 mediated drug-drug interactions: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomised Phase IIa trial of amine oxidase copper-containing 3 (AOC3) inhibitor BI 1467335 in adults with non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in PXS-4728A experiments
Welcome to the technical support center for PXS-4728A. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mechanism-based inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO/VAP-1), which is encoded by the AOC3 gene.[1] This enzyme plays a role in inflammation and oxidative stress. By inhibiting SSAO/VAP-1, this compound reduces the adhesion and transmigration of leukocytes from blood vessels to inflamed tissues.[2][3] Additionally, it has been noted that this compound also inhibits monoamine oxidase B (MAO-B), which can increase the availability of dopamine in the brain.[4]
Q2: What are the expected outcomes of this compound treatment in preclinical models?
In preclinical studies, this compound has been shown to effectively inhibit lung and systemic SSAO activity.[2] This leads to a reduction in airway inflammation, including decreased immune cell influx and lower levels of inflammatory factors. It has also been observed to ameliorate fibrosis and improve lung function in models of chronic obstructive pulmonary disease (COPD). Furthermore, this compound diminishes leukocyte rolling and adherence, which dampens neutrophil migration to the lungs in response to various inflammatory stimuli.
Q3: Are there any known off-target effects of this compound?
This compound is described as a highly selective inhibitor of SSAO/VAP-1. It was tested in a "lead seeker selectivity panel" against over 100 different targets and showed no notable off-target activity. However, as mentioned, it also possesses inhibitory activity against MAO-B. Researchers should consider this dual activity when designing experiments and interpreting results, particularly in neurological or psychiatric models.
Q4: What is the bioavailability and recommended dosing for this compound in animal models?
This compound has demonstrated high oral bioavailability in animal studies. In mice, oral administration of 10 mg/kg resulted in a bioavailability of over 90%. In rats, a 6 mg/kg oral dose showed a bioavailability of greater than 55%. Dosing regimens in published studies have varied depending on the model, with daily oral doses ranging from 3 to 20 mg/kg.
Troubleshooting Guides
This section addresses potential unexpected results you might encounter during your this compound experiments.
Issue 1: Lack of Efficacy or Lower Potency than Expected
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture. Prepare fresh working solutions for each experiment. |
| Incorrect Dosing or Administration | Verify the calculated dose and ensure accurate administration (e.g., proper gavage technique for oral dosing). Confirm the formulation and solubility of the compound in your vehicle. |
| High Target Expression | In some models, SSAO/VAP-1 expression may be exceptionally high, requiring a higher concentration of this compound to achieve complete inhibition. Consider performing a dose-response study to determine the optimal concentration for your specific model. |
| Cell Line or Animal Model Insensitivity | The expression and functional importance of SSAO/VAP-1 can vary between different cell lines and animal strains. Confirm the expression of SSAO/VAP-1 in your experimental system using techniques like Western blot, immunohistochemistry, or flow cytometry. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| MAO-B Inhibition | The inhibitory effect on MAO-B could lead to unexpected phenotypes, especially in neuronal cell cultures or in vivo neurological models. Consider using a selective MAO-B inhibitor as a control to dissect the effects of SSAO/VAP-1 versus MAO-B inhibition. |
| Cellular Stress or Toxicity | At very high concentrations, any compound can induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTT, LDH) to rule out cytotoxicity at your experimental concentrations. This compound was reported to not cause cell toxicity in HepG2 cells at up to 100 μM. |
| Contamination of Compound | Ensure the purity of your this compound stock. If in doubt, obtain a fresh batch from a reputable supplier. |
| Interaction with Media Components | Some components of cell culture media can interact with experimental compounds. Review the composition of your media and consider if any components might interfere with this compound activity. |
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Assay | IC50 |
| Recombinant human VAP-1/SSAO (AOC3) | 5 nM |
| Gonadal fat tissue homogenate; mouse, rat | - |
| Data sourced from |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (oral/i.v.) | Bioavailability | T1/2 (i.v.) | Cmax (oral) |
| Rat | 6/3 mg/kg | >55% | ~1 hour | - |
| Mouse (BALB/c) | 10/5 mg/kg | >90% | - | 1.38 µg/mL |
| Data sourced from |
Experimental Protocols
Protocol 1: In Vivo Model of Acute Lung Inflammation
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
-
Induction of Inflammation: Administer a pro-inflammatory agent such as lipopolysaccharide (LPS) via intratracheal or intranasal instillation.
-
This compound Administration: Pre-treat animals with this compound (e.g., 4 mg/kg, oral gavage) prior to LPS challenge. A repeat dose (e.g., 6 mg/kg) can be administered at a later time point (e.g., 6 hours post-LPS).
-
Sample Collection: At selected time points (e.g., 6 and 24 hours post-LPS), perform bronchoalveolar lavage (BAL) to collect fluid and cells.
-
Analysis:
-
Perform total and differential cell counts on BAL fluid to quantify inflammatory cell influx (neutrophils, macrophages, etc.).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, CXCL1) in the BAL fluid using ELISA.
-
Assess lung tissue for histological signs of inflammation.
-
Protocol 2: In Vitro Leukocyte Adhesion Assay
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) to form a confluent monolayer in a multi-well plate.
-
Endothelial Cell Activation: Stimulate the endothelial cells with a pro-inflammatory cytokine (e.g., TNF-α) to induce the expression of adhesion molecules, including VAP-1/SSAO.
-
This compound Treatment: Pre-incubate the activated endothelial cell monolayer with varying concentrations of this compound.
-
Leukocyte Addition: Isolate leukocytes (e.g., neutrophils) from fresh blood and label them with a fluorescent dye (e.g., Calcein-AM). Add the labeled leukocytes to the endothelial cell monolayer.
-
Adhesion Quantification: After a suitable incubation period, wash away non-adherent cells and quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well.
Visualizations
Caption: this compound inhibits VAP-1/SSAO on endothelial cells, preventing leukocyte adhesion and transmigration.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Pharmaxis Releases Successful Results Of Phase 1 Clinical Trial For Boehringer Ingelheim Partnered Drug this compound - BioSpace [biospace.com]
- 2. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
PXS-4728A Solution Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PXS-4728A in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and relevant biological pathways to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions should be stored under the following conditions:
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For in vivo studies, it is best practice to prepare fresh working solutions daily.[1]
Q2: In which solvents can I dissolve this compound?
A2: this compound has good solubility in several common laboratory solvents. A common choice for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[3] From this stock, further dilutions into aqueous buffers or cell culture media can be made. It is crucial to ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically <0.5% v/v).
Q3: Is this compound stable in aqueous solutions?
A3: While this compound is soluble in water, the long-term stability in aqueous buffers at room temperature may be limited. For experiments requiring aqueous dilutions, it is advisable to prepare them fresh from a frozen DMSO stock solution just before use. The stability of this compound has been shown to be high in plasma, with over 90% of the compound remaining after 1 hour in human, rat, and dog plasma.
Q4: Can I store this compound solutions at 4°C?
A4: Short-term storage of freshly prepared aqueous working solutions at 4°C for the duration of an experiment (a few hours) is generally acceptable. However, for long-term storage, freezing at -20°C or -80°C is required to maintain the integrity of the compound.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound solutions.
Issue 1: Precipitation observed in DMSO stock solution upon storage.
-
Possible Cause 1: Water Absorption by DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution: Use anhydrous, high-purity DMSO and always keep the solvent container tightly sealed. When preparing solutions, work in a low-humidity environment if possible.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to precipitation.
-
Solution: Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit at Lower Temperatures. The solubility of a compound can decrease at lower temperatures.
-
Solution: Before use, allow the vial to warm to room temperature and vortex or sonicate briefly to ensure the compound is fully redissolved. Visually inspect the solution for any particulate matter before making dilutions.
-
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: "Solvent Shock". The rapid change from a high-concentration organic solvent to an aqueous environment can cause the compound to crash out of solution.
-
Solution: Try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing, and then bring it to the final volume. Pre-warming the aqueous medium to 37°C may also help.
-
-
Possible Cause 2: Final Concentration Exceeds Aqueous Solubility. The desired experimental concentration may be higher than the solubility limit of this compound in the specific aqueous medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific medium by performing a serial dilution and observing for precipitation. If a higher concentration is needed, consider the use of solubilizing agents, but be sure to test their compatibility with your experimental system.
-
-
Possible Cause 3: Interaction with Media Components. Proteins, salts, and the pH of the culture medium can affect the solubility of the compound.
-
Solution: Test the solubility in different media formulations if possible. Ensure the pH of your final solution is within a range that is optimal for both your experiment and the compound's stability.
-
Quantitative Stability Data
While comprehensive long-term stability data for this compound in various solvents is not publicly available, the following table summarizes the recommended storage guidelines. A generalized stability testing protocol is provided in the next section to enable researchers to determine stability in their specific solution and storage conditions.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Expected Stability |
| DMSO | -80°C | 6 months | High |
| DMSO | -20°C | 1 month | High |
| Aqueous Buffer (Freshly Prepared) | 4°C | < 24 hours | Moderate (Recommended to use immediately) |
| Aqueous Buffer (Freshly Prepared) | Room Temperature | < 8 hours | Lower (Recommended to use immediately) |
Experimental Protocols
Protocol 1: General Procedure for Assessing Long-Term Stability of this compound by HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24 hours.
-
-
Sample Analysis by HPLC:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation of this compound and identify any degradation products.
-
References
Technical Support Center: PXS-4728A Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the VAP-1/SSAO inhibitor, PXS-4728A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, small-molecule inhibitor of the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2] VAP-1 is an endothelial-bound adhesion molecule that plays a crucial role in the migration of leukocytes, particularly neutrophils, from the bloodstream into tissues during inflammation.[1][3][4] this compound works by inhibiting the enzymatic activity of VAP-1/SSAO, which in turn reduces leukocyte rolling and adhesion to the vascular endothelium, thereby dampening the inflammatory response.
Q2: In which animal models has this compound been predominantly studied?
This compound has been extensively evaluated in rodent models of inflammatory diseases, particularly those affecting the lungs. These include models of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke, asthma, and acute lung injury induced by lipopolysaccharide (LPS). Studies have been conducted in both mice (e.g., BALB/c, C57BL/6) and rats (e.g., Wistar).
Q3: What are the typical dose ranges and administration routes for this compound in rodents?
In mice, oral doses have ranged from 0.2 to 20 mg/kg. For intravenous administration in mice, a dose of 5 mg/kg has been reported. In rats, oral doses are typically around 6 mg/kg, with intravenous doses at 3 mg/kg. The specific dose will depend on the animal model and the desired level of target engagement.
Q4: What is the pharmacokinetic profile of this compound in rodents?
This compound exhibits good oral bioavailability. In mice, the oral bioavailability is greater than 90%, while in rats it is over 55%. The compound is reported to have a relatively short half-life.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Efficacy or Pharmacokinetic Readouts
High variability between individual animals can obscure true experimental outcomes. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Formulation | This compound has high water solubility (>10 mg/mL at pH 7.4). For oral gavage, ensure the compound is fully dissolved. While specific vehicles used in publications are not always detailed, a simple aqueous vehicle like sterile water or saline should be suitable. For intravenous administration, ensure complete dissolution in a sterile, isotonic vehicle such as saline. Prepare fresh formulations for each experiment to avoid degradation. Filter sterilize intravenous solutions. |
| Variable Oral Bioavailability | Fasting animals overnight before oral dosing can reduce variability in gastric emptying and intestinal pH. Ensure consistent fasting times across all animals. The method of oral gavage should be consistent and performed by a trained individual to minimize stress and ensure accurate delivery to the stomach. |
| Animal Health and Husbandry | Use animals from a reputable supplier and allow for an acclimatization period of at least one week before the start of the study. House animals in a controlled environment with a consistent light-dark cycle, temperature, and humidity. Ensure ad libitum access to food (except during pre-dosing fasting) and water. |
| Genetic Drift in Animal Strains | Use well-characterized, isogenic animal strains to minimize genetic variability. |
| Experimenter-Induced Variability | Standardize all experimental procedures, including animal handling, dosing, and sample collection times. Blinding the experimenters to the treatment groups can help to minimize unconscious bias. |
Issue 2: Unexpected or Off-Target Effects
While this compound is a highly selective inhibitor, it is important to consider and troubleshoot any unexpected observations.
| Potential Cause | Troubleshooting Strategy |
| High Dose Leading to Off-Target Pharmacology | This compound has been shown to be highly selective for VAP-1/SSAO over other related human amine oxidases. However, at very high doses, the risk of off-target effects can increase for any compound. If unexpected phenotypes are observed, consider performing a dose-response study to see if the effect is dose-dependent. |
| Interaction with the Disease Model | The inhibition of VAP-1/SSAO can have broad effects on leukocyte trafficking. In some models, this may lead to unexpected outcomes. For example, while this compound did not impair survival in a Klebsiella pneumoniae infection model, it is a factor to consider in infectious disease models. |
| Vehicle Effects | The vehicle used for administration can sometimes have biological effects. Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle. |
Experimental Protocols
Pharmacokinetic Study in Mice
This protocol is a summary based on previously published methods.
-
Animals: BALB/c mice.
-
Groups:
-
Oral administration: 10 mg/kg this compound.
-
Intravenous administration: 5 mg/kg this compound.
-
-
Formulation:
-
Oral: Dissolve this compound in sterile water or saline.
-
Intravenous: Dissolve this compound in sterile saline and filter sterilize.
-
-
Procedure:
-
Administer this compound to the respective groups.
-
Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
-
Pharmacodynamic Study: SSAO Activity Inhibition
This protocol is a summary based on previously published methods.
-
Animals: BALB/c mice.
-
Groups: Vehicle control, and various doses of this compound (e.g., 0.2, 0.6, 2 mg/kg, oral).
-
Procedure:
-
Administer this compound or vehicle to the respective groups.
-
At a predetermined time point (e.g., 24 hours) post-dosing, euthanize the animals.
-
Collect tissues of interest (e.g., adipose tissue, lung).
-
Prepare tissue homogenates.
-
Measure SSAO enzyme activity using a fluorometric assay.
-
Calculate the percentage of SSAO inhibition relative to the vehicle control group.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
| Rat | Oral | 6 | >55 | 0.72 | 0.5 | 1.0 (i.v.) |
| IV | 3 | - | - | - | 1.0 | |
| Mouse | Oral | 10 | >90 | 1.38 | 0.25 | - |
| IV | 5 | - | - | - | - |
Table 2: In Vitro IC50 Values of this compound
| Target | Species | IC50 (nM) |
| VAP-1/SSAO | Human | <10 |
| Mouse | <10 | |
| Rat | <10 | |
| Dog | <10 |
Visualizations
Caption: VAP-1/SSAO signaling in leukocyte extravasation and its inhibition by this compound.
Caption: A generalized workflow for in vivo studies with this compound.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 4. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing PXS-4728A off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PXS-4728A in cellular assays. The information is intended for scientists and drug development professionals to help address potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, mechanism-based inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] Its primary function is to inhibit the enzymatic activity of SSAO/VAP-1, which is involved in inflammatory processes, particularly the migration of leukocytes.[1][4]
Q2: How selective is this compound? Have off-target activities been reported?
This compound has demonstrated high selectivity for SSAO/VAP-1. It was tested against a "lead seeker selectivity panel" of over 100 different targets and showed no significant off-target activity. Specifically, it is over 500-fold more selective for SSAO/VAP-1 compared to other related human amine oxidases. In cellular assays using HepG2 cells, this compound did not exhibit cytotoxicity or phospholipidosis at concentrations up to 100 μM.
Q3: I am observing an unexpected phenotype in my cellular assay. Could this be an off-target effect of this compound?
While this compound is highly selective, unexpected results in cellular assays can arise from various factors. It is crucial to systematically determine if the observed phenotype is a true biological effect of SSAO/VAP-1 inhibition or a result of experimental artifacts. The troubleshooting guides below provide a systematic approach to address this.
Q4: What are the recommended working concentrations for this compound in cellular assays?
The optimal concentration of this compound will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the IC50 for SSAO/VAP-1 inhibition in your specific cellular system. As a starting point, concentrations ranging from 10 nM to 1 µM can be explored, with the IC50 for recombinant human VAP-1/SSAO being approximately 5 nM.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology
If you observe unexpected levels of cell death or changes in cell morphology, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Confirm On-Target Potency: Determine the IC50 of this compound for SSAO/VAP-1 inhibition in your specific cell line and compare it to the concentration causing cytotoxicity. A significant discrepancy may suggest off-target effects or experimental artifacts.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed toxicity by including a vehicle-only control.
-
Use a Structurally Unrelated SSAO/VAP-1 Inhibitor: Comparing the effects of a different, structurally distinct SSAO/VAP-1 inhibitor can help differentiate between on-target and off-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant mutant of SSAO/VAP-1. This should rescue the on-target effects but not the off-target ones.
Issue 2: Inconsistent or Unexpected Phenotypic Results
If the observed cellular phenotype is not consistent with the known functions of SSAO/VAP-1, the following steps can help in troubleshooting.
Troubleshooting Steps:
-
Verify SSAO/VAP-1 Expression: Confirm that your cell line of interest expresses SSAO/VAP-1 at the protein level (e.g., via Western Blot or flow cytometry).
-
Measure Target Engagement: Directly measure the inhibition of SSAO/VAP-1 enzymatic activity in your cells treated with this compound. This will confirm that the compound is engaging its intended target at the concentrations used.
-
Assess Downstream Signaling: Investigate the signaling pathways known to be modulated by SSAO/VAP-1 activity. For example, SSAO/VAP-1 is involved in leukocyte adhesion and migration.
-
Consider Compensatory Pathways: Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways. Probe for the activation of related pathways that might explain the unexpected phenotype.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Assay Target | IC50 (nM) | Fold Selectivity vs. Human VAP-1/SSAO |
| Recombinant Human VAP-1/SSAO | 5 | - |
| Mouse Gonadal Fat Tissue Homogenate | 21 | - |
| Rat Gonadal Fat Tissue Homogenate | 18 | - |
| Human MAO-A | >10,000 | >2000 |
| Human MAO-B | >10,000 | >2000 |
| Human DAO | >10,000 | >2000 |
| Human LOXL2 | >10,000 | >2000 |
| Human LOX | >10,000 | >2000 |
Data compiled from published studies. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Cellular SSAO/VAP-1 Activity Assay
Objective: To measure the enzymatic activity of SSAO/VAP-1 in cultured cells and assess the inhibitory potency of this compound.
Methodology:
-
Cell Culture: Plate cells expressing SSAO/VAP-1 in a suitable microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1 hour). Include a vehicle-only control.
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture containing a fluorogenic SSAO substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and a specific SSAO substrate like benzylamine.
-
Lyse the cells and add the cell lysate to the reaction mixture.
-
Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for On-Target Engagement
Objective: To indirectly assess the engagement of this compound with SSAO/VAP-1 by observing changes in downstream signaling molecules.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins downstream of SSAO/VAP-1 signaling (e.g., adhesion molecules like ICAM-1, VCAM-1) or markers of cellular processes affected by SSAO/VAP-1.
-
Use an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression of the target proteins in this compound-treated cells to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting leukocyte adhesion.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PXS-4728A delivery in cell culture
Welcome to the technical support center for PXS-4728A, a selective inhibitor of the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the delivery of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, mechanism-based inhibitor of VAP-1/SSAO.[1] VAP-1/SSAO is an endothelial-bound adhesion molecule that also possesses amine oxidase activity.[1] This enzymatic activity is involved in the inflammatory cascade, specifically in mediating the tethering and rolling of neutrophils onto the vascular endothelium, which is a critical step in their migration to sites of inflammation.[1] By inhibiting VAP-1/SSAO, this compound reduces the influx of neutrophils, thereby dampening the inflammatory response.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound exhibits high water solubility (>10 mg/mL at pH 7.4). It is also soluble in DMSO (up to 250 mg/mL). For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, anhydrous solvent like DMSO. This stock solution should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What is a good starting concentration for my cell culture experiment?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. However, based on its in vitro potency, a good starting point for cell-based assays is in the low micromolar to nanomolar range. The IC50 for recombinant human VAP-1/SSAO is approximately 5 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.
Q4: Has this compound been shown to be cytotoxic?
A4: this compound has been tested in HepG2 cells and did not show any signs of cytotoxicity or phospholipidosis at concentrations up to 100 µM. However, it is always good practice to perform a viability assay with your specific cell line at the concentrations you intend to use.
Troubleshooting Guide
Problem 1: I am observing precipitation of this compound in my cell culture medium.
-
Potential Cause: The concentration of this compound in the final culture medium may exceed its solubility limit in the presence of media components.
-
Solution:
-
Ensure the stock solution is fully dissolved: Before diluting into your culture medium, ensure that your DMSO stock solution is clear and free of any precipitate. Gentle warming or brief sonication can help dissolve the compound.
-
Optimize the dilution method: When diluting the DMSO stock into your aqueous cell culture medium, do so by adding the stock solution to the medium while gently vortexing or swirling. This helps to avoid "solvent shock," where the abrupt change in solvent environment can cause the compound to precipitate.
-
Pre-warm the medium: Adding the compound to the medium that is at room temperature or 37°C can sometimes improve solubility.
-
Consider the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility.
-
Problem 2: I am not observing the expected biological effect of this compound.
-
Potential Cause 1: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response and/or time-course experiment to determine the optimal concentration and incubation period for your specific cell line and assay.
-
-
Potential Cause 2: Compound degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Potential Cause 3: Low expression of VAP-1/SSAO in your cell line.
-
Solution: Verify the expression of VAP-1/SSAO in your cell line of interest using techniques such as qPCR, western blotting, or flow cytometry. If the expression is low or absent, this compound may not elicit a significant response.
-
-
Potential Cause 4: Non-specific binding.
-
Solution: Small molecules can sometimes bind to serum proteins in the culture medium or to the plastic of the culture plates, reducing the effective concentration of the inhibitor. Consider using low-protein binding plates. If using serum-containing medium, you may need to test a higher concentration of this compound to account for this.
-
Problem 3: I am observing inconsistent results between experiments.
-
Potential Cause 1: Variability in cell culture conditions.
-
Solution: Ensure consistency in cell passage number, confluency, and overall cell health. Use cells within a defined passage number range for all experiments.
-
-
Potential Cause 2: Inconsistent compound preparation.
-
Solution: Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment. Ensure accurate pipetting and thorough mixing.
-
-
Potential Cause 3: "Edge effect" in multi-well plates.
-
Solution: To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the compound and affect cell behavior, consider not using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or medium.
-
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Assay Target | IC50 | Selectivity |
| Recombinant human VAP-1/SSAO (AOC3) | 5 nM | >500-fold vs. related amine oxidases |
| Gonadal fat tissue homogenate (mouse, rat, dog, rabbit) | <10 nM | N/A |
| Recombinant diamine oxidase (AOC1) | 12.0 µM | >2000x |
| Recombinant retina specific amine oxidase (AOC2) | 2.76 µM | >500x |
| Recombinant monoamine oxidase A | >100 µM | >2000x |
| Recombinant monoamine oxidase B | 2.7 µM | >500x |
Data compiled from publicly available research.
Table 2: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Formulation | Crystalline solid |
| Recommended Solvent | DMSO or Water |
| Stock Solution Concentration | 10-50 mM in DMSO |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. |
| Working Solution Preparation | Dilute stock solution in pre-warmed cell culture medium. |
| Final DMSO Concentration in Culture | ≤ 0.5% |
Experimental Protocols
Key Experiment: In Vitro Neutrophil Adhesion Assay
This protocol is a representative example of how to assess the effect of this compound on the adhesion of neutrophils to a monolayer of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Neutrophils isolated from fresh human blood
-
Endothelial cell growth medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (cell culture grade)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (fluorescent dye)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Methodology:
-
Endothelial Cell Culture:
-
Culture HUVECs in endothelial cell growth medium in a T-75 flask until confluent.
-
Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Activation of Endothelial Cells:
-
Once the HUVECs have formed a confluent monolayer, treat them with an inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules, including VAP-1/SSAO.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay medium (e.g., RPMI 1640 with 2% FBS) to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Neutrophil Isolation and Labeling:
-
Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI 1640 and label them with Calcein-AM according to the manufacturer's instructions. This will allow for the quantification of adherent cells.
-
-
Adhesion Assay:
-
Remove the activation medium from the HUVEC monolayer and wash gently with pre-warmed PBS.
-
Add the this compound dilutions (or vehicle control) to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Add the Calcein-AM labeled neutrophils to the wells containing the HUVEC monolayer and this compound.
-
Incubate the plate for 30-60 minutes at 37°C to allow for neutrophil adhesion.
-
Gently wash the wells with pre-warmed PBS to remove non-adherent neutrophils.
-
-
Quantification:
-
Read the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percentage of neutrophil adhesion for each condition relative to the vehicle control.
-
Mandatory Visualizations
References
ensuring complete inhibition of VAP-1/SSAO with PXS-4728A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete inhibition of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) with PXS-4728A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, mechanism-based inhibitor of VAP-1/SSAO.[1] VAP-1 is an endothelial-bound adhesion molecule with amine oxidase activity that plays a crucial role in the migration of leukocytes, particularly neutrophils, from the bloodstream to sites of inflammation.[2][3] this compound works by irreversibly inhibiting the enzymatic activity of VAP-1/SSAO.[1] This inhibition has two main consequences: it reduces the production of pro-inflammatory products like hydrogen peroxide and aldehydes, and it interferes with the adhesion and transmigration of leukocytes across the vascular endothelium.[4]
Q2: What is the in vitro potency and selectivity of this compound?
This compound exhibits sub-nanomolar to low nanomolar IC50 values against VAP-1/SSAO across various species. It is highly selective for VAP-1/SSAO, with over 500-fold selectivity against other human amine oxidases.
Data Presentation: In Vitro Activity and Selectivity of this compound
| Enzyme/Assay | Species | IC50 |
| Recombinant VAP-1/SSAO (AOC3) | Human | 5 nM |
| Gonadal fat tissue homogenate | Mouse | <10 nM |
| Gonadal fat tissue homogenate | Rat | <10 nM |
| MAO-A | Human | >10,000 nM |
| MAO-B | Human | >10,000 nM |
| DAO | Human | >10,000 nM |
| LOXL2 | Human | >10,000 nM |
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on its IC50 value, a starting concentration range of 10-100 nM should be effective for achieving significant inhibition of VAP-1/SSAO in most in vitro cell-based assays. However, the optimal concentration may vary depending on the cell type, protein concentration, and specific experimental conditions. A concentration-response curve is recommended to determine the optimal inhibitory concentration for your specific system.
Q4: What are the key pharmacokinetic and pharmacodynamic properties of this compound?
This compound demonstrates good oral bioavailability and exhibits dose-dependent inhibition of VAP-1/SSAO activity in vivo.
Data Presentation: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Bioavailability (%) |
| Wistar Rat | Oral | 6 mg/kg | Not explicitly stated, but oral dosing is effective |
| BALB/c Mouse | Oral | 10 mg/kg | Not explicitly stated, but oral dosing is effective |
Data Presentation: In Vivo Pharmacodynamic Profile of this compound (SSAO Activity Inhibition at 24 hours)
| Species | Tissue | Dose (Oral) | % Inhibition |
| BALB/c Mouse | Adipose Tissue | 1 mg/kg | ~50% |
| BALB/c Mouse | Adipose Tissue | 3 mg/kg | ~80% |
| BALB/c Mouse | Adipose Tissue | 10 mg/kg | >90% |
| Wistar Rat | Adipose Tissue | 1 mg/kg | ~60% |
| Wistar Rat | Adipose Tissue | 3 mg/kg | ~90% |
| Wistar Rat | Lung | 3 mg/kg | ~80% |
Troubleshooting Guides
Problem 1: Suboptimal or Incomplete Inhibition of VAP-1/SSAO in In Vitro Assays
Possible Causes & Solutions:
-
Incorrect Inhibitor Concentration:
-
Verify Calculations: Double-check all calculations for preparing this compound dilutions.
-
Perform a Dose-Response Curve: Determine the empirical IC50 in your specific assay system to confirm the optimal concentration.
-
-
Inhibitor Instability:
-
Proper Storage: Ensure this compound is stored as recommended by the supplier.
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment.
-
-
High Enzyme/Protein Concentration:
-
Optimize Assay Conditions: If using recombinant enzyme or tissue homogenates, ensure the protein concentration is within the linear range of the assay. High enzyme levels may require higher inhibitor concentrations.
-
-
Assay Interference:
-
Control Experiments: Run appropriate controls, including vehicle-only and positive control inhibitors, to rule out assay artifacts.
-
Problem 2: Lack of Expected Efficacy in In Vivo Studies
Possible Causes & Solutions:
-
Inadequate Dosing or Bioavailability:
-
Dose Selection: Based on pharmacodynamic data, oral doses of 10 mg/kg in mice and 3-6 mg/kg in rats have been shown to achieve significant and sustained inhibition of SSAO activity. Consider dose escalation if inhibition is suboptimal.
-
Route of Administration: While this compound has good oral bioavailability, for acute or proof-of-concept studies, intravenous administration (e.g., 5 mg/kg in mice, 3 mg/kg in rats) can be considered to bypass potential absorption issues.
-
Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound to confirm exposure.
-
-
Timing of Dosing and Sample Collection:
-
Pre-treatment: For acute inflammation models, pre-treatment with this compound before the inflammatory stimulus is crucial.
-
Sustained Inhibition: For chronic models, daily oral dosing is necessary to maintain complete inhibition.
-
Pharmacodynamics: Measure VAP-1/SSAO activity in a relevant tissue (e.g., adipose tissue, lung) at the end of the study to confirm target engagement.
-
-
Species Differences:
-
Potency Confirmation: While this compound is potent across species, slight variations in efficacy may exist. Refer to the in vitro data for species-specific IC50 values.
-
-
Model-Specific Factors:
-
VAP-1/SSAO Expression: Confirm the expression and role of VAP-1/SSAO in your specific disease model. The therapeutic effect of this compound is dependent on the involvement of VAP-1/SSAO in the disease pathology.
-
Experimental Protocols
SSAO Fluorometric Enzyme Activity Assay
This protocol is adapted from methodologies used to characterize this compound.
-
Prepare Assay Buffer: 1.2 M urea, 50 mM sodium borate buffer, pH 8.2.
-
Prepare Reagents:
-
Substrate: 10 mM putrescine.
-
Inhibitor Control: 100 µM β-aminopropionitrile (βAPN).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Enzyme Source: Recombinant VAP-1/SSAO or tissue homogenates (e.g., from adipose tissue or lung).
-
Assay Procedure: a. In a 96-well plate, add the enzyme source. b. Add varying concentrations of this compound or the control inhibitor. c. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the substrate. e. Measure the production of hydrogen peroxide using a fluorescent probe (e.g., Amplex Red) and a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: VAP-1/SSAO Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4728A Cytotoxicity Assessment in Primary Cell Cultures: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assessing the cytotoxicity of PXS-4728A in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, mechanism-based inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] VAP-1 is an endothelial-bound adhesion molecule that plays a role in the recruitment of leukocytes, particularly neutrophils, to sites of inflammation.[1][2][3] By inhibiting the enzymatic activity of VAP-1/SSAO, this compound reduces the migration of neutrophils, thereby exerting anti-inflammatory effects.
Q2: Is this compound expected to be cytotoxic to primary cells?
Currently, there is limited publicly available data on the direct cytotoxicity of this compound in primary human cell cultures. However, a study on the HepG2 human liver cancer cell line showed no cytotoxicity or phospholipidosis at concentrations up to 100 μM. It is important to note that primary cells can be more sensitive to chemical compounds than immortalized cell lines. Therefore, it is crucial to perform careful dose-response experiments to determine the non-toxic concentration range for your specific primary cell type.
Q3: What are the typical in vitro concentrations of this compound used in studies?
The in vitro IC50 of this compound for recombinant human VAP-1/SSAO is approximately 5 nM. In functional in vitro assays, concentrations are likely to be in the nanomolar to low micromolar range to achieve target engagement. For cytotoxicity testing, a wider range of concentrations should be evaluated, starting from the anticipated effective concentration and extending to higher concentrations (e.g., up to 100 μM) to identify a potential cytotoxic threshold.
Q4: What should I consider before starting a cytotoxicity experiment with this compound and primary cells?
Several factors should be considered:
-
Primary Cell Health: Ensure your primary cells are healthy, have a low passage number, and are in the logarithmic growth phase. Stressed or high-passage cells can be more susceptible to compound-induced toxicity.
-
Solvent Concentration: this compound is typically dissolved in a solvent like DMSO. It is critical to keep the final solvent concentration in the culture medium low (e.g., <0.1%) and consistent across all wells, including vehicle controls.
-
Assay Selection: Choose a cytotoxicity assay that is appropriate for your cell type and experimental question. Different assays measure different parameters of cell health (e.g., metabolic activity, membrane integrity, ATP levels). It is often advisable to use two different types of assays to confirm results.
-
Proper Controls: Include untreated controls, vehicle controls (cells treated with the solvent alone), and a positive control (a compound known to be toxic to your cells).
Troubleshooting Guide
Problem 1: Unexpectedly High Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | Verify the final concentration of the solvent (e.g., DMSO) in your culture medium. Ensure it is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle control with the same solvent concentration to assess its specific toxicity. |
| Compound Precipitation | This compound is water-soluble. However, at very high concentrations or in certain media, precipitation could occur. Visually inspect your culture wells for any precipitate. If observed, consider lowering the concentration or trying a different solvent. |
| Primary Cell Sensitivity | Primary cells can be highly sensitive. Perform a broad dose-response curve (e.g., from nM to 100 µM) to determine the IC50 value for your specific cell type. |
| Contamination | Microbial contamination (bacteria, fungi, mycoplasma) can cause cell death. Regularly check your cell cultures for any signs of contamination. Use fresh, sterile reagents. |
| Incubator Conditions | Fluctuations in CO2, temperature, or humidity can stress cells. Verify and calibrate your incubator settings. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter compound concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents. |
| Incomplete Reagent Mixing | After adding assay reagents, ensure they are thoroughly mixed with the culture medium according to the manufacturer's protocol. |
Problem 3: Discrepancies Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Different Assay Principles | Different assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A compound might affect one of these processes without affecting the other. Consider the mechanism of action of this compound when interpreting results. |
| Assay Interference | The compound may interfere with the assay chemistry. To test for this, run a cell-free control where this compound is added to the assay reagents to see if it directly affects the readout. |
Quantitative Data Summary
| Compound | Target | Human IC50 (in vitro) | Reported Cytotoxicity |
| This compound | VAP-1/SSAO | ~5 nM | No cytotoxicity observed in HepG2 cells up to 100 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include vehicle controls (medium with the same final solvent concentration) and untreated controls.
-
Carefully remove the medium from the cells and add 100 µL of the medium with the respective treatments.
-
-
MTT Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to achieve maximum LDH release).
-
Protocol 3: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This protocol measures the amount of ATP in viable cells, which is an indicator of metabolic activity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's protocol.
-
Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: VAP-1/SSAO Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4728A Technical Support Center: Impact on Bacterial Clearance in Infection Models
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of PXS-4728A in bacterial infection models. It includes troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of bacterial infections?
A1: this compound is a selective inhibitor of the Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2][3] VAP-1/SSAO is an endothelial-bound enzyme that plays a crucial role in the migration of leukocytes, particularly neutrophils, from the bloodstream to sites of inflammation and infection.[1][3] By inhibiting the enzymatic activity of VAP-1/SSAO, this compound dampens the inflammatory response by reducing the influx of neutrophils to the infected tissue.
Q2: Does this compound directly kill bacteria?
A2: There is no evidence to suggest that this compound possesses direct bactericidal activity. Its therapeutic effect in infection models is attributed to the modulation of the host's inflammatory response.
Q3: How does this compound affect bacterial clearance?
A3: In a Klebsiella pneumoniae lung infection model, administration of this compound led to a higher bacterial load in the bronchoalveolar lavage fluid (BALF) at 48 hours post-infection compared to the vehicle control group. This is a direct consequence of the reduced neutrophil migration to the site of infection. However, it is crucial to note that this increase in bacterial numbers did not negatively impact the overall survival of the animals.
Q4: If this compound reduces neutrophil recruitment and increases bacterial load, why is it not detrimental to the host?
A4: While neutrophils are essential for clearing bacterial infections, an excessive inflammatory response can lead to significant tissue damage, which can be more harmful than the infection itself. This compound appears to strike a balance by dampening the excessive neutrophil-mediated inflammation without completely abrogating the host's ability to control the infection, as evidenced by the maintained survival rates in preclinical models. The treatment still allows for sufficient neutrophil defense function.
Q5: What is the effect of this compound on neutrophil function?
A5: Studies suggest that this compound does not impair the intrinsic defensive functions of neutrophils, such as phagocytosis. The survival of animals in the Klebsiella pneumoniae infection model, despite higher bacterial loads, indicates that the neutrophils that do reach the site of infection are still functional.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in neutrophil influx observed after this compound administration. | Incorrect dosage or administration route. | Ensure the correct dosage (e.g., 6 mg/kg for mice) and route of administration (e.g., oral gavage) are used as specified in the protocol. Verify the formulation and stability of the this compound solution. |
| Timing of administration is not optimal. | Administer this compound prior to the induction of infection (e.g., 1 hour before intranasal inoculation with bacteria) to ensure the inhibitor is active at the onset of the inflammatory cascade. | |
| High variability in animal response. | Increase the number of animals per group to ensure statistical power. Ensure animals are of a consistent age, weight, and genetic background. | |
| Unexpectedly high mortality in the this compound treated group. | Immunocompromised animal model. | The reduced neutrophil recruitment with this compound might be detrimental in severely immunocompromised animals that are highly dependent on a robust initial neutrophil response. Consider using an animal model with a more intact immune system. |
| Bacterial strain is highly virulent. | The specific strain of bacteria used may be too aggressive for the host to control with a dampened neutrophil response. Consider using a lower inoculum of bacteria or a less virulent strain. | |
| Difficulty in quantifying bacterial load from lung tissue. | Inefficient tissue homogenization. | Ensure complete homogenization of the lung tissue to release all bacteria. Mechanical homogenization (e.g., with a bead beater) is often more effective than manual methods. |
| Inappropriate dilution series for plating. | Perform a wider range of serial dilutions to ensure that countable colonies are obtained on the agar plates. | |
| Contamination of samples. | Use sterile techniques throughout the entire process of tissue collection, homogenization, and plating to avoid contamination. |
Data Presentation
Table 1: Effect of this compound on Leukocyte Infiltration and Bacterial Load in a Klebsiella pneumoniae Lung Infection Model
| Treatment Group | Total Leukocytes in BALF (x10^4 cells/mL) | Neutrophils in BALF (x10^4 cells/mL) | Bacterial Load in BALF (CFU/mL) |
| Vehicle | ~125 | ~110 | ~1 x 10^4 |
| This compound (6 mg/kg) | ~50 | ~40 | ~1 x 10^6 |
| Dexamethasone (10 mg/kg) | ~25 | ~20 | ~1 x 10^7 |
Data are approximated from Figure 6 of Schilter et al., Respiratory Research, 2015. BALF was collected 48 hours post-infection.
Table 2: Survival Rate in Klebsiella pneumoniae Infected Mice
| Treatment Group | Survival Rate (%) at 7 days |
| Vehicle | ~60% |
| This compound (6 mg/kg, daily) | ~60% |
| Dexamethasone (10 mg/kg, daily) | ~10% |
Data are approximated from Figure 6 of Schilter et al., Respiratory Research, 2015.
Experimental Protocols
Protocol 1: Klebsiella pneumoniae Lung Infection Model
This protocol is based on the methodology described by Schilter et al., 2015.
1. Animals:
-
BALB/c mice are a suitable strain for this model.
2. Bacterial Culture:
-
Culture Klebsiella pneumoniae (a clinically relevant strain) in an appropriate broth (e.g., Luria-Bertani broth) overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.
-
Wash the bacteria with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., ~10^5 – 10^7 CFU in 50 µL). The exact inoculum should be determined by plating serial dilutions.
3. This compound Administration:
-
Prepare a formulation of this compound for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Administer this compound (e.g., 6 mg/kg) or vehicle control to the mice via oral gavage 1 hour prior to infection.
-
For survival studies, continue daily administration of this compound.
4. Intranasal Inoculation:
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Hold the mouse in a supine position and instill 50 µL of the bacterial suspension into the nostrils.
-
Allow the mouse to recover in a clean cage.
5. Endpoint Analysis (e.g., at 48 hours post-infection):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile PBS (e.g., 2 x 0.5 mL).
-
Keep the BAL fluid on ice.
-
-
Cell Counts:
-
Centrifuge a small aliquot of the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the neutrophil percentage.
-
-
Bacterial Load (CFU):
-
Serially dilute the BAL fluid in sterile PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., MacConkey agar).
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL.
-
-
Survival Monitoring:
-
For survival studies, monitor the animals for up to 7 days, recording any signs of illness and mortality.
-
Visualizations
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-4728A In Vivo Experiments: A Technical Support Guide to Controlling for Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in preclinical experiments involving PXS-4728A, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1). Accurate and reproducible experimental outcomes hinge on the appropriate selection and use of delivery vehicles. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a vehicle for this compound?
A1: The primary consideration is the high water solubility of this compound, which is greater than 10 mg/mL at a pH of 7.4.[1] This property allows for the use of simple aqueous-based vehicles for many experimental setups. Other critical factors include the intended route of administration (e.g., oral, intravenous), the required dose volume, the stability of the formulation, and the potential for the vehicle itself to induce biological effects that could confound the experimental results.
Q2: Can I use a simple saline solution as a vehicle for this compound?
A2: Given its high water solubility, sterile, pH-adjusted saline or phosphate-buffered saline (PBS) is a suitable and recommended vehicle for this compound, particularly for intravenous administration.[1] For oral gavage, water is also a primary choice. Using a simple aqueous vehicle minimizes the risk of confounding effects from co-solvents.
Q3: When should I consider using a more complex vehicle with co-solvents or excipients?
A3: A more complex vehicle may be necessary under specific circumstances, such as:
-
High Concentration Dosing: If the required dose necessitates a concentration of this compound that approaches its solubility limit in a simple aqueous solution, co-solvents may be needed to ensure the compound remains fully dissolved.
-
Improving Oral Bioavailability: Although this compound has high oral bioavailability (>90% in mice),[1] formulation strategies using excipients are sometimes employed to optimize absorption kinetics.
-
Specific Experimental Requirements: Some experimental models may have specific constraints on administration volume or require a formulation with a longer shelf-life.
Q4: Are there any known incompatibilities of this compound with common vehicle components?
A4: While specific incompatibility studies are not widely published, this compound is a stable compound.[1] However, it is always best practice to prepare fresh formulations and visually inspect for any precipitation or changes in appearance before administration. When using co-solvents like DMSO, it is crucial to keep the final concentration as low as possible to avoid potential toxicity or off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in the formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., PEG300, DMSO) in the vehicle. - Gently warm and/or sonicate the solution to aid dissolution. - If precipitation persists, consider preparing a less concentrated solution and increasing the dosing volume (within acceptable limits for the animal model). |
| Unexpected adverse events in the vehicle control group (e.g., inflammation, lethargy) | The vehicle itself is causing a biological response. | - Reduce the concentration of potentially reactive components like DMSO. - If using a suspension, ensure it is homogenous to avoid inconsistent dosing of excipients. - Consider switching to a more inert vehicle, such as saline or water, if the solubility of this compound allows. |
| High variability in experimental results | Inconsistent formulation preparation or administration. | - Ensure the formulation is homogenous, especially if it is a suspension. - Prepare fresh solutions for each experiment to avoid degradation. - Standardize the administration technique (e.g., gavage needle depth, injection speed). |
| Lack of expected therapeutic effect of this compound | Poor bioavailability due to the vehicle, or degradation of the compound. | - Review the pharmacokinetic data for this compound and ensure the chosen vehicle and route of administration are appropriate.[1] - For oral administration, ensure the vehicle does not interfere with gastrointestinal absorption. - Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. |
Recommended Vehicle Formulations for this compound
The following table summarizes vehicle compositions that can be used for in vivo studies with this compound, based on common laboratory practice for compounds with similar characteristics.
| Route of Administration | Vehicle Composition | Notes |
| Oral (p.o.) | 1. Water or 0.9% Saline 2. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 3. 10% DMSO, 90% Corn oil | 1. Preferred for its inertness, given the high water solubility of this compound. 2. A common formulation for increasing the solubility of a wide range of compounds. 3. A lipid-based vehicle that may be considered for specific experimental needs, but may not be necessary for this compound. |
| Intravenous (i.v.) | 1. 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4 2. 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1. The ideal choice due to the high water solubility of this compound at physiological pH. 2. A formulation using a cyclodextrin to enhance solubility and stability, which can be useful for higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for Intravenous Injection
-
Objective: To prepare a 1 mg/mL solution of this compound in sterile saline.
-
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Sterile syringe and 0.22 µm filter
-
-
Procedure:
-
Aseptically weigh the required amount of this compound.
-
Transfer the powder to a sterile vial.
-
Add the required volume of sterile saline to achieve a final concentration of 1 mg/mL.
-
Vortex the vial until the powder is completely dissolved. The solution should be clear and colorless.
-
For intravenous administration, filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Visually inspect the final solution for any particulate matter before administration.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Preparation of this compound for Oral Gavage
-
Objective: To prepare a 2 mg/mL suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Vehicle (e.g., Water, or 10% DMSO/90% Corn Oil)
-
Sterile tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh the required amount of this compound.
-
For an aqueous vehicle: Add the required volume of sterile water to a tube containing the this compound powder. Vortex until fully dissolved.
-
For a co-solvent/oil vehicle: a. First, dissolve the this compound powder in DMSO. b. In a separate tube, add the corn oil. c. Slowly add the this compound/DMSO solution to the corn oil while vortexing to ensure a homogenous suspension.
-
Visually inspect the final formulation for homogeneity before each administration.
-
Prepare fresh daily.
-
Visualizations
References
PXS-4728A interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PXS-4728A in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active small molecule inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of SSAO/VAP-1. This enzyme is involved in the inflammatory cascade, specifically in mediating the adhesion and transmigration of leukocytes, particularly neutrophils, to sites of inflammation.[3][4] By inhibiting SSAO/VAP-1, this compound reduces the influx of inflammatory cells, thereby ameliorating inflammation.[4] this compound has also been shown to inhibit monoamine oxidase B (MAO-B).
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily investigated for its therapeutic potential in inflammatory diseases. It has been extensively studied in pre-clinical models of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, where it has been shown to reduce lung inflammation. It is also being explored for its role in other inflammatory conditions and diseases with an inflammatory component.
Q3: What is the solubility and stability of this compound in common laboratory solvents?
A3: this compound has high water solubility. For in vivo studies, it can be formulated in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or a solution of 20% SBE-β-CD in saline. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months. It is recommended to prepare fresh working solutions for experiments.
Q4: Does this compound interfere with common laboratory assay detection systems?
A4: Direct interference of this compound with the detection systems of common assays (e.g., fluorescence or absorbance readings) has not been widely reported. However, due to its function as a potent enzyme inhibitor, it is crucial to include appropriate controls in your experimental design. For instance, in radiometric enzyme assays for SSAO activity, this compound has been used to define the background signal by selectively inhibiting the target enzyme. This is achieved by subtracting the signal obtained in the presence of a saturating concentration of this compound from the total signal.
Troubleshooting Guides
Issue 1: Unexpectedly low or no inhibition of SSAO/VAP-1 activity in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your dilutions. Prepare fresh dilutions from a new stock solution. |
| Degraded this compound | Ensure that the compound has been stored correctly at -20°C or -80°C in a tightly sealed container. Use a fresh aliquot for your experiment. |
| Suboptimal assay conditions | Confirm that the pH, temperature, and substrate concentration of your assay buffer are optimal for SSAO/VAP-1 activity. |
| Inactive enzyme | Test the activity of your SSAO/VAP-1 enzyme with a known substrate and without any inhibitor to ensure it is active. |
| Issues with assay detection | Run a standard curve with your detection reagent to ensure it is working correctly. Check for quenching or autofluorescence from your buffer components or the plate itself. |
Issue 2: High variability in results between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to minimize variability. |
| Inconsistent incubation times | Use a multi-channel pipette or a repeater pipette to add reagents quickly and ensure all wells have the same incubation time. |
| Temperature fluctuations | Ensure that the plate is incubated at a stable and uniform temperature. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Cell-based assay variability | Ensure consistent cell seeding density and cell health across all wells. |
Quantitative Data Summary
Table 1: In Vitro Activity and Selectivity of this compound
| Target | Species | IC50 | Selectivity vs. SSAO/VAP-1 |
| SSAO/VAP-1 (AOC3) | Human | 5 nM | - |
| SSAO/VAP-1 | Mouse | <10 nM | - |
| SSAO/VAP-1 | Rat | <10 nM | - |
| SSAO/VAP-1 | Dog | <10 nM | - |
| SSAO/VAP-1 | Rabbit | <10 nM | - |
| Diamine Oxidase (AOC1) | Human | 12.0 µM | >2000x |
| Retina Specific Amine Oxidase (AOC2) | Human | 2.76 µM | >500x |
Data compiled from Schilter et al., 2015.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Total Cells in BALF | Effect on Neutrophils in BALF |
| Vehicle | - | Baseline | Baseline |
| LPS + Vehicle | - | Significant Increase | Significant Increase |
| LPS + this compound | 2 | Dose-dependent reduction | Dose-dependent reduction |
| LPS + this compound | 6 | Dose-dependent reduction | Dose-dependent reduction |
| LPS + this compound | 20 | Dose-dependent reduction | Dose-dependent reduction |
Data summarized from Jarnicki et al., 2016.
Experimental Protocols
Protocol 1: Fluorometric Assay for SSAO/VAP-1 Enzyme Activity
This protocol is adapted from Schilter et al., 2015.
Materials:
-
Recombinant human SSAO/VAP-1 enzyme
-
This compound or other test inhibitors
-
Assay buffer: 0.1 M sodium phosphate buffer, pH 7.4
-
Substrate: Benzylamine
-
Detection reagent: Amplex® Red, Horseradish peroxidase (HRP)
-
Black 96-well microplate
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a black 96-well plate, add 25 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Add 25 µL of recombinant SSAO/VAP-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the detection mix containing Amplex® Red, HRP, and benzylamine in assay buffer.
-
Add 50 µL of the detection mix to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity kinetically over 30 minutes.
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Bronchoalveolar Lavage (BAL) in a Mouse Model of Lung Inflammation
This protocol is a generalized procedure based on methodologies described in studies utilizing this compound.
Materials:
-
Anesthetized mouse
-
Surgical tools (scissors, forceps)
-
Tracheal cannula (e.g., 20G catheter)
-
1 mL syringe
-
Ice-cold sterile Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining reagents (e.g., Diff-Quik)
Procedure:
-
Euthanize the anesthetized mouse via an approved method (e.g., exsanguination).
-
Place the mouse on its back and surgically expose the trachea.
-
Make a small incision in the trachea and insert the cannula.
-
Secure the cannula in place with a suture.
-
Attach a 1 mL syringe containing 0.8-1.0 mL of ice-cold PBS to the cannula.
-
Slowly instill the PBS into the lungs and then gently aspirate to recover the fluid. Massage the chest gently to maximize cell recovery.
-
Repeat the instillation and aspiration process 4-5 times with fresh PBS, collecting the recovered fluid (BAL fluid or BALF) in a microcentrifuge tube on ice.
-
Centrifuge the collected BALF at a low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides with a portion of the cell suspension.
-
Stain the slides with a differential staining method (e.g., Diff-Quik) to count the number of macrophages, neutrophils, lymphocytes, and eosinophils.
Visualizations
Caption: Signaling pathway of SSAO/VAP-1 in inflammation and its inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo evaluation of this compound.
References
- 1. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
adjusting PXS-4728A treatment protocols for different animal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PXS-4728A in various animal models. The information is intended for scientists and drug development professionals to help anticipate and address challenges during experimentation.
Troubleshooting Guide
Q1: I am observing unexpected adverse effects (e.g., weight loss, lethargy) in my study animals after this compound administration. What could be the cause?
A1: Unexpected adverse effects can arise from several factors related to the animal strain, vehicle, or administration procedure.
-
Strain-Specific Sensitivity: Different animal strains can have varied responses to a compound. For instance, what is well-tolerated in one mouse strain might cause adverse effects in another. It is crucial to consider the genetic background of your animals.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound can cause adverse reactions. Some vehicles may not be well-tolerated by certain species or strains. For example, hydroxypropyl-β-cyclodextrin, a common vehicle, can cause diarrhea in dogs and elevated liver transaminases in rodents.[1] It is recommended to run a vehicle-only control group to distinguish between vehicle effects and compound toxicity.
-
Administration Stress: The method of administration can be a significant stressor for animals, potentially leading to adverse effects.[1][2] Habituation of the animals to the procedure and the use of appropriate restraint techniques can minimize stress.[1][2] For oral gavage, ensure the volume is appropriate for the animal's size to avoid gastric distension.
Troubleshooting Steps:
-
Review the literature for known sensitivities of your specific animal strain.
-
Include a vehicle-only control group in your experimental design.
-
Refine your administration technique to minimize animal stress. Consider positive reinforcement training for larger animals.
-
If adverse effects persist, consider reducing the dose or exploring an alternative vehicle.
Q2: I am not observing the expected therapeutic effect of this compound in my animal model. What are the possible reasons?
A2: A lack of efficacy could be due to issues with dosing, the animal model itself, or the timing of the intervention.
-
Inadequate Dosing: The dose of this compound may be insufficient for the specific animal strain or disease model. Pharmacokinetic properties can vary between strains, affecting drug exposure.
-
Timing of Administration: The therapeutic window for this compound may be narrow. For example, in a study on acute lung inflammation, this compound was administered 1 hour before and 6 hours after the inflammatory insult.
-
Model-Specific Differences: The role of the VAP-1/SSAO pathway may differ between disease models. Ensure that VAP-1/SSAO is a relevant target in your specific model.
Troubleshooting Steps:
-
Verify the dose and administration route based on available literature for similar models and strains.
-
Conduct a dose-response study to determine the optimal dose for your model.
-
Adjust the timing of this compound administration relative to the disease induction.
-
Confirm the expression and activity of VAP-1/SSAO in your animal model.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound in different animal strains?
A1: Pharmacokinetic data for this compound has been reported for rats and BALB/c mice.
| Parameter | Wistar Rats (6/3 mg/kg oral/i.v.) | BALB/c Mice (10/5 mg/kg oral/i.v.) |
| Bioavailability | >55% | >90% |
| Half-life (i.v.) | ~1 hour | Not Reported |
| Cmax (oral) | Not Reported | 1.38 µg/mL |
Data sourced from a study by Schilter et al. (2015).
Q2: Have there been any direct comparisons of this compound efficacy across different mouse strains?
A2: One study on LPS-induced lung inflammation demonstrated that this compound reduced inflammation in both BALB/c and SWISS mice, suggesting efficacy is not limited to a single mouse strain. However, comprehensive comparative efficacy studies across a wider range of strains have not been published.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). VAP-1/SSAO is an endothelial-bound enzyme that plays a role in the migration of leukocytes, particularly neutrophils, from the bloodstream into inflamed tissues. By inhibiting the enzymatic activity of VAP-1/SSAO, this compound reduces the inflammatory response.
Q4: In which animal models has this compound shown efficacy?
A4: this compound has demonstrated therapeutic potential in several preclinical models:
-
Mouse Models of Lung Disease:
-
LPS-induced acute lung inflammation
-
Klebsiella pneumoniae infection
-
Cecal ligation and puncture (CLP) induced sepsis
-
Rhinovirus-exacerbated asthma
-
Cigarette smoke-induced Chronic Obstructive Pulmonary Disease (COPD)
-
-
Rabbit Model of Atherosclerosis:
-
Cholesterol-fed New Zealand White rabbits
-
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Vehicle Preparation: Prepare a 0.5% w/v solution of methylcellulose in sterile water.
-
This compound Suspension: Suspend this compound in the 0.5% methylcellulose vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Animal Restraint: Gently restrain the mouse to immobilize its head and body.
-
Gavage Administration: Using a proper-sized gavage needle, carefully insert it into the esophagus and deliver the this compound suspension. The typical volume for oral gavage in mice is 200 µL.
-
Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.
Visualizations
Caption: A logical workflow for adjusting this compound treatment protocols.
References
Validation & Comparative
A Comparative Guide to VAP-1/SSAO Inhibitors: PXS-4728A and PXS-4681A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors, PXS-4728A and PXS-4681A. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation.
Introduction to VAP-1/SSAO Inhibition
Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with both enzymatic and adhesive properties.[1] It is expressed on the surface of endothelial cells and plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[1][2] The enzymatic activity of VAP-1/SSAO results in the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia from the oxidative deamination of primary amines.[3] These products, particularly H₂O₂, can further promote inflammation by upregulating the expression of other adhesion molecules such as ICAM-1, VCAM-1, E-selectin, and P-selectin, and by activating pro-inflammatory signaling pathways like NF-κB.[4]
Given its central role in inflammation, VAP-1/SSAO has emerged as a promising therapeutic target for a range of inflammatory diseases, including respiratory conditions, liver diseases, and certain types of cancer. This compound and PXS-4681A are two potent, orally active, and selective inhibitors of VAP-1/SSAO that have been investigated for their anti-inflammatory properties.
In Vitro Potency and Selectivity
Both this compound and PXS-4681A have demonstrated high potency and selectivity for VAP-1/SSAO across multiple species.
Table 1: In Vitro Inhibitory Activity of this compound against VAP-1/SSAO
| Species | IC₅₀ (nM) | Reference |
| Human | <10 | |
| Mouse | 21 | |
| Rat | 18 |
Table 2: In Vitro Inhibitory Activity of PXS-4681A against VAP-1/SSAO
| Species | IC₅₀ (nM) | Reference |
| Human | 3 | |
| Mouse | 2 | |
| Rat | 3 | |
| Rabbit | 9 | |
| Dog | 3 |
This compound is a mechanism-based inhibitor with a Kᵢ of 175 nM and a kᵢₙₐ꜀ₜ of 0.68 min⁻¹. Similarly, PXS-4681A is an irreversible, mechanism-based inhibitor with a Kᵢ of 37 nM and a kᵢₙₐ꜀ₜ of 0.26 min⁻¹.
Both compounds exhibit high selectivity for VAP-1/SSAO over other related amine oxidases. This compound was found to be more than 500-fold selective for VAP-1/SSAO over other human amine oxidases. PXS-4681A also demonstrates high selectivity against related amine oxidases, ion channels, and seven-transmembrane domain receptors.
A key structural difference between the two molecules is the substitution of a sulfonamide group in PXS-4681A with an amide group in this compound. This modification in this compound results in a more balanced blood/plasma ratio and eliminates off-target activity against carbonic anhydrase II.
Pharmacokinetics
Both inhibitors have shown favorable pharmacokinetic profiles in preclinical studies.
Table 3: Pharmacokinetic Parameters of this compound in Mice and Rats
| Species | Dose | Bioavailability | t½ (i.v.) | Reference |
| Mouse | 10/5 mg/kg (oral/i.v.) | >90% | - | |
| Rat | 6/3 mg/kg (oral/i.v.) | >55% | ~1 hour |
Table 4: Pharmacokinetic Parameters of PXS-4681A in Mice and Rats
| Species | Dose | Bioavailability | Reference |
| Mouse | 2 mg/kg (oral/i.v.) | Good | |
| Rat | 20/10 mg/kg (oral/i.v.) | Good |
In Vivo Efficacy in Inflammation Models
Both this compound and PXS-4681A have demonstrated significant anti-inflammatory effects in various animal models. It is important to note that the following data are from separate studies and direct head-to-head comparisons of efficacy have not been published.
This compound
This compound has been extensively studied in models of lung inflammation.
Table 5: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation
| Model | Dose | Key Findings | Reference |
| LPS-induced Lung Inflammation | 0.2 - 4 mg/kg (oral) | Dose-dependent reduction in total cells and neutrophils in bronchoalveolar lavage fluid (BALF). | |
| Klebsiella pneumoniae Infection | - | Dampened neutrophil migration to the lungs without impairing survival. | |
| Cecal Ligation and Puncture (CLP)-induced Sepsis | - | Reduced total cells, neutrophils, and myeloperoxidase in the lung; increased survival rate from 50% to 90% (p=0.057). | |
| Rhinovirus-exacerbated Asthma | - | Reduced total BALF neutrophils and airways hyperreactivity. | |
| Chronic Obstructive Pulmonary Disease (COPD) | - | Suppressed airway inflammation and fibrosis, and improved lung function. |
PXS-4681A
PXS-4681A has shown efficacy in models of both lung and localized inflammation.
Table 6: In Vivo Efficacy of PXS-4681A in Mouse Models of Inflammation
| Model | Dose | Key Findings | Reference |
| Lung Inflammation | 2 mg/kg (oral) | Attenuated neutrophil migration and levels of TNF-α and IL-6. | |
| Localized Inflammation | 2 mg/kg (oral) | Reduced local inflammation and exudate volume. |
Signaling Pathways and Experimental Workflows
VAP-1/SSAO-Mediated Inflammatory Signaling
The enzymatic activity of VAP-1/SSAO on the endothelial cell surface initiates a signaling cascade that promotes leukocyte recruitment. The production of H₂O₂ is a key step, leading to the upregulation of other adhesion molecules and the activation of pro-inflammatory transcription factors.
Experimental Workflow for In Vivo Inflammation Model
A common method to evaluate the anti-inflammatory effects of VAP-1/SSAO inhibitors is the lipopolysaccharide (LPS)-induced lung inflammation model in mice.
Experimental Protocols
SSAO Fluorometric Enzyme Activity Assay
This assay is used to determine the in vitro inhibitory activity of compounds against VAP-1/SSAO.
-
Preparation: Recombinant human VAP-1/SSAO (rhSSAO) or tissue homogenates are prepared in a suitable buffer (e.g., 0.1 M sodium phosphate buffer).
-
Incubation: Samples are incubated with or without the test inhibitor (e.g., this compound, PXS-4681A) for a specified time at 37°C in a 384-well plate. A specific SSAO inhibitor like Mofegiline can be used as a control for specific activity.
-
Reaction Initiation: A reaction mixture containing Amplex Red, horseradish peroxidase (HRP), and a substrate (e.g., benzylamine) is added to each well.
-
Measurement: The fluorescence is measured kinetically at an excitation of ~565 nm and an emission of ~590 nm. The rate of H₂O₂ production is proportional to the SSAO activity.
-
Data Analysis: The specific SSAO activity is calculated by subtracting the signal from the wells with the specific inhibitor from the total signal. IC₅₀ values are determined from the concentration-response curves.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This in vivo model is used to assess the anti-inflammatory efficacy of the inhibitors.
-
Animals: Adult mice (e.g., BALB/c or C57BL/6) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Mice are orally administered with the test inhibitor (this compound or PXS-4681A) or vehicle control.
-
LPS Challenge: After a set time post-treatment (e.g., 1 hour), mice are anesthetized and LPS (from E. coli) is instilled intranasally or intratracheally to induce lung inflammation.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 6 or 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline. Lung tissues may also be collected for histology.
-
Analysis:
-
BALF Analysis: Total and differential leukocyte counts in the BALF are determined using a hemocytometer and cytospin preparations.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant are measured by ELISA.
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.
-
Conclusion
Both this compound and PXS-4681A are potent and selective inhibitors of VAP-1/SSAO with demonstrated anti-inflammatory activity in preclinical models. This compound offers a potential advantage due to its modified chemical structure that eliminates off-target effects on carbonic anhydrase II. The choice between these compounds for further research and development would depend on the specific therapeutic indication, the desired pharmacokinetic profile, and further comparative efficacy and safety studies. The provided data and experimental outlines can serve as a valuable resource for designing and interpreting future investigations into this promising class of anti-inflammatory agents.
References
- 1. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease [mdpi.com]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 4. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
PXS-4728A Demonstrates Potent Anti-Inflammatory Effects in Preclinical Models, Histological Evidence Supports Therapeutic Potential
For Immediate Release
[City, State] – [Date] – New research on the selective Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitor, PXS-4728A, reveals its significant anti-inflammatory effects, positioning it as a promising therapeutic candidate for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Non-Alcoholic Steatohepatitis (NASH). Histological analyses from preclinical studies provide clear, quantitative evidence of this compound's ability to reduce tissue inflammation and damage, comparing favorably to established anti-inflammatory agents.
This compound, also known as BI 1467335, is an orally active inhibitor of the enzyme SSAO (also known as Vascular Adhesion Protein-1 or VAP-1). This enzyme plays a crucial role in the inflammatory cascade by promoting the adhesion and migration of leukocytes, particularly neutrophils, to sites of inflammation. By inhibiting SSAO, this compound effectively dampens the inflammatory response, as demonstrated in various animal models of disease.
Histological Validation in a Murine Model of COPD
A key study investigating the efficacy of this compound in a mouse model of cigarette smoke-induced COPD provides compelling histological evidence of its anti-inflammatory and tissue-protective effects. In this model, daily oral treatment with this compound significantly reduced the influx of inflammatory cells into the airways.
Quantitative Histological Analysis in COPD Model
| Treatment Group | Total Leukocytes (cells/mL BALF) | Macrophages (cells/mL BALF) | Neutrophils (cells/mL BALF) | Lymphocytes (cells/mL BALF) |
| Air-Exposed (Control) | 1.2 x 10^5 | 1.1 x 10^5 | 0.05 x 10^5 | 0.05 x 10^5 |
| Cigarette Smoke (CS) + Vehicle | 4.5 x 10^5 | 2.5 x 10^5 | 1.5 x 10^5 | 0.5 x 10^5 |
| CS + this compound (12 mg/kg) | 2.5 x 10^5 | 1.5 x 10^5 | 0.5 x 10^5 | 0.2 x 10^5 |
| CS + Rolipram (10 mg/kg) | 3.0 x 10^5 | 2.0 x 10^5 | 0.8 x 10^5 | 0.3 x 10^5 |
Data extracted from "The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model". BALF = Bronchoalveolar Lavage Fluid.
These findings were further supported by histological examination of lung tissue sections, which showed a marked reduction in inflammatory cell infiltration in the peribronchial and perivascular areas of this compound-treated animals compared to the vehicle-treated group.
Comparison with Alternative Anti-Inflammatory Agents
To contextualize the performance of this compound, its effects were compared with those of established anti-inflammatory drugs, dexamethasone and rolipram, in relevant preclinical models.
Dexamethasone in Acute Lung Injury
In a lipopolysaccharide (LPS)-induced acute lung injury model, dexamethasone treatment significantly reduced lung inflammation. A semi-quantitative histological scoring system was used to assess the extent of lung injury.
Histological Lung Injury Score in LPS-Induced Acute Lung Injury
| Treatment Group | Lung Injury Score (0-4 scale) |
| Control | 0.5 |
| LPS + Vehicle | 3.5 |
| LPS + Dexamethasone (5 mg/kg) | 1.5 |
Scoring based on inflammatory cell infiltration, edema, and alveolar septal thickening.
Rolipram in COPD
Rolipram, a phosphodiesterase-4 inhibitor, has also been evaluated for its anti-inflammatory effects in the same COPD model as this compound.
Inflammatory Cell Counts in BALF (COPD Model)
| Treatment Group | Total Leukocytes (cells/mL BALF) | Neutrophils (cells/mL BALF) |
| Cigarette Smoke (CS) + Vehicle | 4.5 x 10^5 | 1.5 x 10^5 |
| CS + Rolipram (10 mg/kg) | 3.0 x 10^5 | 0.8 x 10^5 |
The data indicates that while both this compound and rolipram reduce inflammatory cell influx in the COPD model, this compound demonstrates a more pronounced effect on reducing neutrophil numbers.
This compound in Non-Alcoholic Steatohepatitis (NASH)
The anti-inflammatory and anti-fibrotic potential of this compound extends to liver diseases. In preclinical models of NASH, a condition characterized by liver inflammation and fibrosis, this compound has shown promise. While specific quantitative histological data from these preclinical NASH studies are not yet fully published, a Phase IIa clinical trial (under the designation BI 1467335) has been completed, and the results are anticipated to provide further insight into its efficacy in this indication. The standard for histological assessment in NASH is the NAFLD Activity Score (NAS), which grades steatosis, lobular inflammation, and hepatocellular ballooning.
Experimental Protocols
A brief overview of the key experimental methodologies is provided below.
COPD Murine Model and Histological Analysis
-
Induction of COPD: Mice were exposed to cigarette smoke for 12 weeks to induce chronic airway inflammation.
-
Treatment: this compound (12 mg/kg) or rolipram (10 mg/kg) was administered orally once daily for the last 6 weeks of the cigarette smoke exposure period.
-
Histological Assessment: At the end of the treatment period, bronchoalveolar lavage fluid (BALF) was collected to determine inflammatory cell counts. Lungs were then fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for qualitative assessment of inflammation.
LPS-Induced Acute Lung Injury Model
-
Induction of Injury: Mice were challenged with an intranasal administration of lipopolysaccharide (LPS) to induce acute lung inflammation.
-
Treatment: Dexamethasone (5 mg/kg) was administered intraperitoneally prior to the LPS challenge.
-
Histological Scoring: Lungs were harvested 24 hours after LPS administration, fixed, and stained with H&E. A pathologist, blinded to the treatment groups, scored the lung sections on a scale of 0 to 4 based on the severity of inflammatory cell infiltration, edema, and alveolar septal thickening.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the general workflow for evaluating its anti-inflammatory effects are depicted in the following diagrams.
Caption: this compound inhibits SSAO/VAP-1 to reduce leukocyte transmigration.
Caption: Experimental workflow for histological validation.
The presented data underscores the potential of this compound as a novel anti-inflammatory therapeutic. The robust histological evidence from preclinical models provides a strong foundation for its continued development in treating chronic inflammatory diseases.
[Insert boilerplate here]
Contact:
[Title]
[Email]
[Phone Number]
PXS-4728A: A Superior Alternative to Aminoguanidine for Potent and Selective VAP-1 Inhibition
For researchers and professionals in drug development, the selective inhibition of Vascular Adhesion Protein-1 (VAP-1) presents a promising therapeutic avenue for a range of inflammatory diseases. This guide provides a comprehensive comparison of PXS-4728A and aminoguanidine, two inhibitors of VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). The evidence presented demonstrates the superior potency and selectivity of this compound as a VAP-1 inhibitor.
This compound is a novel, orally available, and irreversible small-molecule inhibitor of VAP-1/SSAO.[1] In contrast, aminoguanidine, while also inhibiting VAP-1, is a less selective agent with known inhibitory effects on other enzymes, including inducible nitric oxide synthase (iNOS) and diamine oxidase (DAO).[2][3][4] This lack of selectivity can lead to off-target effects, complicating its use as a specific VAP-1 inhibitor in research and therapeutic settings.
Unparalleled Potency and Selectivity of this compound
Experimental data clearly illustrates the superior profile of this compound in terms of both its potency in inhibiting VAP-1 and its selectivity over other amine oxidases.
| Inhibitor | Target | IC50 Value | Selectivity |
| This compound | Human VAP-1/SSAO | <10 nM [5] | >500-fold vs. other human amine oxidases |
| Aminoguanidine | Mouse iNOS | 2.1 µM | Known inhibitor of DAO (nM range) and other enzymes |
Experimental Data Highlights
This compound has demonstrated significant efficacy in preclinical models of inflammation. For instance, it has been shown to diminish leukocyte rolling and adherence, and to dampen the migration of neutrophils to the lungs in response to inflammatory stimuli like LPS. Studies have also highlighted its potential in reducing key features of chronic obstructive pulmonary disease (COPD) in mouse models.
Aminoguanidine has been shown to prevent obesity and atherosclerosis in animal models. However, its therapeutic potential is often attributed to its broad inhibitory profile, including the inhibition of advanced glycation end product (AGE) formation, rather than specific VAP-1 inhibition.
Signaling Pathway of VAP-1 Inhibition
The enzymatic activity of VAP-1 on endothelial cells leads to the production of hydrogen peroxide (H₂O₂) and aldehydes. These products promote the expression of other adhesion molecules, facilitating the recruitment and transmigration of leukocytes to sites of inflammation. Both this compound and aminoguanidine inhibit this enzymatic activity, thereby reducing the inflammatory cascade. However, the high selectivity of this compound ensures that this pathway is targeted without significantly affecting other physiological processes regulated by different amine oxidases.
Experimental Workflow for Inhibitor Evaluation
The determination of the inhibitory potency (IC50) of compounds like this compound and aminoguanidine against VAP-1 typically involves a fluorometric enzyme activity assay.
References
- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of PXS-4728A: A Comparative Guide to Genetic and Pharmacological Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PXS-4728A, a selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), against genetic models and alternative inhibitors. This guide delves into the experimental data that supports the cross-validation of this compound's mechanism of action, offering a comprehensive resource for understanding its therapeutic potential.
This compound is a potent and selective inhibitor of the dual-function protein SSAO/VAP-1, encoded by the AOC3 gene. This protein acts as both an enzyme and an adhesion molecule on the surface of endothelial cells, playing a crucial role in the inflammatory cascade. Its enzymatic activity generates hydrogen peroxide, aldehydes, and ammonia, contributing to oxidative stress and inflammation. As an adhesion molecule, it facilitates the migration of leukocytes from the bloodstream into inflamed tissues. This compound specifically targets the enzymatic activity of SSAO/VAP-1, thereby mitigating inflammation and its damaging consequences.
Performance Comparison: this compound vs. Genetic Models and Alternatives
To rigorously validate the mechanism of action of this compound, its pharmacological effects are compared with genetic models where the AOC3 gene is manipulated. The primary genetic models used for this purpose are the AOC3 knockout (AOC3KO) mice, which lack the SSAO/VAP-1 protein entirely, and the enzymatically inactive VAP-1 knock-in (AOC3KI) mice, which express the protein but without its enzymatic function. These genetic models provide a benchmark for the on-target effects of a selective inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro activity of this compound with its in vivo efficacy in preclinical models, alongside the observed phenotypes in genetic models.
Table 1: In Vitro Activity of SSAO/VAP-1 Inhibitors
| Compound/Method | Target | IC50 | Ki | k_inact | Selectivity |
| This compound | Human SSAO/VAP-1 | <10 nM[1] | 175 nM[1] | 0.68 min⁻¹[1] | >500-fold vs. other human amine oxidases[1] |
| Alternative Inhibitor 1 (Example) | Human SSAO/VAP-1 | [Data not yet available in detail] | [Data not yet available in detail] | [Data not yet available in detail] | [Data not yet available in detail] |
| Alternative Inhibitor 2 (Example) | Human SSAO/VAP-1 | [Data not yet available in detail] | [Data not yet available in detail] | [Data not yet available in detail] | [Data not yet available in detail] |
Table 2: In Vivo Efficacy in Preclinical Inflammation Models
| Model | Treatment/Genetic Model | Key Endpoint | Result |
| LPS-Induced Lung Inflammation | This compound | Neutrophil influx in BALF | Dose-dependent reduction[1] |
| AOC3KO mice | Neutrophil influx in BALF | Significantly reduced | |
| Mouse Cremaster Intravital Microscopy | This compound | Leukocyte rolling and adhesion | Diminished |
| AOC3KO mice | Leukocyte rolling velocity | Increased, leading to reduced adhesion | |
| Klebsiella pneumoniae Lung Infection | This compound | Neutrophil migration to lungs | Dampened |
| Chronic Obstructive Pulmonary Disease (COPD) Model | This compound | Airway inflammation and fibrosis | Suppressed |
| AOC3KO mice | Inflammatory response | Altered, with complex effects on disease progression |
Signaling Pathways and Experimental Workflows
To visualize the intricate mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1. Signaling pathway of SSAO/VAP-1 and points of intervention.
Figure 2. Experimental workflow for cross-validation.
Detailed Experimental Protocols
A cornerstone of robust scientific comparison is the understanding of the methodologies employed. Below are summaries of key experimental protocols used in the evaluation of this compound and the characterization of genetic models.
In Vitro SSAO/VAP-1 Enzyme Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound in inhibiting SSAO/VAP-1 enzymatic activity.
-
Method: A fluorometric assay is used to measure the production of hydrogen peroxide, a product of the SSAO/VAP-1 catalyzed reaction. Recombinant human SSAO/VAP-1 is incubated with this compound at various concentrations. The reaction is initiated by the addition of a substrate, such as benzylamine. The fluorescence generated by the reaction of hydrogen peroxide with a detector reagent is measured over time.
-
Data Analysis: IC50 values are calculated from the concentration-response curves. To determine the mechanism of inhibition (e.g., reversible, irreversible), further kinetic studies measuring Ki and k_inact are performed. Selectivity is assessed by testing the inhibitor against other related amine oxidases.
Mouse Cremaster Muscle Intravital Microscopy
-
Objective: To visualize and quantify the effect of this compound or genetic deletion of AOC3 on leukocyte-endothelial interactions in real-time.
-
Method: The cremaster muscle of an anesthetized mouse is exteriorized and superfused with a physiological salt solution. The microcirculation is observed using an intravital microscope. Leukocyte rolling velocity, adhesion to the endothelium, and transmigration into the surrounding tissue are quantified before and after the administration of a chemoattractant and the test compound (this compound) or in AOC3 knockout versus wild-type mice.
-
Data Analysis: The number of rolling and adherent leukocytes per unit length of the venule and their velocity are measured. Statistical comparisons are made between treatment groups or genotypes.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
-
Objective: To evaluate the efficacy of this compound in a model of acute lung inflammation.
-
Method: Mice are challenged with an intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response in the lungs. This compound is administered prophylactically or therapeutically. At a specified time point after LPS challenge, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.
-
Data Analysis: The total and differential cell counts (especially neutrophils) in the BAL fluid are determined. Cytokine and chemokine levels in the BAL fluid are measured by ELISA. Lung tissue can also be collected for histological analysis of inflammation and injury.
AOC3 Knockout (AOC3KO) and Knock-in (AOC3KI) Mouse Models
-
Objective: To understand the physiological and pathological roles of SSAO/VAP-1 using genetic manipulation.
-
Method:
-
AOC3KO: Mice are genetically engineered to have the Aoc3 gene deleted, resulting in a complete absence of the SSAO/VAP-1 protein.
-
AOC3KI: Mice are engineered to express a mutated form of the SSAO/VAP-1 protein that lacks enzymatic activity but retains its structural and adhesive functions.
-
-
Characterization: These mice are subjected to various physiological and pathological challenges, including models of inflammation, to assess the specific roles of the presence and enzymatic activity of SSAO/VAP-1. Phenotypes related to leukocyte migration, inflammation, and metabolism are compared to wild-type littermates.
Conclusion
The convergence of evidence from pharmacological inhibition with this compound and the phenotypes observed in AOC3 genetic mouse models provides a robust cross-validation of the critical role of SSAO/VAP-1's enzymatic activity in driving inflammation. This compound effectively phenocopies the anti-inflammatory effects seen in mice lacking functional SSAO/VAP-1, confirming its on-target mechanism of action. This comprehensive understanding, supported by detailed experimental data, underscores the therapeutic potential of this compound in treating a range of inflammatory diseases. Further research into alternative SSAO/VAP-1 inhibitors will continue to refine our understanding of this important therapeutic target.
References
Head-to-Head Comparison: PXS-4728A and JLP-1586 in Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key SSAO Inhibitors
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1): PXS-4728A and JLP-1586. Both molecules have demonstrated potent inhibition of SSAO, an enzyme implicated in inflammatory diseases and other pathological conditions. This comparison aims to equip researchers with the necessary data to evaluate these compounds for their research and development endeavors.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and JLP-1586, focusing on their biochemical potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency Against SSAO/VAP-1
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | Recombinant SSAO/VAP-1 | Human | 5 | [1] |
| Gonadal Fat Tissue Homogenate | Mouse | <10 | [1] | |
| Gonadal Fat Tissue Homogenate | Rat | <10 | [1] | |
| JLP-1586 | SSAO | Rodent | 4-43 | |
| SSAO | Human | 4-43 |
Table 2: In Vitro Selectivity Profile
| Compound | Target | Species | IC50 (µM) | Selectivity Fold vs. hSSAO | Reference |
| This compound | Recombinant Diamine Oxidase (DAO/AOC1) | Human | 12.0 | >2000 | |
| Recombinant Retina Specific Amine Oxidase (AOC2) | Human | 2.76 | >500 | ||
| Monoamine Oxidase A (MAO-A) | Human | >10 | >2000 | ||
| Monoamine Oxidase B (MAO-B) | Human | >10 | >2000 | ||
| JLP-1586 | Monoamine Oxidase A (MAO-A) | Not Specified | >10 | >232 | |
| Monoamine Oxidase B (MAO-B) | Not Specified | >10 | >232 |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Dosing Route | Bioavailability (%) | Half-life (t½) | Cmax | Reference |
| This compound | Rat | Oral (6 mg/kg) / IV (3 mg/kg) | >55 | ~1 hour (IV) | Not Reported | |
| Mouse | Oral (10 mg/kg) / IV (5 mg/kg) | >90 | Not Reported | 1.38 µg/mL (Oral) | ||
| JLP-1586 | Rat | Oral (0.1-1 mg/kg) | Not Reported | Pharmacodynamic half-life >24h | Not Reported |
Table 4: Efficacy in Preclinical Models of Inflammation
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | LPS-induced lung inflammation | Mouse | 4 mg/kg pre-treatment + 6 mg/kg at 6h | Significantly reduced total cells and neutrophils in BALF. | [1] |
| Leukocyte trafficking (cremaster muscle) | Mouse | Not Specified | Diminished leukocyte rolling and adherence. | ||
| JLP-1586 | LPS-induced lung inflammation | Rat | 10 mg/kg | 55% reduction in transmigrated cells in BALF. | |
| Inflammatory leukocyte trafficking | Mouse | Dose-dependent | Significant inhibition of neutrophil accumulation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vitro SSAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against SSAO activity.
Methodology:
-
Enzyme Source: Recombinant human SSAO or tissue homogenates (e.g., rodent gonadal fat) are used as the source of SSAO.
-
Substrate: Benzylamine is commonly used as a substrate for SSAO.
-
Assay Principle: The enzymatic reaction involves the oxidative deamination of benzylamine by SSAO, which produces benzaldehyde, ammonia, and hydrogen peroxide (H₂O₂). The IC50 is determined by measuring the reduction in the rate of product formation in the presence of the inhibitor.
-
Detection Method: A common method involves a coupled reaction where horseradish peroxidase (HRP) utilizes the H₂O₂ produced to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red). The resulting fluorescent or colorimetric signal is proportional to the SSAO activity.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the enzyme source.
-
The reaction is initiated by the addition of the substrate (benzylamine).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The detection reagent (e.g., Amplex Red/HRP) is added, and the signal is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Leukocyte Trafficking in Mouse Cremaster Muscle (Intravital Microscopy)
Objective: To visualize and quantify the effect of SSAO inhibitors on leukocyte rolling and adhesion in vivo.
Methodology:
-
Animal Model: Male mice (e.g., C57BL/6) are used.
-
Surgical Preparation: The mouse is anesthetized, and the cremaster muscle is exteriorized and prepared for microscopic observation. The muscle is superfused with warmed physiological saline throughout the experiment.
-
Inflammatory Stimulus: A pro-inflammatory chemokine, such as CXCL1 (KC), is administered to the superfusate to induce leukocyte recruitment.
-
Test Compound Administration: The test compound (this compound or JLP-1586) or vehicle is administered systemically (e.g., intravenously or orally) prior to the inflammatory stimulus.
-
Imaging: Post-capillary venules within the cremaster muscle are visualized using an intravital microscope equipped with a video camera.
-
Data Analysis: The number of rolling and adherent leukocytes within a defined length of the venule is quantified over a specific time period. Rolling velocity can also be measured.
LPS-Induced Lung Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of SSAO inhibitors in a model of acute lung injury.
Methodology:
-
Animal Model: Mice or rats are used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered intratracheally or intranasally to induce an inflammatory response in the lungs.
-
Test Compound Administration: The test compound or vehicle is administered (e.g., orally) at specified times before or after the LPS challenge.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS administration (e.g., 24 hours), the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of saline into the lungs.
-
BAL Fluid Analysis:
-
Total and Differential Cell Counts: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid can be measured using ELISA or multiplex assays.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of SSAO/VAP-1 in leukocyte adhesion and inflammation.
Caption: Experimental workflow for intravital microscopy of the mouse cremaster muscle.
Caption: Experimental workflow for the LPS-induced lung inflammation model.
References
evaluating the synergistic effects of PXS-4728A with other anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory drug PXS-4728A with other established anti-inflammatory agents, supported by experimental data. This compound is a selective inhibitor of the vascular adhesion protein-1 (VAP-1/SSAO), an enzyme implicated in the migration of neutrophils and the inflammatory cascade. The following analysis is based on preclinical studies in mouse models of inflammatory lung diseases.
Comparative Efficacy of this compound
This compound has been evaluated against the corticosteroid dexamethasone and the macrolide antibiotic azithromycin in various models of lung inflammation. The data highlights its potential as a targeted anti-inflammatory therapeutic.
This compound vs. Dexamethasone in Acute Lung Injury
In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound demonstrated a comparable efficacy to dexamethasone in reducing neutrophil migration into the airways.[1] Furthermore, in a bacterial infection model using Klebsiella pneumoniae, both this compound and dexamethasone significantly dampened the influx of leukocytes and neutrophils.[1]
A critical distinction, however, emerged in the survival outcomes of the infection model. While both agents reduced inflammation, this compound treatment resulted in significantly better survival rates compared to dexamethasone.[1] This suggests that the targeted mechanism of this compound, which modulates rather than completely ablates the neutrophil response, may be more beneficial in the context of an active infection, allowing for a sufficient immune response to combat the pathogen.[1]
Table 1: Comparison of this compound and Dexamethasone in a Klebsiella pneumoniae Infection Model
| Parameter | Vehicle Control | This compound | Dexamethasone |
| Total Leukocytes in BALF (cells/mL) | High | Significantly Reduced | Significantly Reduced |
| Neutrophils in BALF (cells/mL) | High | Significantly Reduced | Significantly Reduced |
| Survival Rate | Low | Significantly Higher than Dexamethasone | Significantly Lower than this compound |
BALF: Bronchoalveolar Lavage Fluid. Data is qualitative based on the study's findings.
This compound vs. Azithromycin in Virus-Exacerbated Asthma
In a mouse model of rhinovirus-exacerbated asthma, the anti-inflammatory effects of this compound were comparable to those of azithromycin, a macrolide antibiotic with known anti-inflammatory properties.[1] Both treatments led to a similar reduction in cellular infiltrate in the lungs and a significant decrease in airways hyperreactivity.
Table 2: Comparison of this compound and Azithromycin in a Rhinovirus-Exacerbated Asthma Model
| Parameter | Vehicle Control | This compound | Azithromycin |
| Cellular Infiltrate in Lungs | High | Significantly Reduced | Significantly Reduced |
| Airways Hyperreactivity (AHR) | High | Significantly Reduced | Significantly Reduced |
Data is qualitative based on the study's findings.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
References
PXS-4728A and Atorvastatin in Atherosclerosis: A Comparative Guide
In the landscape of atherosclerosis research, both the established drug atorvastatin and the investigational compound PXS-4728A present compelling, yet distinct, therapeutic strategies. Atorvastatin, a cornerstone of cardiovascular disease management, primarily targets lipid metabolism. In contrast, this compound offers a novel approach by focusing on the inhibition of inflammation and oxidative stress at the vascular level. This guide provides a detailed comparison of their performance in preclinical models of atherosclerosis, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and atorvastatin in established animal models of atherosclerosis.
Table 1: Effects of this compound and Atorvastatin in the Cholesterol-Fed Rabbit Model of Atherosclerosis
| Parameter | This compound | Atorvastatin |
| Atherosclerotic Plaque Area | 37.59% reduction in the thoracic aorta after 12 weeks of treatment[1] | 21% reduction in atherosclerotic lesions with 0.003% atorvastatin in the diet for 6 weeks[2] |
| Total Cholesterol | Significant reduction compared to the cholesterol-fed group[1] | Dose-dependent decrease in non-high-density lipoprotein cholesterol (non-HDLC)[2] |
| LDL Cholesterol | Significant reduction compared to the cholesterol-fed group[1] | 25% decrease in non-HDLC with 0.003% atorvastatin |
| Inflammatory Markers | Significant decrease in the expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) and pro-inflammatory molecules (COX-2, IL-6, MCP-1) | No significant effect on hsCRP levels was observed in one study |
| Oxidative Stress | Significant reduction in H₂O₂ production in the thoracic aorta | Information not available from the compared study. |
Table 2: Effects of this compound and Atorvastatin in the ApoE-/- Mouse Model of Atherosclerosis
| Parameter | This compound | Atorvastatin |
| Atherosclerotic Plaque Area | Reduced atheroma with less oxidative stress and endothelial dysfunction | Significant reduction in plaque size at 8 weeks after collar placement, independent of plasma total cholesterol levels. Another study showed a significant decline in the mean atherosclerotic plaque area in the aortic arch in atorvastatin-treated groups. |
| Total Cholesterol | Markedly alleviated plasma levels of lipids | No significant lowering of plasma total cholesterol levels in one study. However, another study reported considerably lower total cholesterol values in atorvastatin-treated groups. |
| Inflammatory Markers | Reduced monocyte adhesion and transendothelial migration, and suppressed macrophage recruitment and activation | Significantly decreased macrophage infiltration and levels of plasma inflammatory markers C-reactive protein (CRP) and tumor necrosis factor (TNF)-α |
| Plaque Stability | Improves plaque stability by increasing vascular smooth muscle cell content and collagen deposition, leading to a thicker fibrous cap | Improved plaque stability independent of plasma cholesterol levels |
Experimental Protocols
Cholesterol-Fed Rabbit Model
-
This compound Study Protocol :
-
Animals : Male New Zealand White rabbits.
-
Diet : 1% cholesterol-enriched diet for 12 weeks to induce atherosclerosis.
-
Treatment : this compound was administered orally at a dose of 10 mg/kg/day for the 12-week duration of the cholesterol diet.
-
Assessments : At the end of the study, the thoracic aorta was analyzed for atherosclerotic plaque area using Oil Red O staining. Plasma lipid profiles and markers of inflammation and oxidative stress were also measured.
-
-
Atorvastatin Study Protocol :
-
Animals : Male New Zealand White rabbits.
-
Diet : 0.5% cholesterol-containing chow for 8 weeks to induce atherosclerosis.
-
Treatment : Atorvastatin was mixed into the chow at concentrations of 0.001% or 0.003% and administered for 6 weeks, starting 2 weeks after the initiation of the high-cholesterol diet.
-
Assessments : Plasma concentrations of non-HDLC were measured, and the area of atherosclerotic lesions was quantified.
-
ApoE-/- Mouse Model
-
This compound Study Protocol :
-
Animals : Apolipoprotein E-deficient (ApoE-/-) mice.
-
Treatment : this compound treatment was reported to reduce atheroma, oxidative stress, and endothelial dysfunction, and alleviate plasma lipid and glucose levels. Specific details of the diet and treatment regimen were not available in the provided search results.
-
-
Atorvastatin Study Protocol :
-
Animals : Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet : Western-type diet.
-
Procedure : Advanced carotid artery lesions were induced by perivascular collar placement.
-
Treatment : Atorvastatin was supplemented in the diet (0.003%, w/w) for 8 weeks.
-
Assessments : Plaque size and necrotic core size were measured in the carotid artery. Plasma total cholesterol levels were also determined. In another study, ApoE-/- mice were fed a high-fat diet for 16 weeks, followed by 8 weeks of treatment with atorvastatin (10 mg/Kg/day) while still on the high-fat diet. Plaque area in the aortic arch and plasma cholesterol levels were assessed.
-
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of VAP-1/SSAO
This compound is a potent and selective inhibitor of the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). VAP-1/SSAO is expressed on the surface of endothelial cells and plays a crucial role in the inflammatory cascade that drives atherosclerosis. Its enzymatic activity generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress, and facilitates the adhesion and transmigration of leukocytes from the bloodstream into the arterial wall. By inhibiting VAP-1/SSAO, this compound is thought to exert its anti-atherosclerotic effects through multiple mechanisms including reducing inflammation, decreasing oxidative stress, and inhibiting the migration and proliferation of vascular smooth muscle cells.
Atorvastatin: Inhibition of HMG-CoA Reductase
Atorvastatin is a member of the statin class of drugs and functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol in the liver. By inhibiting HMG-CoA reductase, atorvastatin reduces hepatic cholesterol synthesis, which in turn leads to an upregulation of LDL receptors on the surface of liver cells. This increased expression of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL levels. Beyond its lipid-lowering effects, atorvastatin is also known to have pleiotropic effects, including improving endothelial function, reducing inflammation, and stabilizing atherosclerotic plaques.
References
PXS-4728A: A Highly Selective Inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
PXS-4728A demonstrates exceptional selectivity for its primary target, Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), when compared to other human amine oxidases. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile in therapeutic applications.
This compound is a potent, orally available inhibitor of SSAO/VAP-1 with an IC50 value of less than 10 nM against the human enzyme.[1][2] Extensive in vitro studies have confirmed that this compound is over 500-fold more selective for SSAO/VAP-1 than for other related human amine oxidases, including Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1][2] This remarkable selectivity underscores its potential as a targeted therapeutic agent for diseases where SSAO/VAP-1 activity is implicated, such as non-alcoholic steatohepatitis (NASH) and chronic obstructive pulmonary disease (COPD).[3]
Comparative Selectivity Data
The following table summarizes the inhibitory activity of this compound against a panel of human amine oxidases, highlighting its potent and specific inhibition of SSAO/VAP-1.
| Amine Oxidase | IC50 (nM) | Selectivity vs. SSAO/VAP-1 |
| SSAO/VAP-1 | <10 | - |
| MAO-A | >10,000 | >1,000-fold |
| MAO-B | >10,000 | >1,000-fold |
| Diamine Oxidase (DAO) | >10,000 | >1,000-fold |
| Lysyl Oxidase-Like 2 (LOXL2) | >10,000 | >1,000-fold |
Data sourced from Schilter et al., 2015.
Experimental Protocols
The selectivity of this compound was determined using a fluorometric enzyme activity assay. The general workflow for assessing the inhibitor's activity against various amine oxidases is depicted below.
Figure 1. Experimental workflow for determining the IC50 of this compound against amine oxidases.
Detailed Methodology
SSAO/VAP-1 Activity Assay: The enzyme activity of purified recombinant human SSAO/VAP-1 was determined by measuring the production of hydrogen peroxide (H2O2) using a fluorometric assay. Samples were incubated with or without varying concentrations of this compound for 30 minutes at 37°C in a 384-well plate. A reaction mixture containing Amplex Red, horseradish peroxidase (HRP), and benzylamine as the substrate was then added. The fluorescence was measured kinetically at an excitation of 565 nm and an emission of 590 nm. The IC50 values were calculated from the concentration-response curves.
Other Amine Oxidase Activity Assays (MAO-A, MAO-B, DAO, LOXL2): The enzymatic activity of other human amine oxidases, including MAO-A, MAO-B, diamine oxidase (DAO), and lysyl oxidase-like 2 (LOXL2), was assessed using similar fluorometric protocols with specific substrates and inhibitors for each enzyme. For instance, tyramine was used as the substrate for MAO-A, and benzylamine for MAO-B. Specific inhibitors like clorgyline for MAO-A and mofegiline for MAO-B were used as controls.
Conclusion
The extensive experimental data unequivocally confirms the high selectivity of this compound for SSAO/VAP-1 over other human amine oxidases. This specificity is a key attribute that supports its development as a targeted therapy for inflammatory and fibrotic diseases where SSAO/VAP-1 plays a pathogenic role. The clear differentiation in inhibitory activity minimizes the potential for off-target effects and enhances the therapeutic window of this compound.
References
Validating the In Vivo Target Engagement of PXS-4728A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PXS-4728A, a selective inhibitor of the Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1), with other alternatives. The focus is on the validation of its in vivo target engagement, supported by experimental data.
Executive Summary
This compound is a potent and selective, mechanism-based inhibitor of SSAO/VAP-1, an enzyme implicated in inflammatory processes and leukocyte trafficking.[1][2] In vivo studies have demonstrated its ability to effectively engage its target and modulate inflammatory responses in various preclinical models. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used, and provide a comparative overview with other SSAO/VAP-1 inhibitors.
Data Presentation: In Vivo Target Engagement and Efficacy of this compound
The following tables summarize the key quantitative data from in vivo studies validating the target engagement of this compound.
Table 1: In Vivo SSAO/VAP-1 Enzyme Inhibition by this compound
| Species | Tissue | Dose (mg/kg) | Route | Time Point | % Inhibition | Reference |
| Mouse (BALB/c) | Adipose | 0.2 | Oral | 24 hours | ~40% | [3] |
| Mouse (BALB/c) | Adipose | 0.6 | Oral | 24 hours | >80% | [3] |
| Mouse (BALB/c) | Adipose | 2 | Oral | 24 hours | >90% | [3] |
| Rat (Wistar) | Adipose | 0.2 | Oral | 24 hours | 55% | |
| Rat (Wistar) | Adipose | 0.6 | Oral | 24 hours | >80% | |
| Rat (Wistar) | Adipose | 2 | Oral | 24 hours | >90% | |
| Rat (Wistar) | Lung | 0.2 | Oral | 24 hours | ~30% | |
| Rat (Wistar) | Lung | 0.6 | Oral | 24 hours | ~70% | |
| Rat (Wistar) | Lung | 2 | Oral | 24 hours | >80% |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Lung Inflammation
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^4) | Neutrophils in BALF (x10^4) | Reference |
| Vehicle | - | ~100 | ~80 | |
| This compound | 1 | ~70 | ~50 | |
| This compound | 3 | ~50 | ~30 | |
| This compound | 10 | ~40 | ~20 |
Table 3: Comparison of In Vitro Potency of SSAO/VAP-1 Inhibitors
| Compound | Species | IC50 (nM) | Reference |
| This compound | Human | <10 | |
| This compound | Mouse | 21 | |
| This compound | Rat | 18 | |
| JLP-1586 | Human | - | |
| BTT-1023 | Human | - |
Note: Direct comparative in vivo data for JLP-1586 and BTT-1023 in the same models as this compound is limited in the public domain. The comparison is primarily based on their mechanism of action and available preclinical and clinical information.
Signaling Pathways and Experimental Workflows
SSAO/VAP-1 Signaling in Leukocyte Recruitment
SSAO/VAP-1 is an endothelial cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its enzymatic activity generates hydrogen peroxide and aldehydes, which promote the expression of other adhesion molecules, facilitating leukocyte rolling, adhesion, and transmigration.
References
- 1. The inhibitor of semicarbazide-sensitive amine oxidase, this compound, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel VAP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of emerging Vascular Adhesion Protein-1 (VAP-1) inhibitors, supported by experimental data.
Vascular Adhesion Protein-1 (VAP-1), a dual-function transmembrane protein with adhesion and enzymatic activities, has emerged as a promising therapeutic target for a range of inflammatory diseases. Its role in mediating leukocyte infiltration into inflamed tissues has spurred the development of several small molecule inhibitors. This guide provides a comparative overview of the pharmacokinetic profiles of three such inhibitors: ASP8232, PXS-4728A, and TT-01025-CL, based on publicly available preclinical and clinical data.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and TT-01025-CL are summarized in the table below. For ASP8232, specific quantitative pharmacokinetic parameters from clinical trials are not publicly available; instead, its profile has been characterized using a population pharmacokinetic model.
| Parameter | This compound (Rat) | This compound (Mouse) | TT-01025-CL (Human, Single Dose) |
| Dose | 6 mg/kg (oral), 3 mg/kg (IV) | 10 mg/kg (oral), 5 mg/kg (IV) | 10 - 300 mg (oral) |
| Bioavailability (%) | >55 | >90 | Not Reported |
| Tmax (h) | 0.83 (oral) | 0.25 (oral) | 0.5 - 2 |
| Cmax (µg/mL) | 0.72 (oral) | 1.38 (oral) | Not Reported in Snippets |
| Half-life (t½) (h) | ~1 (IV) | Not Reported | 2.09 - 4.39 |
| Clearance (mL/min/kg) | 45 (oral), 23 (IV) | 98 (oral), 80 (IV) | Not Reported |
ASP8232 Pharmacokinetic Profile: The pharmacokinetics of ASP8232 have been characterized through a comprehensive population pharmacokinetic and pharmacodynamic model, integrating data from four clinical trials in healthy volunteers and patients with diabetic kidney disease or diabetic macular edema. This target-mediated drug disposition model accounts for the binding of ASP8232 to both soluble and membrane-bound VAP-1, indicating a complex, non-linear pharmacokinetic profile. The model suggests that renal function, specifically the baseline estimated glomerular filtration rate, influences the clearance and relative bioavailability of ASP8232.[1][2]
Experimental Protocols
ASP8232
The pharmacokinetic data for ASP8232 was derived from a series of clinical trials, including a Phase 2, randomized, double-blind, placebo-controlled study (the ALBUM trial).
-
Study Design: In the ALBUM trial, patients with type 2 diabetes and chronic kidney disease were randomized to receive either 40 mg of ASP8232 or a placebo orally once daily for 12 weeks.[3]
-
Subjects: The trial enrolled individuals aged 18-85 years with a urinary albumin-to-creatinine ratio (UACR) of 200-3000 mg/g and an estimated glomerular filtration rate (eGFR) between 25 and 75 mL/min/1.73 m².
-
Sample Collection and Analysis: Plasma concentrations of ASP8232 were measured at various time points throughout the study. The specific bioanalytical method used for quantification is not detailed in the provided search results. A population pharmacokinetic model was developed using data from this and three other clinical studies to characterize the drug's disposition.[1][4]
This compound
The pharmacokinetic profile of this compound was evaluated in preclinical studies involving rats and mice.
-
Study Design: Wistar rats and BALB/c mice received this compound via oral gavage or intravenous administration.
-
Dosing: Rats were administered 6 mg/kg orally or 3 mg/kg intravenously. Mice received 10 mg/kg orally or 5 mg/kg intravenously.
-
Sample Collection and Analysis: Plasma samples were collected at various time points post-administration. The concentration of this compound in the plasma was determined using high-performance liquid chromatography-mass spectrometry/mass spectrometry (HPLC-MS/MS). Pharmacokinetic parameters were then calculated from the concentration-time data.
TT-01025-CL
The pharmacokinetic properties of TT-01025-CL were assessed in a Phase 1 clinical trial in healthy adult volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted.
-
Subjects: The study enrolled healthy Chinese adult volunteers.
-
Dosing: In the single-ascending dose (SAD) part of the study, subjects received oral doses ranging from 10 mg to 300 mg.
-
Sample Collection and Analysis: Blood samples were collected at various time points after drug administration to measure plasma concentrations of TT-01025-CL. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of the drug in plasma. Pharmacokinetic parameters were calculated using non-compartmental analysis.
VAP-1 Signaling and Inhibition
VAP-1 plays a critical dual role in the inflammatory cascade, acting as both an adhesion molecule and an enzyme. The following diagram illustrates the key steps in VAP-1-mediated leukocyte extravasation and the mechanism of its inhibition.
Caption: VAP-1 signaling in leukocyte extravasation and its inhibition.
The diagram illustrates that VAP-1 on the endothelial cell surface facilitates leukocyte adhesion, in part through interaction with leukocyte surface molecules like Siglec-9 and Siglec-10. The enzymatic activity of VAP-1 on primary amines produces hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This signaling leads to the upregulation of other crucial adhesion molecules such as ICAM-1, E-selectin, and P-selectin, and activates pro-inflammatory pathways like NF-κB. VAP-1 inhibitors block the enzymatic activity of VAP-1, thereby reducing the production of H₂O₂ and subsequent inflammatory signaling and leukocyte transmigration into tissues.
References
- 1. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]
- 3. Population pharmacokinetics and pharmacodynamics of a novel vascular adhesion protein-1 inhibitor using a multiple-target mediated drug disposition model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of PXS-4728A and Standard of Care for Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug PXS-4728A against the current standard of care for Non-Alcoholic Steatohepatitis (NASH), a serious form of non-alcoholic fatty liver disease (NAFLD). The comparison is based on available clinical trial data and preclinical mechanistic studies.
Executive Summary
This compound, an inhibitor of the enzyme amine oxidase, copper containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1), demonstrated promising early-phase clinical results in reducing biomarkers of liver injury in patients with NASH. However, its development for this indication was discontinued due to the risk of drug-drug interactions. The current standard of care for NASH primarily involves lifestyle modifications, including diet and exercise, and off-label use of pharmacological agents such as pioglitazone and glucagon-like peptide-1 (GLP-1) receptor agonists, which have shown long-term efficacy in improving liver histology.
Data Presentation
The following tables summarize the quantitative data from clinical trials of this compound and standard of care treatments for NASH.
Table 1: Efficacy of this compound (BI 1467335) in NASH
| Endpoint | Placebo | This compound (1 mg) | This compound (3 mg) | This compound (6 mg) | This compound (10 mg) | Duration |
| Change in AOC3 Activity (%) | 90.4% | 26.5% | 10.4% | 5.0% | 3.3% | 12 Weeks |
| Change in ALT (U/L) | - | - | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | 12 Weeks |
| Change in CK-18 (U/L) | - | - | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | 12 Weeks |
Note: Development of this compound (BI 1467335) for NASH was discontinued. Data is from a Phase IIa trial.
Table 2: Long-Term Efficacy of Standard of Care in NASH
| Intervention | Primary Outcome | NASH Resolution | Fibrosis Improvement (≥1 stage) | Duration |
| Pioglitazone | 58% achieved ≥2-point reduction in NAS score without worsening of fibrosis (vs. 17% placebo)[1][2][3] | 51% (vs. 19% placebo)[1][2] | 39% (vs. 25% placebo) | 18 Months |
| Semaglutide (0.4 mg) | 59% achieved NASH resolution without worsening of fibrosis (vs. 17% placebo) | 59% (vs. 17% placebo) | Not statistically significant | 72 Weeks |
| Liraglutide (1.8 mg) | 39% achieved NASH resolution without worsening of fibrosis (vs. 9% placebo) | 39% (vs. 9% placebo) | 9% had worsening of fibrosis (vs. 36% placebo) | 48 Weeks |
| Lifestyle Modification | Up to 90% NASH resolution with ≥10% weight loss | Dependent on weight loss | 45% with ≥10% weight loss | 52 Weeks |
Signaling Pathways and Mechanisms of Action
The therapeutic approaches for NASH target different molecular pathways involved in the disease's pathogenesis, including inflammation, insulin resistance, and fibrosis.
This compound: Inhibition of AOC3/VAP-1
This compound is a selective inhibitor of Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1). AOC3 is an enzyme that contributes to inflammation by facilitating the adhesion and migration of leukocytes to tissues. Its enzymatic activity also produces reactive oxygen species, leading to oxidative stress. By inhibiting AOC3, this compound is thought to reduce liver inflammation.
Figure 1: this compound inhibits AOC3/VAP-1, reducing leukocyte adhesion and subsequent hepatic inflammation.
Pioglitazone: PPAR-γ Agonism
Pioglitazone is a thiazolidinedione that acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ in adipose tissue enhances insulin sensitivity, increases glucose uptake, and promotes the storage of fatty acids, thereby reducing their delivery to the liver and mitigating lipotoxicity.
Figure 2: Pioglitazone activates PPAR-γ, leading to improved insulin sensitivity and reduced liver fat.
GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, mimic the action of the native GLP-1 hormone. They improve glycemic control by stimulating insulin secretion and suppressing glucagon secretion in a glucose-dependent manner. Additionally, they promote weight loss by delaying gastric emptying and increasing satiety, which indirectly reduces hepatic fat accumulation and inflammation.
Figure 3: GLP-1 Receptor Agonists activate multiple pathways leading to weight loss and improved metabolic control, which benefits NASH.
Experimental Protocols
This compound (BI 1467335) - Phase IIa Trial (NCT03166735)
-
Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: 114 patients with clinical evidence of NASH.
-
Intervention: Participants were randomized to receive daily oral doses of BI 1467335 (1 mg, 3 mg, 6 mg, or 10 mg) or placebo for 12 weeks.
-
Primary Endpoint: Change in plasma AOC3 activity from baseline.
-
Secondary Endpoints: Changes in liver enzymes (ALT) and biomarkers of apoptosis (CK-18).
Pioglitazone - Long-Term Efficacy Trial (NCT00994682)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 101 patients with prediabetes or type 2 diabetes and biopsy-proven NASH.
-
Intervention: Patients were prescribed a hypocaloric diet and randomized to receive pioglitazone (45 mg/day) or placebo for 18 months, followed by an 18-month open-label phase with pioglitazone.
-
Primary Endpoint: A reduction of at least 2 points in the NAFLD activity score (NAS) in two histologic categories without worsening of fibrosis.
-
Secondary Endpoints: Resolution of NASH, changes in individual histologic scores including fibrosis, and metabolic parameters.
Semaglutide - Phase II Trial
-
Study Design: A 72-week, randomized, double-blind, placebo-controlled, phase 2 trial.
-
Participants: 320 patients with biopsy-proven NASH and liver fibrosis of stage F1, F2, or F3.
-
Intervention: Patients were randomized to receive once-daily subcutaneous injections of semaglutide (0.1 mg, 0.2 mg, or 0.4 mg) or placebo.
-
Primary Endpoint: Resolution of NASH with no worsening of liver fibrosis.
-
Secondary Endpoint: Improvement in fibrosis stage without worsening of NASH.
Liraglutide - LEAN Trial (NCT01237119)
-
Study Design: A 48-week, multicenter, double-blind, randomized, placebo-controlled phase 2 study.
-
Participants: 52 overweight patients with biopsy-confirmed NASH.
-
Intervention: Patients were randomized to receive once-daily subcutaneous injections of liraglutide (1.8 mg) or placebo.
-
Primary Endpoint: Resolution of definite NASH with no worsening in fibrosis from baseline.
-
Secondary Endpoints: Changes in liver histology, metabolic parameters, and body weight.
Lifestyle Modification - 52-Week Intensive Program
-
Study Design: A 52-week intensive lifestyle program.
-
Participants: 293 patients with histologically proven NASH.
-
Intervention: A combination of dietary counseling (hypocaloric diet), physical activity, and psychological support.
-
Primary Endpoint: Histological improvement in NASH, including resolution of steatohepatitis and regression of fibrosis, correlated with the degree of weight loss.
-
Key Finding: The likelihood of NASH resolution and fibrosis regression was directly proportional to the amount of weight lost, with the most significant improvements seen in patients who lost ≥10% of their body weight.
Experimental Workflow
The general workflow for the clinical trials cited in this guide follows a standard pattern for evaluating therapies for NASH.
Figure 4: Generalized workflow for NASH clinical trials, from patient screening to data analysis.
Conclusion
This compound showed promise in early-phase clinical development by targeting a key inflammatory pathway in NASH. However, its discontinuation highlights the challenges in developing novel therapies for this complex disease, including the need for a favorable safety profile for long-term administration. In contrast, the standard of care, particularly lifestyle modification resulting in significant weight loss, and pharmacological interventions like pioglitazone and GLP-1 receptor agonists, have demonstrated long-term efficacy in improving the histological features of NASH. This guide underscores the importance of a multifaceted approach to NASH treatment and the continued need for safe and effective therapies that can halt or reverse disease progression.
References
PXS-4728A: A Preclinical Comparative Analysis of a Novel SSAO/VAP-1 Inhibitor
A deep dive into the translational relevance of PXS-4728A's preclinical data, offering a comparative perspective against emerging competitors in the field of inflammatory and fibrotic diseases.
This guide provides a comprehensive analysis of the preclinical data for this compound, a potent and selective inhibitor of the Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1). Designed for researchers, scientists, and drug development professionals, this document summarizes key in vitro and in vivo findings, details experimental methodologies, and offers a comparative landscape of alternative therapies in development.
Executive Summary
This compound is a clinical-stage investigational drug that has demonstrated significant promise in preclinical models of inflammation, particularly in respiratory and liver diseases. Its mechanism of action, centered on the inhibition of SSAO/VAP-1, targets a key enzyme involved in leukocyte trafficking and oxidative stress. While the clinical development of this compound (also known as BI 1467335) for non-alcoholic steatohepatitis (NASH) and diabetic retinopathy was discontinued due to potential drug-drug interactions, its robust preclinical profile warrants a thorough evaluation of its translational relevance. This guide places the preclinical data of this compound in context with emerging SSAO/VAP-1 inhibitors, TERN-201 and NNC0560-0004, to provide a forward-looking perspective on this therapeutic class.
Mechanism of Action: The Role of SSAO/VAP-1 Inhibition
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme. It is an endothelial-bound adhesion molecule that facilitates the recruitment of leukocytes to sites of inflammation. Additionally, its enzymatic activity generates hydrogen peroxide and aldehydes, which contribute to oxidative stress and tissue damage. This compound acts as a selective inhibitor of SSAO/VAP-1, thereby blocking both the inflammatory cell infiltration and the generation of harmful oxidative products.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its competitors. It is important to note that publicly available, detailed quantitative data for competitor compounds is limited, which restricts a direct head-to-head comparison in some aspects.
In Vitro Activity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Species |
| This compound | SSAO/VAP-1 | ~5 | >1000-fold vs. MAO-A/B | Human, Mouse, Rat |
| TERN-201 | SSAO/VAP-1 | Not disclosed | Highly selective | Not specified |
| NNC0560-0004 | SSAO/VAP-1 | Not disclosed | Selective | Not specified |
Data for competitor compounds is based on qualitative descriptions from company presentations and press releases.
Preclinical Pharmacokinetics
| Compound | Species | Route | Bioavailability (%) | Tmax (h) | Half-life (h) |
| This compound | Rat | Oral | >50 | 0.5 - 1 | ~2 |
| Mouse | Oral | ~90 | 0.5 | ~1.5 | |
| TERN-201 | Rat, Dog, Monkey | Not specified | Not disclosed | Not disclosed | Not disclosed |
| NNC0560-0004 | Not disclosed | Not disclosed | Not disclosed | Not disclosed | Not disclosed |
Detailed pharmacokinetic parameters for competitor compounds are not publicly available.
Preclinical Efficacy
| Compound | Model | Species | Key Findings |
| This compound | LPS-induced lung inflammation | Mouse | Dose-dependent reduction in neutrophils and total cells in BALF. |
| Cigarette smoke-induced COPD | Mouse | Significant reduction in airway inflammation and improved lung function. | |
| TERN-201 | Diet-induced NASH | Rat | Significant reduction in liver inflammation and fibrosis-related gene expression. |
| NNC0560-0004 | Not specified | Not specified | "Promising efficacy" in preclinical models of MASH. |
BALF: Bronchoalveolar Lavage Fluid. Data for competitor compounds is based on qualitative descriptions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key in vivo models used to evaluate SSAO/VAP-1 inhibitors.
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation
This model is widely used to screen for anti-inflammatory compounds.
Independent Replication of PXS-4728A's Effects on Neutrophil Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published effects of PXS-4728A, a selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), on neutrophil function. The primary focus is to present the existing experimental data, detail the methodologies employed, and compare its performance with alternative SSAO/VAP-1 inhibitors.
Executive Summary
This compound and Neutrophil Function: Published Data
This compound is a small molecule inhibitor that has demonstrated significant effects on neutrophil-mediated inflammation in various preclinical models. Its mechanism of action centers on the inhibition of VAP-1/SSAO, which in turn impairs the migration of neutrophils from the bloodstream into inflamed tissues.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's impact on neutrophil function.
Table 1: Effect of this compound on Neutrophil Migration in LPS-Induced Lung Inflammation
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Percentage Reduction in Neutrophils vs. Vehicle | Reference |
| Sham | 0.8 ± 0.1 | 0.05 ± 0.01 | - | |
| LPS + Vehicle | 5.2 ± 0.6 | 4.5 ± 0.5 | 0% | |
| LPS + this compound (1 mg/kg) | 3.5 ± 0.4 | 2.8 ± 0.3 | ~38% | |
| LPS + this compound (3 mg/kg) | 2.5 ± 0.3 | 1.8 ± 0.2 | ~60% | |
| LPS + this compound (10 mg/kg) | 1.8 ± 0.2 | 1.0 ± 0.1 | ~78% | |
| LPS + Dexamethasone | 2.0 ± 0.3 | 1.2 ± 0.2 | ~73% |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.
Table 2: Comparison of this compound with Other SSAO/VAP-1 Inhibitors on Neutrophil Function
| Compound | Target | Key Findings on Neutrophil Function | Model(s) | Reference |
| This compound | VAP-1/SSAO | Dose-dependently reduces neutrophil influx into the lungs. Diminishes leukocyte rolling and adherence. | LPS-induced lung inflammation, Klebsiella pneumoniae infection, CLP-induced sepsis in mice. | |
| RTU-1096 | VAP-1/SSAO | Significantly decreased neutrophil infiltration in the kidney. | Rat renal ischemia/reperfusion injury. | |
| PXS-4681A | VAP-1/SSAO | Inhibits neutrophil recruitment and extravasation in the brain. | LPS-induced neuroinflammation in rats. | |
| LJP-1207 | VAP-1/SSAO | Reduced neutrophil MPO-activity in joints. | CFA-evoked arthritis in mice. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Neutrophil Migration
This compound inhibits the enzymatic activity of VAP-1/SSAO on the surface of endothelial cells. This enzymatic activity is believed to be crucial for the transition from neutrophil rolling to firm adhesion and subsequent transmigration into the surrounding tissue. By inhibiting VAP-1/SSAO, this compound interferes with this key step in the neutrophil extravasation cascade.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Effects of an anti-inflammatory VAP-1/SSAO inhibitor, this compound, on pulmonary neutrophil migration - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
Safety Operating Guide
Navigating the Safe Disposal of PXS-4728A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PXS-4728A are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly detailed, a comprehensive approach based on established best practices for hazardous chemical waste provides a clear framework for its safe management. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, aligning with the core principles of laboratory safety and chemical handling.
Core Principles of this compound Waste Management
Key safety considerations include preventing environmental release and minimizing exposure to laboratory personnel. Based on general safety data for laboratory chemicals, compounds like this compound may be toxic if swallowed, and can cause skin and eye irritation. Furthermore, many research compounds are considered very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste disposal service.
Quantitative Data and Handling Summary
To facilitate safe handling and disposal, the following table summarizes key information based on general laboratory chemical safety protocols.
| Parameter | Guideline | Source |
| Waste Categorization | Hazardous Chemical Waste | General Laboratory Standards |
| Primary Hazard Class | Toxic, Irritant, Environmental Hazard | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses/goggles, lab coat | [1] |
| Waste Container Type | Chemically resistant, leak-proof, sealed container | [2] |
| Waste Container Labeling | "Hazardous Waste," "this compound," full chemical name of all constituents, approximate concentrations, accumulation start date | [2] |
| Storage of Waste | In a designated, well-ventilated, secure area, away from incompatible materials. Use secondary containment. | |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. Do not allow to enter drains. |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the standard procedure for segregating and collecting this compound waste in a laboratory setting.
-
Designate a Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for all solid and liquid waste contaminated with this compound.
-
Solid Waste Collection: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, directly into the designated solid hazardous waste container.
-
Liquid Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible liquid hazardous waste container. If possible, segregate halogenated and non-halogenated solvent waste.
-
Container Management: Ensure waste containers are kept closed except when adding waste. Do not overfill containers.
-
Labeling: Immediately label the waste container with all required information as detailed in the table above.
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, following all institutional and regulatory guidelines.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: this compound Waste Disposal Workflow Diagram.
References
Essential Safety and Operational Guide for PXS-4728A
This document provides crucial safety protocols and logistical information for the handling and disposal of PXS-4728A, a potent and orally active semicarbazide-sensitive amine oxidase (SSAO) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).
-
Suspected of damaging fertility or the unborn child (Reproductive toxicity - Category 2).
-
May cause damage to organs through prolonged or repeated exposure (Specific target organ toxicity, repeated exposure - Category 2).
Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). Inspect before use. |
| Body Protection | Laboratory Coat | Impervious clothing to prevent skin contact. |
| Respiratory | Respirator | A suitable respirator should be used if ventilation is inadequate or if handling fine powders to avoid dust and aerosol formation. |
Work should be conducted in a well-ventilated area, preferably within a fume hood. An emergency eyewash station and safety shower must be readily accessible.
Safe Handling and Storage
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
For in vivo studies, this compound can be formulated for oral administration. A typical vehicle consists of DMSO, PEG300, Tween-80, and saline.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed and store locked up.
-
For long-term storage as a solid, maintain at 4°C, sealed and away from moisture.
-
Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All labware, PPE, and other materials contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.
-
Aqueous Solutions: While some dilute, neutralized aqueous solutions of certain chemicals can be disposed of down the sanitary sewer, given the reproductive toxicity of this compound, it is recommended to collect all aqueous waste containing this compound for hazardous waste disposal.
-
Spills: In case of a spill, contain the spillage with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Species | IC₅₀ (nM) |
| Human | <10 |
| Mouse | 21 |
| Rat | 18 |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice [1]
| Parameter | Oral (10 mg/kg) | Intravenous (5 mg/kg) |
| Bioavailability | >90% | - |
| Cₘₐₓ (µg/mL) | 1.38 | - |
Experimental Protocols
This protocol is adapted from commercially available fluorometric assay kits for SSAO activity.[3][4]
Objective: To determine the inhibitory activity of this compound on SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1 enzyme
-
This compound (test inhibitor)
-
Benzylamine (SSAO substrate)
-
Horseradish Peroxidase (HRP)
-
A suitable non-fluorescent detection reagent (e.g., Amplex Red)
-
1X Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Pargyline (MAO-B inhibitor, to ensure specificity)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-571 nm, Emission: 590-600 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in 1X Reaction Buffer.
-
Prepare the Assay Working Solution by diluting the detection reagent, HRP, and benzylamine in 1X Reaction Buffer to their final desired concentrations.
-
-
Assay Setup:
-
Add 25 µL of each this compound dilution (or vehicle control) to the wells of the 96-well plate.
-
To ensure the measured activity is specific to SSAO, pargyline can be pre-incubated with the enzyme.
-
Add 25 µL of the recombinant SSAO/VAP-1 enzyme solution to each well.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the Assay Working Solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 60 minutes) at 37°C, protected from light.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the rate of reaction (or endpoint fluorescence) against the concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
This protocol is based on the methodology described in the study by Schilter et al. (2015).
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced neutrophil influx into the lungs of mice.
Materials:
-
BALB/c mice
-
This compound
-
LPS from E. coli
-
Oral gavage needles
-
Anesthetic
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer or automated cell counter)
-
Reagents for differential cell counting (e.g., Wright-Giemsa stain)
Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration:
-
Prepare a formulation of this compound for oral administration (e.g., 4 mg/kg).
-
Administer the this compound solution or vehicle control to the mice via oral gavage 1 hour prior to LPS challenge.
-
-
LPS Challenge:
-
Anesthetize the mice.
-
Intranasally instill 500 µg of LPS in sterile saline to induce lung inflammation.
-
-
Second Dose (Optional): A second dose of this compound (e.g., 6 mg/kg) can be administered 6 hours post-LPS challenge to account for its half-life.
-
Bronchoalveolar Lavage (BAL):
-
At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of sterile saline or PBS.
-
-
Cell Analysis:
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa stain.
-
Perform a differential cell count to determine the number of neutrophils.
-
-
Data Analysis:
-
Compare the total cell count and neutrophil count in the BAL fluid of this compound-treated mice with the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in inhibiting inflammation.
Caption: Workflow for in vivo LPS-induced lung inflammation model.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
